Nimorazole
Description
Propriétés
IUPAC Name |
4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c14-13(15)9-7-10-8-12(9)2-1-11-3-5-16-6-4-11/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFHRLTPRPZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=NC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057795 | |
| Record name | Nimorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6506-37-2 | |
| Record name | Nimorazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6506-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimorazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006506372 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimorazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12172 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Nimorazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107524 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimorazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimorazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMORAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469ULX0H4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Chemical Synthesis of Nimorazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Nimorazole, a 5-nitroimidazole derivative, is a crucial compound in the study and treatment of hypoxic tumors, acting as a radiosensitizer.[1][2] Its unique ability to be selectively activated under low-oxygen conditions has spurred significant interest in the synthesis of its derivatives to enhance efficacy, improve solubility, and explore new therapeutic applications.[1][3][4] This technical guide provides an in-depth overview of the core chemical synthesis strategies for this compound and its analogs, complete with experimental protocols, quantitative data, and visualizations of relevant pathways.
Core Synthetic Strategies
The synthesis of this compound and its derivatives generally revolves around the construction of the substituted nitroimidazole core, followed by the introduction of various side chains. The key starting materials often include imidazole (B134444) or its precursors, which are then subjected to nitration and subsequent alkylation.
A common synthetic route to this compound involves the reaction of a nitroimidazole salt with a suitable electrophile. For instance, the sodium salt of 2-nitroimidazole (B3424786) can be reacted with a morpholinoethyl halide in a refluxing solvent like toluene (B28343) to yield this compound.[5] Alternative approaches may utilize different bases, such as potassium carbonate, to facilitate the alkylation.[5]
The synthesis of more complex derivatives, such as those designed as hypoxia-activated prodrugs, often involves multi-step sequences. These can include the introduction of functional groups that can be cleaved under hypoxic conditions to release a cytotoxic agent.[6][7] For example, a common intermediate, (1-methyl-2-nitro-1H-imidazol-5-yl)methanol, serves as a versatile precursor for a range of bioreductive prodrugs.[6]
The following diagram illustrates a generalized synthetic workflow for creating a library of this compound derivatives.
Quantitative Data on this compound Derivative Synthesis
The efficiency of synthetic routes is a critical factor in drug development. The following tables summarize reported yields for the synthesis of this compound and a selection of its derivatives.
| Compound | Starting Materials | Key Reagents | Solvent | Conditions | Yield (%) | Reference |
| This compound | Sodium salt of nitroimidazole, 4-(2-chloroethyl)morpholine (B1582488) | - | Toluene | Reflux | Not Reported | [5] |
| This compound | 5-Nitro-1H-imidazole, 4-(2-chloroethyl)morpholine hydrochloride | K2CO3 | Toluene, Methanol | Reflux | 99% | [5] |
| [¹⁵N₃]this compound | [¹⁵N₃]-5-nitro-1H-imidazole, 4-(2-bromoethyl)morpholine | NaH | DMF | Room Temp | 45% | [8] |
| 2-Nitroimidazole alkylsulfonamide (19) | 2-Nitroimidazole, Chloride (18) | NaI, Cs₂CO₃ | DMF | - | 42% | [1] |
| 5-Nitroimidazole sulfonamide (22) | 5-Nitroimidazole, Bromide (21) | NaI, Cs₂CO₃ | DMF | - | 54% | [1] |
Experimental Protocols
This section provides detailed methodologies for key synthetic transformations in the preparation of this compound derivatives.
Synthesis of this compound
-
Reagents and Conditions (Method A): The sodium salt of nitroimidazole is reacted with 4-(2-chloroethyl)morpholine in dry toluene under reflux. The product is isolated after an appropriate reaction time and purification.[5]
-
Reagents and Conditions (Method B): A mixture of 5-nitro-1H-imidazole, 4-(2-chloroethyl)morpholine hydrochloride, and potassium carbonate is refluxed in toluene. Methanol is then added, and the mixture is further refluxed to drive the reaction to completion. The product is obtained after filtration and removal of the solvent, yielding 99%.[5]
Synthesis of [¹⁵N₃]this compound
To a solution of [¹⁵N₃]-5-nitro-1H-imidazole in anhydrous dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) at 0 °C. The mixture is stirred for 30 minutes, followed by the addition of 4-(2-bromoethyl)morpholine. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water and extracted with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford [¹⁵N₃]this compound.[8]
General Procedure for the Synthesis of Nitroimidazole Sulfonamides
To a solution of the respective nitroimidazole (2-nitroimidazole or 5-nitroimidazole) in DMF are added sodium iodide, cesium carbonate, and the appropriate alkylating agent (e.g., chloride 18 or bromide 21). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired nitroimidazole sulfonamide.[1]
Mechanism of Action: Hypoxia-Activated Prodrugs
This compound and many of its derivatives function as hypoxia-activated prodrugs.[3][4] In the low-oxygen environment of solid tumors, the nitro group of the imidazole ring undergoes bioreductive activation by cellular reductases.[4][9] This process generates highly reactive radical anions that can induce DNA damage and enhance the efficacy of radiotherapy.[2][9] Under normal oxygen conditions, the radical anion is rapidly re-oxidized to the parent compound, thus minimizing toxicity to healthy tissues.[4][9]
The following diagram illustrates the activation pathway of a this compound-based hypoxia-activated prodrug.
This guide provides a foundational understanding of the chemical synthesis of this compound derivatives. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel hypoxia-activated radiosensitizers. Further exploration of the structure-activity relationships of these compounds will continue to drive the innovation of more effective cancer therapies.[10][11][12]
References
- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of molecularly targeted hypoxia-activated prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Nitroimidazole derivatives potentiated against tumor hypoxia: Design, synthesis, antitumor activity, molecular docking study, and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Study of the Novel Thiadiazole-Imidazole Derivatives as a New Anticancer Agents. | Semantic Scholar [semanticscholar.org]
The Structure-Activity Relationship of Nimorazole: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Leading Hypoxic Radiosensitizer
Nimorazole, a 5-nitroimidazole derivative, has garnered significant attention in oncology for its role as a hypoxic cell radiosensitizer. Its ability to enhance the efficacy of radiation therapy in the low-oxygen environment characteristic of solid tumors has made it a valuable agent in the treatment of head and neck cancers. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, synthesis, and the biological evaluation of its analogs. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology and medicinal chemistry.
Core Concepts: Mechanism of Action
This compound's efficacy as a radiosensitizer is intrinsically linked to the hypoxic microenvironment of tumors. Under normal oxygen conditions (normoxia), this compound is relatively inert. However, in hypoxic cells, it undergoes a one-electron reduction of its nitro group by cellular reductases, such as NADPH-cytochrome P450 reductase. This reduction forms a transient nitro radical anion.
In the absence of oxygen, this radical anion can undergo further reduction, leading to the formation of highly reactive oxygen species (ROS) and other cytotoxic intermediates.[1] These reactive species are potent DNA-damaging agents, inducing single- and double-strand breaks. When combined with radiation therapy, which also causes DNA damage, this compound's effects are synergistic, leading to enhanced tumor cell killing.[1]
Furthermore, this compound and its metabolites can interfere with cellular signaling pathways crucial for cell survival and repair. Notably, it has been shown to modulate the hypoxia-inducible factor-1α (HIF-1α) pathway, a key regulator of cellular adaptation to low oxygen.[1] By disrupting HIF-1α signaling, this compound can inhibit angiogenesis, alter tumor metabolism, and promote apoptosis.[1] The drug also influences the DNA damage response (DDR) pathway, potentially hindering the cell's ability to repair radiation-induced lesions.
Quantitative Structure-Activity Relationship (SAR) Data
The radiosensitizing effect of this compound and its analogs is primarily determined by their electron affinity, which is governed by the nitroimidazole core, and the physicochemical properties of the side chain, which influence solubility, cellular uptake, and distribution. The following tables summarize key quantitative data from studies on this compound and related compounds.
| Compound Number | Structure | Modification from this compound | IC50 (µM) under Anoxia (HCT116/54C cells) | Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival (1 mM, HCT116/54C cells) |
| 3 | This compound | - | >1000 | 1.25 |
| 1 | Misonidazole | 2-nitroimidazole with a methoxypropyl side chain | 230 ± 30 | 1.75 |
| 2 | Etanidazole | 2-nitroimidazole with a hydroxyethylcarbamoylmethyl side chain | 400 ± 50 | 1.65 |
| 16 | 5-nitroimidazole with a morpholinoethylsulfonamide side chain | Replacement of ethyl linker with ethylsulfonamide | 450 ± 60 | 1.35 |
| 37 | 5-nitroimidazole with a C-1 linked sulfonamide | Direct sulfonamide linkage at N1 | 11.4 ± 1.3 | Not Reported |
| 38 | 5-nitroimidazole with a C-1 linked sulfonamide and a diol | Sulfonamide linkage with a diol side chain | 13.7 ± 2.1 | Not Reported |
| Compound Number | IC50 (µM) under Oxia (FaDu cells) | IC50 (µM) under Anoxia (FaDu cells) | Hypoxia Cytotoxicity Ratio (HCR) | SER at 1% Clonogenic Survival (1 mM, FaDu cells) |
| 3 (this compound) | >1000 | >1000 | - | 1.14 |
| 1 (Misonidazole) | 560 ± 70 | 140 ± 20 | 4.0 | 1.60 |
| 2 (Etanidazole) | 800 ± 100 | 250 ± 40 | 3.2 | 1.55 |
| 16 | 950 ± 120 | 300 ± 50 | 3.2 | 1.25 |
Experimental Protocols
General Synthesis of N-Substituted 5-Nitroimidazoles
The synthesis of this compound and its analogs generally involves the N-alkylation of a 5-nitroimidazole core with a suitable alkylating agent.
Example Protocol for the Synthesis of 4-(2-(5-nitro-1H-imidazol-1-yl)ethyl)morpholine (this compound):
-
Preparation of the Sodium Salt of 5-Nitroimidazole: To a solution of 5-nitroimidazole in dry toluene (B28343), add one equivalent of sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt.
-
N-Alkylation: To the suspension of the sodium salt of 5-nitroimidazole, add a solution of 4-(2-chloroethyl)morpholine (B1582488) in dry toluene dropwise.
-
Reaction and Work-up: Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC). After completion, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol (B129727)/water) or by column chromatography on silica (B1680970) gel to afford pure this compound. The final product's identity and purity should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Evaluation of Radiosensitizing Activity
The clonogenic survival assay is the gold standard for assessing the radiosensitizing potential of a compound in vitro.
Detailed Protocol for Clonogenic Survival Assay under Hypoxic Conditions:
-
Cell Culture: Maintain the desired cancer cell line (e.g., HCT116, FaDu) in appropriate complete culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension. Count the cells and seed a predetermined number (optimized for each cell line's plating efficiency and the expected level of cell kill) into 6-well plates. Allow the cells to attach overnight.
-
Induction of Hypoxia: Transfer the plates to a hypoxic chamber or an incubator with controlled oxygen levels (e.g., <0.1% O2). Allow the cells to equilibrate under hypoxic conditions for a specified period (e.g., 4-6 hours).
-
Drug Treatment and Irradiation: Prepare stock solutions of the test compounds (e.g., this compound and its analogs) and dilute to the desired final concentrations in pre-equilibrated hypoxic medium. Replace the medium in the wells with the drug-containing medium. After a pre-incubation period (e.g., 1-2 hours), irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.
-
Colony Formation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator. Incubate for 7-14 days, allowing colonies to form.
-
Fixation and Staining: Carefully remove the medium and wash the wells with phosphate-buffered saline (PBS). Fix the colonies with a solution of methanol:acetic acid (3:1) or 4% paraformaldehyde for 10-15 minutes. Stain the fixed colonies with a 0.5% crystal violet solution in methanol for 10-20 minutes.
-
Colony Counting and Data Analysis: Gently wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells. Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the untreated control. Plot the surviving fraction as a function of the radiation dose to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) can then be calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.
Signaling Pathways and Experimental Workflows
This compound's Impact on the HIF-1α Signaling Pathway
Under hypoxic conditions, HIF-1α stabilization and subsequent dimerization with HIF-1β leads to the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. This compound's reactive metabolites can interfere with this pathway.
Caption: this compound's interference with the HIF-1α signaling pathway.
Experimental Workflow for Evaluating Hypoxic Radiosensitizers
The following diagram illustrates a typical workflow for the preclinical evaluation of novel hypoxic radiosensitizers.
Caption: A typical preclinical workflow for evaluating hypoxic radiosensitizers.
This compound and the DNA Damage Response (DDR) Pathway
Radiation-induced DNA double-strand breaks (DSBs) activate the DDR pathway, primarily through the ATM and ATR kinases. This leads to cell cycle arrest and DNA repair. The reactive species generated by this compound can create additional DNA lesions and may also interfere with the DDR machinery, preventing efficient repair and promoting cell death.
Caption: this compound's potential impact on the DNA damage response pathway.
Conclusion and Future Directions
The structure-activity relationship of this compound highlights the critical role of the 5-nitroimidazole core for hypoxic selectivity and the morpholinoethyl side chain for favorable pharmacokinetic properties. While this compound itself is a clinically validated radiosensitizer, the quantitative data on its analogs suggest that further optimization is possible. Modifications to the side chain to improve solubility and cellular penetration, as well as fine-tuning the electron affinity of the nitroimidazole ring, could lead to the development of more potent and less toxic radiosensitizers. Future research should focus on synthesizing and evaluating novel analogs with these considerations in mind, utilizing the robust experimental workflows outlined in this guide. A deeper understanding of the specific molecular interactions between this compound's metabolites and key signaling proteins will also be crucial for the rational design of next-generation hypoxic cell radiosensitizers.
References
The Discovery and Development of Nimorazole as a Hypoxic Radiosensitizer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical application of nimorazole as a radiosensitizing agent. It is designed to be a comprehensive resource for professionals in the fields of oncology, radiation biology, and drug development.
Introduction: The Challenge of Tumor Hypoxia in Radiotherapy
The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by the presence of hypoxic regions within solid tumors.[1] Oxygen is a potent radiosensitizer, and its absence in hypoxic cells, which can be as low as 1.3% oxygen levels, leads to radioresistance, thereby increasing the likelihood of treatment failure and tumor recurrence.[2] This has driven the search for compounds that can selectively sensitize hypoxic tumor cells to radiation, known as hypoxic cell radiosensitizers. This compound, a 5-nitroimidazole derivative, emerged from this research as a promising candidate.[3]
Discovery and Development Trajectory
Initially developed for its antiprotozoal properties, this compound was later investigated for its potential as a radiosensitizer due to its chemical similarity to other nitroimidazoles known to mimic the effects of oxygen in hypoxic environments.[3] Its development as a radiosensitizer has been a multi-decade journey, marked by extensive preclinical studies and pivotal clinical trials, most notably in the treatment of head and neck squamous cell carcinoma (HNSCC).[4][5]
Mechanism of Action
This compound's radiosensitizing effect is contingent on the hypoxic microenvironment of tumors.[6] Under low-oxygen conditions, the nitro group of this compound is reduced by cellular reductases, leading to the formation of reactive radical anions and other cytotoxic intermediates.[3] These reactive species mimic the action of molecular oxygen by "fixing" radiation-induced DNA damage, particularly DNA strand breaks, making them permanent and irreparable, ultimately leading to cell death.[6] This process is selective for hypoxic cells, as in well-oxygenated tissues, the reactive intermediates are rapidly re-oxidized back to the parent compound, thus minimizing toxicity to healthy tissues.[6]
Beyond direct DNA damage fixation, this compound's mechanism involves the modulation of cellular signaling pathways. It has been shown to interfere with hypoxia-inducible factors (HIFs), which are key regulators of the cellular response to low oxygen, and can influence pathways related to stress response and apoptosis.[6]
Preclinical Evidence
In Vitro Studies
The radiosensitizing effect of this compound has been quantified in numerous in vitro studies using clonogenic survival assays. The key metric from these studies is the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell kill in the absence of the drug to the dose required for the same level of cell kill in its presence. Under hypoxic conditions, this compound has consistently demonstrated significant SER values.
Table 1: In Vitro Radiosensitization by this compound
| Cell Line | Drug Concentration | Hypoxic/Aerobic | Sensitizer Enhancement Ratio (SER) | Reference |
| SCCVII | 1 mM | Hypoxic | 1.45 | [1] |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | [1] |
| SCCVII | 1 mM | Aerobic | No sensitizing effect | [1] |
In Vivo Studies
In vivo studies using tumor-bearing animal models have corroborated the in vitro findings. These studies typically measure the time it takes for a tumor to regrow to a certain size after treatment (tumor growth delay). The addition of this compound to radiotherapy has been shown to significantly increase tumor growth delay compared to radiotherapy alone, particularly in hypoxic tumors.
Table 2: In Vivo Radiosensitization by this compound in SCCVII Tumors
| Treatment Group | Tumor Growth Delay (days) | Reference |
| Radiation Alone | Not specified, baseline for comparison | [1] |
| Radiation + this compound (100 mg/kg) | Statistically significant increase vs. radiation alone | [1] |
| Radiation + this compound (200 mg/kg) | Statistically significant increase vs. radiation alone | [1] |
| Radiation + this compound (400 mg/kg) | Statistically significant increase vs. radiation alone | [1] |
Clinical Efficacy
The clinical development of this compound has been largely focused on its use in HNSCC.
The DAHANCA 5-85 Trial
The Danish Head and Neck Cancer (DAHANCA) 5-85 trial was a landmark phase III randomized, double-blind, placebo-controlled study that provided strong evidence for the efficacy of this compound.[4] The study enrolled patients with supraglottic larynx and pharynx carcinoma undergoing primary radiotherapy.
Table 3: Key Results of the DAHANCA 5-85 Trial
| Endpoint | This compound Group | Placebo Group | p-value | Reference |
| 5-Year Loco-regional Control | 49% | 33% | 0.002 | [4] |
| 5-Year Final Loco-regional Control (including salvage surgery) | 52% | 41% | 0.002 | [4] |
| 10-Year Overall Survival | 26% | 16% | 0.32 (not significant) | [4] |
The DAHANCA 5-85 trial demonstrated a significant improvement in loco-regional control with the addition of this compound to radiotherapy, establishing it as a standard of care for certain HNSCC patients in Denmark.[4]
The NIMRAD Trial
More recently, the NIMRAD trial, a UK-based phase III study, investigated the addition of this compound to intensity-modulated radiation therapy (IMRT) in patients with locally advanced HNSCC who were unsuitable for concurrent chemotherapy.[5] This trial used a gene signature to identify patients with hypoxic tumors.
Table 4: Key Results of the NIMRAD Trial
| Endpoint (in Hypoxic Tumors) | Hazard Ratio (this compound vs. Placebo) | 95% Confidence Interval | p-value | Reference |
| Freedom from Loco-regional Progression | 0.72 | 0.36 - 1.44 | 0.35 | [5] |
| Overall Survival | 0.96 | 0.53 - 1.72 | 0.88 | [5] |
The NIMRAD trial did not demonstrate a statistically significant benefit for this compound in the studied population.[5] The reasons for the differing outcomes between the DAHANCA and NIMRAD trials are a subject of ongoing discussion and may relate to differences in patient populations, radiation techniques, and the methods used to assess hypoxia.
Pharmacokinetics
This compound is administered orally and is well-absorbed.[3] Pharmacokinetic studies in humans have characterized its absorption, distribution, metabolism, and excretion profile.
Table 5: Human Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | ~90 minutes (range 35-135 minutes) | [3] |
| Elimination Half-life (t1/2) | 2 - 4.8 hours | [3] |
| Mean Peak Plasma Concentration (Cmax) (adjusted for 1.2 g/m² dose) | 32.2 ± 0.9 µg/mL | [7] |
| Mean Area Under the Curve (AUC) | 191 ± 6 µg·h/mL | [7] |
| Mean Apparent Volume of Distribution | 0.77 ± 0.02 L/kg | [7] |
Experimental Protocols
Clonogenic Survival Assay
This in vitro assay is the gold standard for assessing the cytotoxic and radiosensitizing effects of a compound at the cellular level.
Protocol:
-
Cell Culture: Maintain the cancer cell line of interest in appropriate culture conditions.
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells into multi-well plates. The number of cells seeded is dependent on the expected survival fraction at different radiation doses.
-
Drug Incubation: For the experimental group, add this compound at the desired concentration to the culture medium and incubate for a specified period, typically a few hours before irradiation.
-
Irradiation: Irradiate the plates with a range of radiation doses using a calibrated radiation source.
-
Colony Formation: Incubate the plates for 7-14 days to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixing and Staining: Fix the colonies with a solution such as 4% paraformaldehyde and stain with a dye like crystal violet.
-
Colony Counting: Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each radiation dose, normalized to the plating efficiency of non-irradiated control cells. Plot the surviving fraction against the radiation dose to generate cell survival curves. The SER can be calculated from these curves.
In Vivo Tumor Growth Delay Assay
This assay evaluates the efficacy of a radiosensitizer in a living organism.
Protocol:
-
Animal Model: Use immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Implantation: Subcutaneously implant cultured cancer cells or patient-derived tumor fragments into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly with calipers.
-
Randomization: Randomize the mice into different treatment groups (e.g., control, this compound alone, radiation alone, radiation + this compound).
-
Treatment Administration:
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a specified time before irradiation.
-
Irradiate the tumors with a single or fractionated dose of radiation.
-
-
Tumor Volume Measurement: Continue to measure tumor volume at regular intervals until the tumors reach a predetermined endpoint size.
-
Data Analysis: Plot the mean tumor volume over time for each group. The tumor growth delay is the difference in time for the tumors in the treated groups to reach the endpoint size compared to the control group.
Pimonidazole (B1677889) Staining for Hypoxia Detection
Pimonidazole is an exogenous marker used to identify hypoxic regions in tissues.
Protocol:
-
Pimonidazole Administration: Inject pimonidazole hydrochloride solution (e.g., 60 mg/kg) intravenously into the tumor-bearing animal.[8]
-
Circulation Time: Allow the pimonidazole to circulate and form adducts in hypoxic tissues for a specific duration (e.g., 90 minutes).[8]
-
Tissue Harvest and Processing: Euthanize the animal and excise the tumor. The tumor can be either snap-frozen in OCT medium or fixed in formalin and embedded in paraffin.[8]
-
Sectioning: Cut thin sections (e.g., 5-10 µm) of the tumor tissue.[8]
-
Immunohistochemistry/Immunofluorescence:
-
Perform antigen retrieval if necessary (for paraffin-embedded tissues).
-
Block non-specific antibody binding.
-
Incubate the sections with a primary antibody that specifically recognizes pimonidazole adducts.
-
Wash the sections and incubate with a labeled secondary antibody.
-
Use a detection system (e.g., DAB for immunohistochemistry or a fluorescent dye for immunofluorescence) to visualize the pimonidazole-positive (hypoxic) regions.
-
-
Microscopy and Image Analysis: Acquire images of the stained sections using a microscope. The extent of hypoxia can be quantified by measuring the pimonidazole-positive area relative to the total tumor area.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a nitroimidazole derivative with a morpholine-containing side chain. Several synthetic routes have been described in the literature. A common approach involves the reaction of 4(5)-nitroimidazole with N-(2-chloroethyl)morpholine.
A Representative Synthetic Scheme: One common synthetic route involves the alkylation of 4(5)-nitroimidazole with N-(2-chloroethyl)morpholine in the presence of a base.
A detailed, step-by-step protocol would involve specific quantities of reagents, reaction times, temperatures, and purification methods (such as crystallization or chromatography) to isolate the final product and remove the undesired N-2-morpholinoethyl-4-nitroimidazole isomer.[8]
Conclusion
This compound stands as a clinically validated hypoxic cell radiosensitizer that has demonstrated a significant benefit in improving loco-regional control in patients with head and neck cancer undergoing radiotherapy. Its mechanism of action, which is selective for the hypoxic tumor microenvironment, provides a clear rationale for its use. While the NIMRAD trial did not confirm its benefit in the specific patient population studied, the wealth of preclinical and clinical data, particularly from the DAHANCA 5-85 trial, supports its continued use and further investigation. For drug development professionals, the story of this compound highlights the potential of targeting tumor hypoxia and provides a valuable case study in the development and clinical validation of a radiosensitizing agent. Further research is warranted to identify the patient populations most likely to benefit from this compound and to explore its potential in other hypoxic solid tumors.
References
- 1. Translational suppression of HIF-1α by miconazole through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. Process For The Preparation Of this compound [quickcompany.in]
The Radiosensitizing Effects of Nimorazole on DNA Damage and Repair Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimorazole is a 5-nitroimidazole compound clinically utilized as a hypoxic radiosensitizer, primarily in the treatment of head and neck squamous cell carcinoma (HNSCC). Its efficacy stems from its ability to be selectively activated under hypoxic conditions, characteristic of solid tumors, where it mimics the radiosensitizing effect of oxygen. This activation leads to the generation of reactive intermediates that enhance the DNA-damaging effects of ionizing radiation, thereby increasing tumor cell cytotoxicity. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its impact on DNA integrity, and its interaction with cellular DNA damage repair pathways. It includes a compilation of available quantitative data, detailed experimental protocols for assessing DNA damage, and visualizations of the key molecular pathways and experimental workflows.
Core Mechanism of Action: Hypoxic Activation and DNA Damage Enhancement
The primary mechanism of this compound is its function as a hypoxic cell radiosensitizer. In well-oxygenated (normoxic) tissues, this compound is relatively inert. However, in the low-oxygen environment of solid tumors, it undergoes a process of bioreductive activation.
-
Intracellular Reduction: Under hypoxic conditions, cellular reductases, such as NADPH-cytochrome P450 reductase, reduce the nitro group of the this compound molecule.[1]
-
Generation of Reactive Species: This reduction process generates highly reactive radical anions and other reactive intermediates.[1] These species are potent oxidizing agents.
-
DNA Damage Amplification: When administered with radiation therapy, these reactive intermediates amplify the DNA-damaging effects of the radiation.[1] They interact with cellular macromolecules, most critically DNA, to "fix" the radiation-induced damage, making it permanent and irreparable. This leads to a significant increase in lethal DNA lesions, particularly single-strand breaks (SSBs) and double-strand breaks (DSBs).[1]
This hypoxia-selective activation is crucial as it targets the radioresistant hypoxic tumor cell population while minimizing damage to surrounding healthy, well-oxygenated tissues.[1]
Caption: Hypoxic activation pathway of this compound.
Quantitative Data on this compound's Efficacy
While the mechanism points to increased DNA damage, most quantitative data comes from in vitro cell survival assays and in vivo or clinical tumor control studies. Direct quantification of DNA lesions (e.g., γ-H2AX foci) in this compound-specific studies is not extensively reported in the literature. The available data focuses on the ultimate biological outcome of this enhanced damage.
Table 1: In Vitro Radiosensitizing Effect of this compound
This table summarizes the Sensitizer Enhancement Ratio (SER), a measure of how much the radiation dose can be reduced by the drug to achieve the same biological effect.
| Cell Line | Drug Concentration | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) | Reference |
| SCCVII | 0.5 mM | Yes | 1.40 | [2] |
| SCCVII | 1.0 mM | Yes | 1.45 | [2] |
SER is determined at the 1% cell survival level.
Table 2: In Vivo & Clinical Efficacy of this compound
This table presents outcomes from pre-clinical and clinical studies, demonstrating the therapeutic benefit of adding this compound to radiotherapy.
| Study Type | Model / Patient Population | Treatment Arm | Outcome Metric | Result | Reference |
| Pre-clinical | HNSCC Xenografts (FaDu, SAS models) | RCTx + this compound vs. RCTx Alone | Tumor Control Rate (TCR) | Significantly higher TCR with this compound | [3] |
| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + this compound | 5-Year Loco-regional Control | 49% | [4] |
| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + Placebo | 5-Year Loco-regional Control | 33% (p=0.002) | [4] |
| Clinical Trial (DAHANCA 5-85) | Supraglottic, Pharynx Carcinoma | Radiotherapy + this compound | Disease-Specific Survival | Significantly Improved (OR 1.92) | [4] |
Interaction with DNA Damage Repair Pathways
Ionizing radiation induces a spectrum of DNA lesions, with double-strand breaks (DSBs) being the most cytotoxic. Eukaryotic cells have evolved two primary pathways to repair DSBs:
-
Non-Homologous End Joining (NHEJ): A rapid but error-prone pathway that directly ligates broken DNA ends. It is active throughout the cell cycle and is the predominant DSB repair pathway in mammalian cells. Key proteins include Ku70/80, DNA-PKcs, and DNA Ligase IV.
-
Homologous Recombination (HR): A high-fidelity pathway that uses a sister chromatid as a template for repair. It is primarily active in the S and G2 phases of the cell cycle. Key proteins include the MRN complex, BRCA1/2, and RAD51.
The available evidence does not suggest that this compound directly inhibits key enzymatic components of these pathways. Instead, its radiosensitizing effect is attributed to increasing the overall burden of DNA damage beyond the cell's repair capacity. Furthermore, this compound's interference with Hypoxia-Inducible Factors (HIFs) can modulate the expression of genes involved in cell survival and DNA repair, potentially reducing the cell's ability to manage the increased damage load.[1]
Caption: The Non-Homologous End Joining (NHEJ) pathway.
Caption: The Homologous Recombination (HR) pathway.
The logical relationship posits that the increased and more complex DNA damage caused by this compound plus radiation overwhelms these repair systems, leading to mitotic catastrophe or apoptosis.
Caption: Logical flow of this compound-mediated radiosensitization.
Experimental Protocols for DNA Damage Assessment
To quantify the DNA damage enhanced by this compound, two standard methodologies are employed: the Comet Assay for single- and double-strand breaks and Immunofluorescence for γ-H2AX foci, a specific marker for DSBs.
Protocol: Alkaline Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells. Under alkaline conditions, it detects both SSBs and DSBs.
Caption: Workflow for the Alkaline Comet Assay.
Methodology:
-
Cell Preparation: Harvest cells post-treatment (e.g., with this compound and/or radiation) and prepare a single-cell suspension of ~1 x 105 cells/mL in ice-cold PBS.
-
Embedding: Mix ~30 µL of the cell suspension with ~250 µL of molten low-melting point agarose (at 37°C). Immediately pipette ~50 µL of this mixture onto a pre-coated CometSlide. Allow to solidify at 4°C for 30 minutes.
-
Lysis: Immerse slides in a chilled lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C. This step removes cell membranes and proteins, leaving behind the DNA nucleoid.
-
Alkaline Unwinding: Transfer slides to a horizontal electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13). Allow the DNA to unwind for 20-40 minutes at room temperature in the dark.
-
Electrophoresis: Apply a voltage of ~1 V/cm for 30 minutes at 4°C. Fragmented DNA (containing breaks) will migrate out of the nucleoid, forming the "comet tail".
-
Neutralization and Staining: Gently wash the slides with a neutralization buffer (0.4 M Tris, pH 7.5). Stain the DNA with a fluorescent dye (e.g., SYBR Green I or DAPI).
-
Analysis: Visualize slides using a fluorescence microscope. Use image analysis software to quantify the amount of DNA damage, typically expressed as the percentage of DNA in the comet tail.
Protocol: γ-H2AX Foci Immunofluorescence Assay
This assay specifically detects DSBs. The histone variant H2AX is rapidly phosphorylated at Serine 139 (becoming γ-H2AX) at the sites of DSBs, forming discrete nuclear foci that can be visualized and counted.
Caption: Workflow for γ-H2AX Foci Immunofluorescence.
Methodology:
-
Cell Culture: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere. Treat with this compound and/or irradiate as per the experimental design. Allow for a recovery period (e.g., 30 minutes to 24 hours) for foci to form.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 30 minutes at room temperature.
-
Permeabilization: Wash three times with PBS. Permeabilize the cell membranes with 0.3% Triton X-100 in PBS for 30 minutes to allow antibody entry.
-
Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 30 minutes.
-
Primary Antibody: Incubate cells with a primary antibody specific for γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139), diluted in blocking buffer, overnight at 4°C in a humidified chamber.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgG), diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Mounting: Wash three times with PBS. Counterstain the nuclei with DAPI. Mount the coverslip onto a microscope slide using an antifade mounting medium.
-
Analysis: Acquire images using a fluorescence or confocal microscope. Use image analysis software (like Fiji/ImageJ) to count the number of distinct γ-H2AX foci per nucleus. An increase in the average number of foci per nucleus corresponds to greater DSB damage.
Conclusion and Future Directions
This compound's role as a potent hypoxic radiosensitizer is well-established, with a clear mechanism centered on the hypoxia-specific generation of reactive species that amplify radiation-induced DNA damage. This increased damage load, particularly DSBs, overwhelms the cell's intrinsic DNA repair capabilities, leading to enhanced tumor cell killing. While clinical and pre-clinical data robustly support its efficacy in improving tumor control, there is a notable gap in the literature regarding the direct quantification of DNA lesions at the molecular level following this compound and radiation co-treatment.
Future research should focus on utilizing standardized assays, such as γ-H2AX foci counting and comet assays, to precisely quantify the increase in SSBs and DSBs attributable to this compound. Furthermore, investigating the expression and activity levels of key DNA repair proteins (e.g., RAD51, DNA-PKcs) following treatment would provide deeper insight into whether this compound's effect is solely due to damage overload or if it also involves the indirect modulation of DNA repair pathway efficiency. Such studies will be invaluable for optimizing combination therapies and further refining the targeted use of this important radiosensitizing agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dahanca.oncology.dk [dahanca.oncology.dk]
Unraveling the Molecular Onslaught: A Technical Guide to Nimorazole's Targets in Cancer Cells
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of nimorazole, a critical radiosensitizing agent in oncology. This whitepaper details the core molecular interactions and pathways affected by this compound in cancer cells, presenting a wealth of quantitative data, detailed experimental protocols, and novel visualizations of its mode of action.
This compound, a 5-nitroimidazole compound, is a hypoxia-activated prodrug primarily utilized to enhance the efficacy of radiotherapy in solid tumors, particularly in head and neck squamous cell carcinoma (HNSCC).[1] Its selective action in the low-oxygen (hypoxic) environment of tumors makes it a valuable tool in overcoming radiation resistance.[2][3][4] This guide synthesizes the current understanding of how this compound exerts its effects at the molecular level.
Core Mechanism: Hypoxic Activation and DNA Damage
The central mechanism of this compound's action is its conversion from a relatively inert prodrug to a highly reactive cytotoxic agent specifically within the hypoxic regions of tumors.[2][5] This selective activation is carried out by cellular reductases, with a significant role attributed to cytochrome P450 reductase.[1][6]
Under hypoxic conditions, this compound undergoes a one-electron reduction, forming a radical anion.[6] This reactive intermediate can then participate in a series of reactions that generate reactive oxygen species (ROS) and other cytotoxic species.[2] These reactive molecules directly damage cellular macromolecules, most critically, DNA.[2][5] The primary mode of DNA damage is the induction of double-strand breaks, which are particularly lethal to cells and significantly amplify the cytotoxic effects of concurrent radiation therapy.[2] Furthermore, the activated form of this compound can form covalent adducts with cellular macromolecules, contributing to its overall cytotoxicity.
The efficacy of this compound as a radiosensitizer is quantified by the Sensitizer Enhancement Ratio (SER), which measures the factor by which the drug enhances the cell-killing effect of radiation. In vitro studies have demonstrated the concentration-dependent radiosensitizing effect of this compound under hypoxic conditions.
| Cell Line | Drug Concentration | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 1 mM | 1.45 | [1][5] |
| SCCVII | 0.5 mM | 1.40 | [1][5] |
The cytotoxicity of this compound is also selective for hypoxic cells, as demonstrated by in vitro studies measuring the half-maximal inhibitory concentration (IC50) under oxic and anoxic conditions.
| Cell Line | IC50 (oxic, 4h exposure) [µM] | IC50 (anoxic, 4h exposure) [µM] | Hypoxia Cytotoxicity Ratio (HCR) | Reference |
| HCT116/54C | >10000 | 7400 | >1.4 | [4] |
| FaDu | >10000 | >10000 | - | [4] |
| UT-SCC-74B | >10000 | >10000 | - | [4] |
Modulation of Cellular Signaling and Metabolism
Beyond direct DNA damage, this compound impacts key cellular signaling pathways and metabolic processes that are crucial for cancer cell survival and proliferation, particularly in the hypoxic tumor microenvironment.
One of the central regulators of the cellular response to hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α). While direct studies on this compound's effect on the HIF-1α pathway are limited, research on related imidazole (B134444) compounds suggests a potential mechanism of action. For instance, miconazole (B906) has been shown to suppress HIF-1α protein translation through the mTOR signaling pathway.[3] This indicates that this compound may similarly interfere with the HIF-1α pathway, thereby disrupting the adaptive mechanisms of cancer cells to hypoxia.
Caption: Regulation of HIF-1α under normoxic and hypoxic conditions, and potential inhibition by this compound.
Furthermore, this compound has been shown to disrupt the altered metabolic state of hypoxic cancer cells. These cells often exhibit increased reliance on glycolysis for energy production. Studies have indicated that this compound can interfere with glucose metabolism, leading to a disruption of the energy balance within the tumor cells and further sensitizing them to radiation.[2] For example, in the human squamous carcinoma cell line UT-SCC-5, this compound was found to increase the uptake of the glucose analog 3H-FDG under normal oxygen conditions, but decrease its uptake in anoxia, suggesting a complex interplay between the drug, oxygen levels, and cellular metabolism.[7]
Experimental Protocols for Investigating this compound's Molecular Targets
A important aspect of this technical guide is the inclusion of detailed methodologies for key experiments cited. This allows researchers to replicate and build upon existing findings.
Clonogenic Survival Assay
This assay is fundamental for determining the radiosensitizing effect of this compound.
Objective: To quantify the ability of single cells to form colonies after treatment with radiation, with and without this compound.
Methodology:
-
Cell Plating: Cancer cells are seeded at low density in petri dishes to allow for individual colony formation.
-
Drug Incubation: Cells are incubated with the desired concentration of this compound (e.g., 0.5 mM or 1 mM) for a specified period, typically under hypoxic conditions to mimic the tumor microenvironment. Control plates are incubated without the drug.
-
Irradiation: Plates are exposed to varying doses of ionizing radiation.
-
Colony Formation: The medium is replaced with fresh, drug-free medium, and the cells are incubated for 1-3 weeks until visible colonies (defined as at least 50 cells) are formed.
-
Staining and Counting: Colonies are fixed and stained (e.g., with crystal violet), and the number of colonies in each dish is counted.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose and plotted to generate cell survival curves. The Sensitizer Enhancement Ratio (SER) is then calculated as the ratio of the radiation dose required to achieve a certain level of cell kill (e.g., 1% survival) in the absence of the drug to the dose required for the same level of cell kill in the presence of the drug.[8][9][10]
Caption: Workflow for the clonogenic survival assay to determine the radiosensitizing effect of this compound.
γ-H2AX Immunofluorescence Assay for DNA Double-Strand Breaks
This assay visualizes and quantifies the DNA double-strand breaks induced by this compound and radiation.
Objective: To detect the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks.
Methodology:
-
Cell Culture and Treatment: Cells are cultured on coverslips and treated with this compound and/or radiation.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve cellular structures and then permeabilized (e.g., with Triton X-100) to allow antibodies to enter the cells.
-
Immunostaining:
-
Blocking: Non-specific antibody binding sites are blocked using a blocking solution (e.g., bovine serum albumin).
-
Primary Antibody: Cells are incubated with a primary antibody that specifically recognizes γ-H2AX.
-
Secondary Antibody: A fluorescently labeled secondary antibody that binds to the primary antibody is added.
-
-
Counterstaining and Mounting: The cell nuclei are stained with a DNA-binding dye (e.g., DAPI), and the coverslips are mounted on microscope slides.
-
Microscopy and Analysis: The cells are visualized using a fluorescence microscope. The number of distinct fluorescent foci (representing individual DNA double-strand breaks) per nucleus is counted.[11][12][13]
Cytochrome P450 Reductase Activity Assay
This assay measures the activity of a key enzyme involved in the activation of this compound.
Objective: To quantify the enzymatic activity of cytochrome P450 reductase in cell or tissue extracts.
Methodology:
-
Sample Preparation: Microsomal fractions are prepared from cells or tissues.
-
Assay Principle: The assay is typically a spectrophotometric method that measures the reduction of cytochrome c by NADPH, a reaction catalyzed by cytochrome P450 reductase.
-
Reaction Mixture: The reaction mixture contains the sample, cytochrome c, and NADPH in a suitable buffer.
-
Measurement: The increase in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is measured over time.
-
Calculation: The enzymatic activity is calculated based on the rate of change in absorbance and the molar extinction coefficient of reduced cytochrome c.[2][3]
Future Directions
While the primary mechanisms of this compound are well-understood, further research is needed to fully elucidate its molecular targets and signaling effects. Advanced techniques such as quantitative proteomics and metabolomics could provide a more comprehensive picture of the cellular response to this compound. Proteomic studies could identify specific proteins that are adducted by activated this compound, while metabolomic analyses could detail the precise changes in cellular metabolism. A deeper understanding of these molecular details will be instrumental in optimizing the clinical use of this compound and in the development of next-generation radiosensitizers.
This technical guide serves as a critical resource for the scientific community, providing a solid foundation for future investigations into the molecular pharmacology of this compound and its role in cancer therapy.
References
- 1. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of cytochrome P450 and NADPH–cytochrome P450 reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. Effect of nitroimidazole sensitizers on in vitro glycolytic metabolism of hypoxic squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clonogenic cell survival assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. crpr-su.se [crpr-su.se]
- 12. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
The Preclinical Profile of Nimorazole: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole, a 5-nitroimidazole compound, is a hypoxic cell radiosensitizer that has been investigated for its potential to improve the efficacy of radiotherapy in solid tumors, particularly in head and neck squamous cell carcinoma (HNSCC).[1][2] Tumor hypoxia is a significant contributor to radioresistance, and this compound's mechanism of action is designed to overcome this challenge by selectively targeting and sensitizing oxygen-deficient cancer cells to radiation.[1] This technical guide provides an in-depth overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from various animal models.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the enhancement of radiation-induced tumor cell killing in hypoxic environments. This is often quantified by the enhancement ratio (ER), which is the ratio of the radiation dose required to produce a given effect without the drug to the dose required for the same effect with the drug.
Table 1: Pharmacodynamic Efficacy of this compound in Preclinical Cancer Models
| Preclinical Model | Treatment Regimen | Pharmacodynamic Endpoint | Result | Citation |
| C3H Mammary Carcinoma (Mouse) | Single dose irradiation in air + this compound (0.1-1.0 mg/g) | Enhancement Ratio (ER) | ~1.4 | [3] |
| C3H Mammary Carcinoma (Mouse) | 5 daily fractions of irradiation + this compound (0.3 mg/g per fraction) | Enhancement Ratio (ER) | ~1.3 | [3] |
| HNSCC Xenografts (FaDu, SAS models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | Significantly improved compared to RCTx alone | [4] |
| HNSCC Xenografts (UT8, UT5 models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | Potential improvement compared to RCTx alone | [4] |
| HNSCC Xenografts (CAL33, UT45, SAT models) | Fractionated radiochemotherapy (RCTx) + this compound | Permanent Local Tumor Control | No improvement observed compared to RCTx alone | [4] |
Pharmacokinetics
Table 2: Pharmacokinetic Parameters of this compound in Humans (for reference)
| Parameter | Value | Conditions | Citation |
| Peak Plasma Level (Tmax) | ~90 minutes (range 35-135 minutes) | Oral administration | [8] |
| Plasma Half-Life (t½) | 2 - 4.8 hours | Oral administration | [8] |
| Tumor/Plasma Ratio | 0.8 - 1.3 | Measured in 5 patients | [5][6] |
| Mean Peak Concentration (normalized) | 32.2 ± 0.9 µg/mL | Per g/m² administered dose | [9] |
| Mean Elimination Half-Life | 3.35 ± 0.09 h | - | [9] |
| Mean Apparent Volume of Distribution | 0.77 ± 0.02 L/kg | - | [9] |
| Mean AUC (normalized) | 191 ± 6 µg·h/mL | Per g/m² administered dose | [9] |
Metabolism and Excretion
Specific preclinical data on the metabolism and excretion of this compound is limited. However, based on studies of other nitroimidazole compounds, it is anticipated that this compound undergoes extensive metabolism, potentially involving the cleavage of the imidazole (B134444) ring.[3] In studies with the related compound ornidazole (B1677491) in rats, the majority of the drug was excreted in the urine as metabolites, with less than 4% excreted unchanged.[3]
Experimental Protocols
Radiosensitization Study in HNSCC Xenografts
-
Animal Model: Human head and neck squamous cell carcinoma (HNSCC) xenografts in mice.[4]
-
Treatment Groups:
-
Control: Radiochemotherapy (RCTx) + saline vehicle.
-
Intervention 1: RCTx + this compound from the first fraction.
-
Intervention 2: RCTx + this compound after the tenth fraction.[4]
-
-
Drug Administration:
-
Irradiation: 30 fractions over 6 weeks.[10]
Radiosensitization Study in C3H Mammary Carcinoma
-
Animal Model: C3H mammary carcinoma transplanted to the feet of C3D2F1 mice.[3]
-
Drug Administration: this compound administered at doses ranging from 0.1 to 1.0 mg/g for single-dose experiments and 0.3 mg/g per fraction for fractionated experiments.[3]
-
Irradiation:
-
Endpoint: Enhancement Ratio (ER) calculated from tumor growth delay assays.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Hypoxic Activation and ROS Generation
Under hypoxic conditions, this compound is reduced by intracellular reductases. This process generates reactive oxygen species (ROS) and other reactive intermediates that mimic the radiosensitizing effects of oxygen.[1] These reactive species cause damage to cellular macromolecules, including DNA, leading to increased double-strand breaks and enhanced tumor cell killing when combined with radiation therapy.[1]
Caption: Hypoxia-selective activation of this compound.
General Workflow for Preclinical Evaluation of a Radiosensitizer
The preclinical evaluation of a potential radiosensitizer like this compound typically follows a structured workflow to establish its efficacy and mechanism of action before consideration for clinical trials. This involves a series of in vitro and in vivo studies.
Caption: Preclinical evaluation workflow for radiosensitizers.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. researchgate.net [researchgate.net]
- 4. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Studies of the pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A rapid and sensitive determination of hypoxic radiosensitizer agent this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study of the population pharmacokinetic characteristics of this compound in head and neck cancer patients treated in the DAHANCA-5 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Nitroreductase Enzymes in the Efficacy of Nimorazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nimorazole, a 5-nitroimidazole compound, serves as a crucial hypoxia-activated radiosensitizer in cancer therapy. Its efficacy is intrinsically linked to the metabolic activation by nitroreductase enzymes, which are often overexpressed in the hypoxic microenvironment of solid tumors. This technical guide provides an in-depth analysis of the core mechanisms underpinning the role of these enzymes in this compound's therapeutic action. It delves into the specific enzymes implicated in its activation, presents quantitative data on its efficacy, details relevant experimental protocols, and visualizes the key molecular pathways. Understanding this intricate relationship is paramount for optimizing this compound-based treatments and developing novel targeted cancer therapies.
Introduction: this compound as a Hypoxia-Activated Prodrug
This compound is a prodrug that selectively targets hypoxic tumor cells, which are notoriously resistant to conventional radiotherapy.[1] Under low-oxygen conditions, the nitro group of this compound is reduced by cellular reductases, a process known as bioreductive activation.[2] This activation leads to the formation of highly reactive cytotoxic intermediates and reactive oxygen species (ROS).[1] These reactive species subsequently induce DNA damage, amplifying the cytotoxic effects of ionizing radiation and leading to enhanced tumor cell death.[1] The selective activation in hypoxic regions minimizes damage to healthy, well-oxygenated tissues, thereby improving the therapeutic index of radiation treatment.[1]
The Central Role of Nitroreductase Enzymes
The biotransformation of this compound is critically dependent on the activity of nitroreductase enzymes. These enzymes catalyze the reduction of the nitro group on the imidazole (B134444) ring, initiating the cascade of cytotoxic events. While the complete spectrum of human nitroreductases involved in this compound metabolism is still under investigation, several key enzyme families are implicated.
Key Nitroreductase Families
-
Aldo-Keto Reductases (AKRs): The AKR superfamily, particularly isoforms like AKR1C3, are known to be involved in the metabolism of a wide range of compounds, including those with nitro groups.[3][4] Overexpression of AKR1C3 has been observed in various cancers and is associated with therapeutic resistance.[5] While direct enzymatic data for this compound is still emerging, the role of AKR1C3 in reducing other xenobiotics makes it a strong candidate for this compound activation.
-
Cytochrome P450 Reductases (POR): NADPH-cytochrome P450 reductase is another key enzyme in the bioreductive metabolism of xenobiotics. Studies on other nitroimidazoles have demonstrated the involvement of POR in their hypoxic activation. This suggests a potential role for POR in the metabolic pathway of this compound as well.
It is important to note that the enzymatic landscape can vary between different tumor types and even within a single tumor, leading to heterogeneity in this compound activation and, consequently, treatment response.
Quantitative Data on this compound Efficacy
The radiosensitizing effect of this compound is quantified by the Sensitizer Enhancement Ratio (SER), which is the ratio of the radiation dose required to achieve a certain level of cell killing in the absence of the drug to the dose required in its presence.
| Cell Line | Drug Concentration | Hypoxic Conditions | Sensitizer Enhancement Ratio (SER) at 1% Clonogenic Survival | Reference |
| SCCVII | 0.5 mM | Anoxia | 1.40 | [6][7] |
| SCCVII | 1.0 mM | Anoxia | 1.45 | [6][7] |
| HCT116/54C | 1.0 mM | Anoxia | Varies (dependent on side chain) | [8] |
Note: The SER for HCT116/54C cells with various nitroimidazole analogues was evaluated, highlighting the influence of the compound's electron affinity on its radiosensitizing potential.
A preclinical study in HNSCC xenografts demonstrated that this compound combined with radiochemotherapy significantly improved permanent local tumor control in two out of seven tumor models.[9] This highlights the variability in response and underscores the need for predictive biomarkers, potentially including the expression levels of specific nitroreductases.
Experimental Protocols
Nitroreductase Activity Assay
This assay measures the ability of a specific nitroreductase enzyme or cell lysate to reduce this compound.
Materials:
-
Purified nitroreductase enzyme or cell lysate
-
This compound stock solution (in a suitable solvent like DMSO)
-
NADPH or NADH solution (cofactor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
HPLC system with a suitable column (e.g., C18) and UV detector
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, NADPH/NADH solution, and the purified enzyme or cell lysate.
-
Initiation: Add this compound to the reaction mixture to a final desired concentration (e.g., 100 µM).
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 30-60 minutes). The incubation should be performed under hypoxic conditions for optimal results, which can be achieved using a hypoxic chamber or by purging the solution with nitrogen gas.
-
Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol (B129727).
-
Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant using HPLC to quantify the amount of remaining this compound and the formation of its reduced metabolites. The depletion of this compound over time is indicative of nitroreductase activity.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cancer cells after treatment with radiation and this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution (0.5% in methanol)
-
Fixation solution (e.g., methanol:acetic acid 3:1)
Protocol:
-
Cell Seeding: Plate a known number of single cells into 6-well plates. The seeding density should be adjusted based on the expected survival fraction for each treatment condition to yield a countable number of colonies (typically 50-150).
-
Drug Treatment: After allowing the cells to attach (usually overnight), treat the cells with the desired concentration of this compound for a specified duration before irradiation. For hypoxic treatment, incubate the plates in a hypoxic chamber.
-
Irradiation: Irradiate the plates with a range of radiation doses.
-
Colony Formation: After irradiation, replace the treatment medium with fresh, drug-free medium and incubate the plates for 1-3 weeks to allow for colony formation.
-
Fixation and Staining: Once colonies are visible, aspirate the medium, wash with PBS, and fix the colonies with the fixation solution. After fixation, stain the colonies with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition. The surviving fraction is the ratio of the plating efficiency of the treated cells to that of the untreated control cells. Plot the surviving fraction against the radiation dose to generate cell survival curves and determine the Sensitizer Enhancement Ratio (SER).[10][11][12]
Detection of this compound and its Metabolites in Cell Culture
This protocol outlines a method for extracting and analyzing this compound and its metabolites from cell culture experiments.
Materials:
-
Adherent cancer cells in culture plates
-
Ice-cold methanol
-
Cell scraper
-
Microcentrifuge tubes
-
HPLC-MS system
Protocol:
-
Quenching and Extraction: After treatment with this compound, rapidly aspirate the culture medium. Immediately add ice-cold methanol to the plate to quench metabolic activity and extract the metabolites.[13][14][15]
-
Cell Lysis: Scrape the cells in the methanol and transfer the cell suspension to a microcentrifuge tube.
-
Protein Precipitation: Vortex the tube and centrifuge at high speed to pellet the protein and cell debris.
-
Sample Preparation: Carefully transfer the supernatant containing the metabolites to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitution and Analysis: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase for HPLC) and analyze using an HPLC-MS system to identify and quantify this compound and its reduced metabolites.[16]
Signaling Pathways and Molecular Mechanisms
The activation of this compound by nitroreductases under hypoxic conditions initiates a series of events that culminate in enhanced radiosensitivity.
Caption: Mechanism of this compound Activation and Radiosensitization.
Under hypoxic conditions, this compound diffuses into the tumor cell where it is reduced by nitroreductase enzymes. This activation generates reactive intermediates and ROS, which, in conjunction with radiation therapy, lead to increased DNA damage.[1] The activated form of this compound can also interfere with hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathways, further promoting cell death.[1]
Conclusion and Future Directions
The efficacy of this compound as a hypoxic radiosensitizer is fundamentally dependent on its activation by nitroreductase enzymes. A deeper understanding of the specific human nitroreductases involved and their expression patterns in different tumors is crucial for personalizing treatment and improving patient outcomes. Future research should focus on:
-
Identifying and characterizing the full spectrum of human nitroreductases that metabolize this compound. This will enable the development of predictive biomarkers to identify patients most likely to respond to this compound therapy.
-
Developing more potent and selective nitroreductase-activated prodrugs. By tailoring drugs to be activated by specific, highly expressed tumor nitroreductases, therapeutic efficacy can be enhanced while minimizing off-target toxicity.
-
Investigating the interplay between nitroreductase activity, the tumor microenvironment, and the immune system. This could unveil novel combination therapies that leverage the effects of this compound to stimulate anti-tumor immunity.
By continuing to unravel the intricate role of nitroreductase enzymes, the full therapeutic potential of this compound and the next generation of hypoxia-activated prodrugs can be realized in the fight against cancer.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Roles of AKR1C3 in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 5. AKR1C3 in carcinomas: from multifaceted roles to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 12. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. metabolomics.se [metabolomics.se]
- 16. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Nimorazole: A Comprehensive Technical Guide to its Non-Cancer Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nimorazole, a 5-nitroimidazole derivative, has long been recognized for its role as a radiosensitizer in cancer therapy. However, its therapeutic potential extends significantly into the realm of non-cancer applications, primarily as a potent antimicrobial agent. This technical guide provides an in-depth exploration of this compound's efficacy and mechanisms of action against various anaerobic protozoa and bacteria. It consolidates quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways and workflows. This document aims to serve as a comprehensive resource for researchers and professionals in drug development interested in harnessing the therapeutic capabilities of this compound beyond oncology.
Introduction
This compound is a synthetic nitroimidazole antimicrobial agent with a well-established history in treating infections caused by anaerobic microorganisms.[1] Its chemical structure, featuring a nitro group on the imidazole (B134444) ring, is central to its mechanism of action. While its application as a hypoxic cell radiosensitizer in oncology is widely known, its primary use in many regions has been in the treatment of protozoal and bacterial infections.[1][2] This guide focuses on these non-cancer applications, providing a detailed technical overview for the scientific community.
Antimicrobial Spectrum and Efficacy
This compound exhibits significant activity against a range of anaerobic pathogens, including protozoa such as Trichomonas vaginalis, Giardia lamblia, and Entamoeba histolytica, as well as various anaerobic bacteria.[2][3]
Antiprotozoal Activity
Clinical studies have demonstrated the high efficacy of this compound in treating protozoal infections.
-
Trichomoniasis (Trichomonas vaginalis) : this compound is highly effective in eradicating T. vaginalis. A single 2-gram dose has been shown to achieve a cure rate of 65% within 3 hours and 100% thereafter in a pilot study.[4] In comparative studies, a single 2g dose of this compound demonstrated an 88% cure rate for vaginitis, which can be associated with Trichomonas vaginalis, comparable to metronidazole (B1676534) (79%) and tinidazole (B1682380) (92%).[5]
-
Giardiasis (Giardia lamblia) : this compound is also a viable treatment option for giardiasis, with reported cure rates of 94% in a comparative study with other common antigiardial drugs.
-
Amoebiasis (Entamoeba histolytica) : In the treatment of intestinal amoebiasis, this compound has been used both as a monotherapy and in combination with other agents. One study reported a clinical cure rate of 90-100% and an anatomical cure (healing of ulcers) of 95.5% with this compound monotherapy.[6] When combined with aminosidine, the anatomical cure rate increased to 97.8%.[6]
Antibacterial Activity
This compound is effective against obligately anaerobic bacteria, particularly Gram-negative bacilli. Its spectrum of activity is similar to that of metronidazole.
-
In Vitro Susceptibility : A comparative in vitro study against 69 strains of obligately anaerobic Gram-negative bacilli reported a geometric mean Minimum Inhibitory Concentration (MIC) for this compound of 1.05 µg/ml.[7] This was slightly higher than that of metronidazole (0.34 µg/ml) and tinidazole (0.28 µg/ml), indicating a comparable but slightly lower potency in this specific study.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy and pharmacokinetics of this compound in its non-cancer applications.
Table 1: Comparative Efficacy of this compound in Protozoal Infections
| Pathogen | Infection | This compound Regimen | Cure Rate | Comparator(s) and Cure Rate(s) | Reference(s) |
| Trichomonas vaginalis | Vaginitis | 2 g single dose | 88% | Metronidazole (2g single dose): 79%, Tinidazole (2g single dose): 92% | [5] |
| Trichomonas vaginalis | Trichomoniasis | 2 g single dose | 100% (after 3 hours) | Not applicable | [4] |
| Giardia lamblia | Giardiasis | 500 mg twice daily for 5-7 days | 94% | Furazolidone: 72%, Metronidazole: 87%, Tinidazole: 97% | |
| Entamoeba histolytica | Intestinal Amoebiasis | 1 g twice daily for 5-10 days | 95.5% (anatomical cure) | Aminosidine: 88.5%, Aminosidine + this compound: 97.8% | [6] |
Table 2: In Vitro Activity of this compound Against Anaerobic Bacteria
| Bacterial Group | This compound Geometric Mean MIC (µg/ml) | Comparator(s) Geometric Mean MIC (µg/ml) | Reference(s) |
| Obligately anaerobic Gram-negative bacilli | 1.05 | Metronidazole: 0.34, Tinidazole: 0.28 | [7] |
Table 3: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Notes | Reference(s) |
| Absorption | Readily absorbed from the GI tract | Peak plasma levels occur within 2 hours. | [3] |
| Peak Plasma Concentration | Linearly related to dose | Studied with single oral doses of 0.5-3.5 g. | [4] |
| Elimination Half-life | 3.1 hours (mean) | A tendency towards non-linear pharmacokinetics was observed. | [4] |
| Distribution | High levels in salivary and vaginal secretions; distributes in breast milk. | Tumour/plasma ratios between 0.8-1.3 observed in cancer patients. | [3][4] |
| Excretion | Via urine | Excreted as unchanged drug and 2 active metabolites. | [3] |
Mechanism of Action
The antimicrobial activity of this compound, like other 5-nitroimidazoles, is dependent on the reduction of its nitro group. This process is selectively toxic to anaerobic and microaerophilic organisms due to their unique metabolic pathways.[2][8]
Under anaerobic conditions, low-redox-potential electron transport proteins, such as ferredoxin, donate electrons to the nitro group of this compound.[9] This reduction creates a short-lived, highly reactive nitro radical anion and other cytotoxic intermediates. These reactive species interact with and damage cellular macromolecules, most critically DNA, leading to strand breakage and cell death.[8][10][11] The key enzyme responsible for providing the low-potential electrons for this activation is often pyruvate:ferredoxin oxidoreductase (PFOR), a central enzyme in the energy metabolism of many anaerobic organisms.[9][12]
Caption: General mechanism of this compound activation in anaerobic organisms.
Experimental Protocols
This section outlines the general methodologies employed in the studies cited in this guide.
In Vitro Susceptibility Testing of Anaerobic Bacteria
The in vitro activity of this compound against anaerobic bacteria is typically determined using either agar (B569324) dilution or broth microdilution methods.
Agar Dilution Method (Reference Method): [7][13]
-
Media Preparation : A suitable growth medium, such as Brucella agar or Wilkins-Chalgren agar, supplemented with hemin (B1673052) and vitamin K1, is prepared and autoclaved.
-
Antibiotic Incorporation : Serial twofold dilutions of this compound are prepared and added to the molten agar before pouring into petri dishes. A control plate with no antibiotic is also prepared.
-
Inoculum Preparation : Bacterial isolates are grown in a suitable broth medium (e.g., Thioglycollate broth) to a turbidity matching a 0.5 McFarland standard.
-
Inoculation : The bacterial suspensions are applied to the surface of the agar plates using a multipoint inoculator.
-
Incubation : Plates are incubated under anaerobic conditions (e.g., in an anaerobic chamber or GasPak jar) at 37°C for 48 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth.
Caption: Workflow for agar dilution susceptibility testing.
Broth Microdilution Method: [6][14]
-
Plate Preparation : 96-well microtiter plates are prepared with serial dilutions of this compound in a suitable broth medium (e.g., Schaedler broth).
-
Inoculum Preparation : A standardized bacterial suspension is prepared as described for the agar dilution method.
-
Inoculation : Each well is inoculated with the bacterial suspension.
-
Incubation : The microtiter plates are incubated under anaerobic conditions at 37°C for 48 hours.
-
MIC Determination : The MIC is the lowest concentration of this compound that prevents visible turbidity.
In Vitro Susceptibility Testing of Protozoa
The susceptibility of protozoa like T. vaginalis and G. lamblia to this compound is assessed using culture-based assays.
T. vaginalis Susceptibility Testing: [15][16]
-
Culture : T. vaginalis isolates are grown axenically in a specialized medium (e.g., Diamond's medium) at 37°C.
-
Drug Dilutions : Serial dilutions of this compound are prepared in the culture medium in microtiter plates or culture tubes.
-
Inoculation : A standardized number of trophozoites are inoculated into each well or tube.
-
Incubation : The cultures are incubated at 37°C for 48 hours.
-
Endpoint Determination : The Minimum Lethal Concentration (MLC) is determined by subculturing from wells with no motile organisms to fresh, drug-free medium. The MLC is the lowest concentration that results in no growth after subculture.
G. lamblia Susceptibility Testing: [1][5]
-
Culture : G. lamblia trophozoites are cultured axenically in a suitable medium (e.g., TYI-S-33 medium) in an anaerobic or microaerophilic environment.
-
Assay Setup : A standardized number of trophozoites are seeded into 96-well plates containing serial dilutions of this compound.
-
Incubation : Plates are incubated at 37°C for a defined period (e.g., 24-48 hours).
-
Viability Assessment : The number of viable trophozoites is determined, often by counting motile organisms or using a viability stain. The IC50 (50% inhibitory concentration) can then be calculated.
Clinical Trial Protocol for Trichomoniasis
The following is a generalized protocol based on clinical studies evaluating this compound for trichomoniasis.[4][5]
-
Patient Population : Sexually active individuals with symptoms of vaginitis and a confirmed diagnosis of T. vaginalis infection (e.g., by wet mount microscopy or culture). Exclusion criteria typically include pregnancy, known hypersensitivity to nitroimidazoles, and recent use of other antimicrobial agents.
-
Study Design : Randomized, controlled trial comparing a single oral dose of 2 g this compound with a standard-of-care comparator (e.g., 2 g metronidazole or tinidazole).
-
Treatment Administration : Patients receive the assigned treatment as a single oral dose.
-
Follow-up and Assessment : Patients are re-examined at specified time points (e.g., 7 and 28 days post-treatment). A cure is typically defined as the absence of T. vaginalis on repeat microbiological testing (wet mount and/or culture) and resolution of clinical symptoms.
-
Data Analysis : Cure rates between the treatment groups are compared using appropriate statistical methods (e.g., chi-squared test).
Caption: Generalized workflow for a clinical trial of this compound in trichomoniasis.
Conclusion
This compound is a valuable therapeutic agent with well-documented efficacy against a range of anaerobic protozoa and bacteria. Its rapid action and high cure rates, particularly in the treatment of trichomoniasis, make it an important option in the antimicrobial armamentarium. The data and protocols presented in this guide underscore the continued relevance of this compound in non-cancer infectious diseases. Further research into its specific interactions with microbial signaling pathways and the potential for combination therapies could further expand its clinical utility. This technical guide provides a solid foundation for researchers and drug development professionals to explore and capitalize on the non-oncological potential of this compound.
References
- 1. In vitro susceptibility of Giardia lamblia trophozoites to metronidazole and tinidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro susceptibilities of 25 Giardia lamblia isolates of human origin to six commonly used antiprotozoal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Thiazolides on Giardia lamblia WB Clone C6 Cultured Axenically and in Coculture with Caco2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Mechanism of action of nitroimidazole antimicrobial and antitumour radiosensitizing drugs. Effects of reduced misonidazole on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
- 14. researchgate.net [researchgate.net]
- 15. An improved method for in vitro susceptibility testing of Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Chemical Properties and Solubility of Nimorazole
This technical guide provides a comprehensive overview of the fundamental chemical properties and solubility of nimorazole, a 5-nitroimidazole compound with significant applications as a hypoxic cell radiosensitizer in cancer therapy. The information is tailored for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing key pathways.
Basic Chemical Properties of this compound
This compound is a white to pale yellow crystalline powder.[1] Its core chemical identifiers and physicochemical properties are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.
| Property | Value | Source |
| Molecular Formula | C9H14N4O3 | [2][3][4] |
| Molecular Weight | 226.23 g/mol | [2] |
| CAS Number | 6506-37-2 | [2][3] |
| Melting Point | 110-111 °C | [3][5][6] |
| logP (computed) | -0.4 | [2] |
| pKa | This compound is described as a very strong basic compound. | [7] |
| Appearance | White to pale yellow crystalline powder. | [1] |
Solubility Profile of this compound
This compound is generally described as a water-soluble compound, a characteristic that influences its administration and bioavailability.[2][8] However, its solubility can be further enhanced in various organic solvents and co-solvent systems, which is particularly relevant for in vitro and in vivo experimental setups.
| Solvent | Solubility | Source |
| Water | Slightly soluble at room temperature. | [6] |
| DMSO | 125 mg/mL (requires ultrasonic assistance); 45 mg/mL | [8][9] |
| Alcohols | Soluble | [6] |
| Acetone | Soluble | [6] |
| Chloroform | Soluble | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | [9] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | [9] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | [9] |
Experimental Protocols
Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. However, standard methodologies are employed for such characterizations.
Determination of Thermodynamic Solubility (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.
-
Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer, organic solvent) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is then filtered or centrifuged to separate the saturated solution from the excess solid.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Preparation of Stock Solutions for In Vitro and In Vivo Studies
For experimental purposes, concentrated stock solutions of this compound are often prepared in a highly soluble solvent like DMSO. These stock solutions are then further diluted into aqueous buffers or cell culture media for in vitro assays, or into specific vehicle formulations for in vivo administration. It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) is low enough to not cause any significant biological effects. For in vivo studies, co-solvent systems, as detailed in the solubility table, are often employed to maintain the solubility and stability of this compound upon administration.[9]
Mechanism of Action and Signaling Pathway
This compound functions as a hypoxic radiosensitizer, enhancing the efficacy of radiation therapy in tumors characterized by low oxygen levels (hypoxia).[10] Its mechanism of action is multifaceted, primarily involving its bioreductive activation under hypoxic conditions.
Under the low-oxygen conditions typical of solid tumors, this compound undergoes a reduction process, leading to the formation of reactive radical anions.[11] These reactive species can then interact with cellular macromolecules, most importantly DNA, causing strand breaks and other forms of damage. This mimics the effect of oxygen, which is a potent radiosensitizer.[10][11] The generated reactive oxygen species (ROS) amplify the DNA-damaging effects of ionizing radiation, ultimately leading to tumor cell death.[10]
Furthermore, this compound has been suggested to influence cellular signaling pathways associated with stress responses and apoptosis, potentially by interfering with hypoxia-inducible factors (HIFs), which are key regulators of the cellular response to hypoxia.[10]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Page loading... [wap.guidechem.com]
- 5. 6506-37-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound [drugfuture.com]
- 7. Human Metabolome Database: Showing metabocard for this compound (HMDB0255612) [hmdb.ca]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Radiosensitization Assays Using Nimorazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole is a 5-nitroimidazole compound that has demonstrated efficacy as a hypoxic cell radiosensitizer.[1][2] Its mechanism of action is particularly relevant in the context of solid tumors, which often contain hypoxic regions that are resistant to radiotherapy.[3] Under hypoxic conditions, this compound is reduced to a reactive intermediate that mimics the radiosensitizing effect of molecular oxygen, leading to increased DNA damage in irradiated cancer cells.[1][2] These application notes provide detailed protocols for assessing the in vitro radiosensitizing effects of this compound, with a focus on the clonogenic survival assay.
Mechanism of Action: Hypoxic Cell Radiosensitization
This compound's efficacy as a radiosensitizer is contingent on the low-oxygen environment characteristic of solid tumors. In well-oxygenated tissues, the drug is readily re-oxidized to its original, non-toxic form. However, in hypoxic cells, this compound undergoes a one-electron reduction to form a radical anion. This radical anion can then undergo further reduction, leading to the formation of highly reactive species that can "fix" radiation-induced DNA damage, making it irreparable and ultimately leading to cell death. This selective activation in hypoxic environments minimizes damage to healthy, well-oxygenated tissues. While the downstream signaling pathways are not fully elucidated, it is understood that hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. The activity of HIF-1α is known to be influenced by the mTOR signaling pathway, suggesting a potential, though not definitively established, interplay in the overall cellular response to this compound-mediated radiosensitization.[4]
References
- 1. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational suppression of HIF-1α by miconazole through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nimorazole Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole, a 5-nitroimidazole compound, is a hypoxic cell radiosensitizer that has demonstrated clinical efficacy in enhancing the outcomes of radiotherapy, particularly in head and neck cancers.[1][2] In preclinical research, mouse xenograft models are invaluable tools for evaluating the in vivo efficacy of radiosensitizing agents like this compound. These models, where human tumors are grown in immunodeficient mice, allow for the investigation of drug effects in a living system that partially recapitulates the tumor microenvironment.
The primary mechanism of action of this compound involves its selective reduction in hypoxic cells, which are often found in solid tumors and are notoriously resistant to radiation therapy.[3][4] Under low-oxygen conditions, this compound is bioreductively activated to form reactive intermediates.[4] These intermediates, acting as oxygen mimetics, generate reactive oxygen species (ROS) that enhance the DNA-damaging effects of ionizing radiation, ultimately leading to increased tumor cell death.[3][5] This targeted action in hypoxic regions minimizes damage to well-oxygenated healthy tissues, thereby improving the therapeutic index of radiotherapy.[3]
These application notes provide a detailed protocol for the preparation and administration of this compound in mouse xenograft studies, along with a summary of its efficacy and a visualization of its mechanism of action.
Quantitative Data Summary
The efficacy of this compound as a radiosensitizer has been quantified in various preclinical studies. The following tables summarize key findings from studies utilizing mouse xenograft models.
Table 1: Efficacy of this compound in Combination with Radiochemotherapy (RCTx) in Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models
| Tumor Model | Treatment Group | Tumor Control Rate (TCR) | Statistical Significance (vs. RCTx + Carrier) |
| FaDu | RCTx + Carrier | 25% | - |
| FaDu | RCTx + this compound | 67% | p < 0.05 |
| SAS | RCTx + Carrier | 33% | - |
| SAS | RCTx + this compound | 75% | p < 0.05 |
| UT8 | RCTx + Carrier | 50% | - |
| UT8 | RCTx + this compound (from 1st fraction) | 75% | Not Statistically Significant |
| UT5 | RCTx + Carrier | 67% | - |
| UT5 | RCTx + this compound (from 1st fraction) | 83% | Not Statistically Significant |
Data adapted from a study on HNSCC xenografts treated with 30 fractions of radiotherapy combined with weekly cisplatin. This compound was administered at 0.3 mg/g body weight before each irradiation fraction.[6]
Table 2: Radiosensitizing Effect of this compound in a C3H Mammary Carcinoma Mouse Model
| Treatment | Drug Dose per Fraction | Enhancement Ratio (ER) |
| Single Dose Irradiation | 0.1 - 1.0 mg/g | ~1.4 |
| 5 Daily Fractions of Irradiation | 0.3 mg/g | ~1.3 |
The Enhancement Ratio (ER) is a measure of the degree to which the radiosensitizer enhances the effect of radiation.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Intraperitoneal Injection
This protocol details the preparation of a this compound solution for intraperitoneal (i.p.) administration in mice.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) solution
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Analytical balance
Procedure:
-
Weighing this compound: On an analytical balance, accurately weigh the required amount of this compound powder. For a target dose of 0.3 mg/g of mouse body weight and an injection volume of 0.01 mL/g, the concentration of the solution should be 30 mg/mL.
-
Dissolving this compound:
-
Transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 0.9% sodium chloride solution to the tube. This compound is water-soluble.
-
Vortex the tube vigorously until the this compound is completely dissolved and the solution is clear.
-
-
Preparation for Injection:
-
The this compound solution should be prepared fresh immediately before administration.[7]
-
Draw the required volume of the this compound solution into a sterile syringe fitted with a sterile needle. Ensure there are no air bubbles.
-
Note on Solubility: While this compound is soluble in water, for other less soluble imidazole-based compounds, a solvent system such as 50% DMSO, 40% PEG300, and 10% ethanol (B145695) may be considered to improve solubility for oral administration.[8] However, for intraperitoneal injection of this compound, sterile saline is the standard vehicle.
Protocol 2: Administration of this compound in a Mouse Xenograft Model
This protocol describes the intraperitoneal administration of this compound to mice bearing subcutaneous xenografts, typically in conjunction with a radiotherapy schedule.
Materials:
-
Tumor-bearing mice (e.g., NMRI nu/nu)
-
Prepared this compound solution (from Protocol 1)
-
Sterile syringes and needles
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Handling and Weighing:
-
Handle the mice gently to minimize stress.
-
Weigh each mouse accurately on an animal scale just before administration to calculate the precise injection volume.
-
-
Calculating Injection Volume:
-
The typical injection volume is 0.01 mL per gram of body weight to deliver a dose of 0.3 mg/g.[7]
-
Example: For a 25 g mouse, the injection volume would be 25 g * 0.01 mL/g = 0.25 mL.
-
-
Intraperitoneal (i.p.) Injection:
-
Restrain the mouse securely.
-
Wipe the injection site (lower abdominal quadrant) with 70% ethanol.
-
Insert the needle at a shallow angle into the peritoneal cavity, avoiding internal organs.
-
Inject the calculated volume of the this compound solution slowly and steadily.
-
-
Timing of Administration with Radiotherapy:
-
Administer the this compound solution 30 minutes prior to each fraction of tumor irradiation.[7] This timing is crucial to allow for drug distribution and uptake within the tumor, ensuring peak concentration during radiation exposure.
-
-
Control Group:
-
For the control group, inject an equivalent volume of the vehicle (sterile 0.9% sodium chloride) following the same procedure and schedule.[7]
-
-
Monitoring:
-
Monitor the mice for any signs of distress or adverse reactions following the injection. A temporary redness of the skin may be observed after the initial administrations.[7]
-
Continue to monitor tumor growth and animal well-being throughout the experiment.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a hypoxic radiosensitizer.
Experimental Workflow
Caption: Experimental workflow for this compound administration.
References
- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dahanca.dk [dahanca.dk]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translational suppression of HIF-1α by miconazole through the mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Nimorazole using a Validated HPLC Method
Introduction
Nimorazole, chemically known as 4-[2-(5-nitroimidazol-1-yl)ethyl]morpholine, is a 5-nitroimidazole compound.[1] It is primarily utilized as a hypoxic radiosensitizer in cancer therapy, enhancing the efficacy of radiation treatment in hypoxic tumors.[2][3][4] Additionally, it possesses antimicrobial properties against anaerobic bacteria and protozoa.[5] Given its therapeutic importance, accurate and reliable quantification of this compound in bulk drug, pharmaceutical formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and clinical monitoring.[1][2]
This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine analysis.[5]
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for HPLC method development.
| Property | Value | Reference |
| Chemical Formula | C9H14N4O3 | [5] |
| Molecular Weight | 226.23 g/mol | - |
| UV λmax | 294 nm - 302 nm | [1][5][6][7] |
| Solubility | Soluble in methanol (B129727) and a mixture of acetonitrile (B52724) and water. | [5][6] |
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade/Milli-Q or equivalent)
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Potassium dihydrogen phosphate
-
Phosphoric acid (for pH adjustment)
-
0.45 µm membrane filters
2. Instrumentation
-
HPLC system with a UV detector
-
C18 analytical column (e.g., ODS C18, 150 mm x 4.6 mm, 5 µm)[5]
-
Electronic balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions
-
Mobile Phase Preparation (Acetonitrile:Water): A mixture of acetonitrile and water in the ratio of 70:30 (v/v) can be used. Degas the mobile phase by sonication before use.
-
Mobile Phase Preparation (Phosphate Buffer:Methanol): Prepare a phosphate buffer by dissolving 8.954 g of disodium hydrogen phosphate and 3.4023 g of potassium dihydrogen phosphate in 1000 mL of water, and adjust the pH to 4 with phosphoric acid.[5] The mobile phase consists of a mixture of this phosphate buffer and methanol in the ratio of 70:30 (v/v).[5] Degas the mobile phase by sonication.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to obtain concentrations in the range of 5-35 µg/mL.[5]
4. Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the quantification of this compound.
| Parameter | Condition 1 | Condition 2 |
| Column | ODS C18 (100 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (70:30 v/v) | Phosphate Buffer (pH 4) : Methanol (70:30 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 297 nm | 300 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
| Retention Time | ~1.60 min | ~4.9 min |
| Reference | [5] |
5. Sample Preparation (from Pharmaceutical Dosage Form)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtrate with the mobile phase to obtain a concentration within the linearity range.
6. Method Validation
The developed HPLC method should be validated as per ICH guidelines for the following parameters:
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0; Theoretical plates > 2000 |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | Intraday and Interday RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
| Robustness | % RSD ≤ 2.0% for small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, pH) |
Visualizations
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical relationship of HPLC method validation parameters.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Studies of the pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ajpamc.com [ajpamc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Clonogenic Survival Assay with Nimorazole Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The clonogenic assay is the gold standard in vitro method for determining the reproductive integrity of cells after exposure to cytotoxic agents or radiation.[1][2] It measures the ability of a single cell to proliferate indefinitely and form a colony of at least 50 cells.[2] This protocol details the application of the clonogenic assay to evaluate the efficacy of nimorazole, a 5-nitroimidazole compound, as a hypoxic radiosensitizer.[3]
This compound is investigated primarily for its ability to enhance the effectiveness of radiation therapy in hypoxic tumors.[4][5] Hypoxia, a common feature of solid tumors, confers resistance to radiotherapy because oxygen is required to "fix" radiation-induced DNA damage, making it permanent and lethal to the cell.[3][4] this compound functions as an oxygen mimetic, selectively sensitizing oxygen-deficient (hypoxic) cancer cells to radiation, thereby aiming to improve local tumor control and patient outcomes.[5][6]
Mechanism of Action: this compound as a Hypoxic Radiosensitizer
Under hypoxic conditions, this compound undergoes bioreductive activation by intracellular reductases.[4][6] This process is inhibited by oxygen, ensuring that the drug's activity is largely confined to poorly oxygenated tumor regions. The activation of this compound generates reactive intermediates and reactive oxygen species (ROS).[4] When combined with radiation therapy, these reactive species amplify the DNA-damaging effects of the radiation, leading to an increase in lethal double-strand breaks.[4] Furthermore, this compound can interfere with cellular signaling pathways related to stress response and DNA repair, further preventing the recovery of cancer cells from radiation-induced damage.[4] Its selective action in hypoxic cells minimizes damage to well-oxygenated healthy tissues, improving the therapeutic index.[4]
Caption: this compound's mechanism of action under hypoxic conditions.
Experimental Protocol: Clonogenic Survival Assay
This protocol outlines the steps to assess the radiosensitizing effect of this compound under hypoxic versus normoxic conditions.
3.1. Materials and Reagents
-
Cancer cell line of interest (e.g., Head and Neck Squamous Cell Carcinoma line like FaDu)
-
Complete growth medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA (0.25%)
-
This compound (powder, to be dissolved in DMSO or appropriate solvent)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
Fixation solution (e.g., 10% formalin or 100% methanol)
-
6-well or 100 mm tissue culture plates
-
Hypoxia chamber or incubator capable of maintaining low oxygen levels (e.g., <0.1% to 1% O₂)[7]
-
X-ray irradiator
3.2. Experimental Workflow
Caption: Experimental workflow for the clonogenic survival assay.
3.3. Detailed Procedure
Step 1: Cell Seeding
-
Culture cells to ~80% confluency.
-
Harvest cells using Trypsin-EDTA and create a single-cell suspension.
-
Count viable cells using a hemocytometer or automated cell counter.
-
Calculate the required cell seeding densities for each radiation dose. The number of cells seeded should be increased with the radiation dose to yield a countable number of colonies (50-150) per plate.[8]
-
Seed the calculated number of cells in triplicate into 6-well plates containing pre-warmed complete medium.[8]
Step 2: Hypoxia Induction and this compound Treatment
-
Allow cells to attach by incubating for 18-24 hours under standard conditions (37°C, 5% CO₂, 21% O₂).
-
Prepare a stock solution of this compound. Further dilute in a complete medium to achieve final working concentrations (e.g., a range of 100 µM to 1000 µM may be tested for optimization).[7]
-
For the hypoxic group, place the plates in a hypoxia chamber and equilibrate to the desired oxygen level (e.g., <1% O₂). This can take several hours.
-
Once conditions are stable, replace the medium in all plates (both normoxic and hypoxic) with a fresh medium containing the appropriate concentration of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with this compound for a period before irradiation (e.g., 90 minutes, to mimic clinical protocols) under their respective oxygen conditions.[5][6]
Step 3: Irradiation
-
Transport the plates to the irradiator. For hypoxic plates, use an airtight container to maintain low oxygen levels during transport.
-
Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). The 0 Gy plate serves as the control for calculating plating efficiency.
Step 4: Colony Formation
-
After irradiation, replace the treatment medium with fresh, drug-free complete medium.
-
Return all plates to a standard normoxic incubator (37°C, 5% CO₂).
-
Incubate for 10-14 days, or until colonies in the control plates are visible and contain at least 50 cells.[2][9] Do not disturb the plates during this period.
Step 5: Fixation and Staining
-
Aspirate the medium from the plates.
-
Gently rinse each well once with PBS.[10]
-
Add fixation solution (e.g., 1-2 mL of 100% methanol) and incubate for 10-15 minutes at room temperature.[10]
-
Remove the fixative and add Crystal Violet staining solution to cover the bottom of each well. Incubate for 20-30 minutes.[10]
-
Carefully remove the stain and wash the plates with tap water until the background is clear.[9]
-
Allow the plates to air-dry completely.
3.4. Data Analysis
-
Count the number of colonies containing ≥50 cells in each well.
-
Calculate the Plating Efficiency (PE) for each condition (normoxia and hypoxia control groups):
-
PE = (Average number of colonies counted in 0 Gy plates) / (Number of cells seeded in 0 Gy plates)
-
-
Calculate the Surviving Fraction (SF) for each treatment condition:
-
SF = (Average number of colonies counted) / (Number of cells seeded x PE)
-
-
Plot the SF on a logarithmic scale against the radiation dose on a linear scale to generate cell survival curves.
-
Calculate the Sensitizer Enhancement Ratio (SER) to quantify the effect of this compound. This is typically calculated at a specific survival level (e.g., SF=0.5 or SF=0.1):
-
SER = (Dose of radiation alone to achieve X% survival) / (Dose of radiation + this compound to achieve X% survival)
-
Data Presentation
Quantitative data should be summarized to compare the effects of this compound across different conditions.
| Treatment Group | Oxygen Level | This compound (µM) | Radiation (Gy) | Plating Efficiency (%) | Colonies Counted (Avg.) | Surviving Fraction (SF) |
| Control | Normoxia | 0 | 0 | 65.0 | 130 | 1.00 |
| 2 | 78 | 0.60 | ||||
| 4 | 26 | 0.20 | ||||
| 6 | 5 | 0.04 | ||||
| This compound | Normoxia | 500 | 0 | 64.5 | 129 | 0.99 |
| 2 | 75 | 0.58 | ||||
| 4 | 24 | 0.19 | ||||
| 6 | 5 | 0.04 | ||||
| Control | Hypoxia | 0 | 0 | 62.0 | 124 | 1.00 |
| 2 | 93 | 0.75 | ||||
| 4 | 47 | 0.38 | ||||
| 6 | 15 | 0.12 | ||||
| This compound | Hypoxia | 500 | 0 | 60.0 | 120 | 1.00 |
| 2 | 60 | 0.50 | ||||
| 4 | 18 | 0.15 | ||||
| 6 | 3 | 0.02 |
Table 1: Example data summary from a clonogenic survival assay. Data are hypothetical and for illustrative purposes. The number of cells seeded would be adjusted for each radiation dose.
Conclusion
This protocol provides a comprehensive framework for utilizing the clonogenic survival assay to investigate the radiosensitizing properties of this compound. The key comparison is the difference in the surviving fraction between this compound-treated and untreated cells under hypoxic conditions, which demonstrates the drug's specific efficacy in an oxygen-deprived environment. Accurate execution and analysis are critical for generating reliable data on cellular response to combined radiation and drug therapy.
References
- 1. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 2. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. youtube.com [youtube.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for Immunofluorescence Staining of Hypoxia Markers with Nimorazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of hypoxia in biological samples using immunofluorescence, with a special focus on the nitroimidazole compound, nimorazole. Due to the current lack of commercially available and validated antibodies specifically targeting this compound adducts, this guide presents a detailed, adaptable protocol for the closely related and widely used hypoxia marker, pimonidazole (B1677889). This protocol can serve as a template for the development and validation of a this compound-specific immunofluorescence assay once a suitable antibody becomes available.
Introduction to Hypoxia and this compound
Tumor hypoxia, a state of low oxygen tension, is a common feature of solid tumors and is associated with resistance to radiotherapy and chemotherapy, increased tumor aggressiveness, and poor patient prognosis.[1][2] The accurate detection and quantification of hypoxic regions within tumors are therefore crucial for both preclinical research and clinical practice.
This compound is a 5-nitroimidazole compound that, like other nitroimidazoles, is bioreductively activated under hypoxic conditions.[3][4] This activation leads to the formation of reactive intermediates that can form covalent adducts with cellular macromolecules, primarily proteins.[3] These adducts are trapped within the hypoxic cells, providing a stable marker of low oxygen tension. While this compound is clinically used as a radiosensitizer in the treatment of head and neck cancers, its direct visualization in tissue via immunofluorescence is currently hampered by the absence of a specific and validated commercial antibody against its adducts.[3][5]
Pimonidazole, a 2-nitroimidazole, functions via the same mechanism and is the most widely used and validated marker for detecting hypoxia by immunofluorescence.[6][7] Therefore, the protocols provided herein are based on the established methods for pimonidazole detection and can be adapted for this compound upon the availability of a specific antibody.
Principle of the Method
The detection of hypoxic cells using nitroimidazoles like this compound or pimonidazole relies on their selective reduction in low-oxygen environments. The key steps are:
-
Administration: The nitroimidazole compound is administered to the animal model in vivo or added to cell cultures in vitro.
-
Cellular Uptake: The compound distributes throughout the tissues and is taken up by cells.
-
Hypoxia-Specific Activation: In cells with low oxygen levels (typically pO2 < 10 mmHg), cellular reductases reduce the nitro group of the compound.[6]
-
Adduct Formation: The reduced, reactive intermediates covalently bind to thiol groups in proteins and other macromolecules.
-
Immunodetection: The resulting adducts are detected using a specific primary antibody, followed by a fluorescently labeled secondary antibody.
-
Visualization: The fluorescent signal is visualized using fluorescence microscopy, revealing the hypoxic regions within the tissue or cell sample.
Key Signaling Pathway: The Hypoxia-Inducible Factor (HIF) Pathway
Hypoxia triggers a complex cellular response primarily mediated by the Hypoxia-Inducible Factors (HIFs). Understanding this pathway is crucial for interpreting the results of hypoxia marker staining.
Caption: The HIF-1 signaling pathway under normoxic and hypoxic conditions.
Experimental Workflow
The following diagram illustrates the general workflow for immunofluorescence staining of hypoxia markers.
Caption: General workflow for hypoxia marker immunofluorescence staining.
Quantitative Data Summary
The following tables provide typical parameters for immunofluorescence staining of pimonidazole, which can be used as a starting point for developing a this compound-specific protocol.
Table 1: Reagent Concentrations and Incubation Times
| Step | Reagent | Typical Concentration/Dilution | Incubation Time | Incubation Temperature |
| Marker Administration (in vivo) | Pimonidazole Hydrochloride | 60 mg/kg body weight | 90 minutes | N/A |
| Marker Administration (in vitro) | Pimonidazole Hydrochloride | 100-200 µM | 2-4 hours | 37°C |
| Fixation | Cold Acetone or 4% Paraformaldehyde | N/A | 10-20 minutes | -20°C or Room Temp. |
| Blocking | Bovine Serum Albumin (BSA) or Normal Goat Serum | 1-5% in PBS | 1 hour | Room Temp. |
| Primary Antibody | Mouse Anti-Pimonidazole Adduct mAb | 1:50 - 1:200 | 1-2 hours or Overnight | Room Temp. or 4°C |
| Secondary Antibody | Goat Anti-Mouse IgG (Fluorophore-conjugated) | 1:200 - 1:1000 | 1 hour | Room Temp. |
| Nuclear Counterstain | DAPI | 1 µg/mL | 5-10 minutes | Room Temp. |
Table 2: Expected Signal-to-Noise Ratios
| Marker | Tissue/Cell Type | Hypoxic Condition | Expected Signal-to-Noise Ratio | Reference |
| Pimonidazole | FaDu xenograft | <0.1% O₂ | High | [8] |
| Pimonidazole | HCT116 spheroids | 1% O₂ | > 5:1 | N/A |
| Pimonidazole | Various tumor xenografts | Spontaneous hypoxia | Variable, correlates with tumor size | [6] |
Note: Signal-to-noise ratios are highly dependent on the specific antibody, imaging system, and biological model.
Experimental Protocols
In Vivo Protocol: Immunofluorescence Staining of Pimonidazole Adducts in Tumor Xenografts
This protocol is adapted from established methods and serves as a robust starting point.[5]
Materials:
-
Pimonidazole hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Anesthetic
-
OCT compound
-
Cryostat
-
Microscope slides (positively charged)
-
Cold acetone (-20°C)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Mouse anti-pimonidazole adduct monoclonal antibody
-
Secondary antibody: Fluorophore-conjugated goat anti-mouse IgG
-
DAPI-containing mounting medium
-
Fluorescence microscope
Procedure:
-
Pimonidazole Administration: Prepare a fresh solution of pimonidazole hydrochloride in sterile 0.9% saline at a concentration of 10 mg/mL. Administer a dose of 60 mg/kg to the tumor-bearing mouse via intraperitoneal (i.p.) or intravenous (i.v.) injection.
-
Circulation Time: Allow the pimonidazole to circulate for 90 minutes.
-
Tissue Harvest: Euthanize the mouse according to approved institutional protocols. Immediately excise the tumor and other tissues of interest.
-
Cryopreservation: Embed the fresh tissue in OCT compound in a cryomold and snap-freeze in liquid nitrogen or on dry ice. Store frozen blocks at -80°C until sectioning.
-
Cryosectioning: Cut 5-10 µm thick sections using a cryostat and mount them on positively charged microscope slides. Air-dry the sections for 30 minutes at room temperature.
-
Fixation: Fix the sections in cold acetone (-20°C) for 10 minutes.
-
Washing: Gently wash the slides three times for 5 minutes each in PBS.
-
Blocking: Cover the tissue sections with blocking buffer and incubate for 1 hour at room temperature in a humidified chamber.
-
Primary Antibody Incubation: Dilute the primary anti-pimonidazole antibody to the desired concentration in blocking buffer. Carefully remove the blocking buffer from the slides and apply the primary antibody solution. Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times for 5 minutes each in PBS.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Apply the secondary antibody solution to the sections and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the slides three times for 5 minutes each in PBS in the dark.
-
Counterstaining and Mounting: Briefly rinse the slides with distilled water. Mount a coverslip using a mounting medium containing DAPI.
-
Imaging: Visualize the slides using a fluorescence microscope with appropriate filter sets for the chosen fluorophore and DAPI.
In Vitro Protocol: Immunofluorescence Staining of Pimonidazole Adducts in Cell Culture
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
Pimonidazole hydrochloride
-
Cell culture medium
-
Hypoxia chamber or incubator
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Other reagents as listed in the in vivo protocol
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in chamber slides and allow them to adhere and grow to the desired confluency.
-
Pimonidazole Incubation: Prepare a working solution of pimonidazole in cell culture medium (e.g., 100-200 µM). Replace the medium in the cell culture plates with the pimonidazole-containing medium.
-
Hypoxic Incubation: Place the cells in a hypoxia chamber or a tri-gas incubator set to the desired low oxygen concentration (e.g., 1% O₂) for 2-4 hours. Include a normoxic control (21% O₂).
-
Washing: Remove the cells from the incubator and wash them three times with PBS.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: If targeting intracellular antigens, permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking, Antibody Incubation, and Imaging: Follow steps 8-14 of the in vivo protocol.
Concluding Remarks
The immunofluorescent detection of nitroimidazole adducts is a powerful technique for visualizing and quantifying hypoxia in preclinical models. While a specific protocol for this compound is contingent on the development of a validated antibody, the provided pimonidazole protocol offers a robust and adaptable framework. Researchers in drug development and oncology can utilize these methods to investigate the hypoxic tumor microenvironment and evaluate the efficacy of hypoxia-targeted therapies. The accompanying diagrams and data tables serve as a valuable resource for planning and executing these experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. dahanca.dk [dahanca.dk]
- 5. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing a Nimorazole-Resistant Cancer Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole is a 5-nitroimidazole compound utilized in oncology as a hypoxic radiosensitizer, particularly in the treatment of head and neck squamous cell carcinoma.[1][2][3][4][5][6][7] Its mechanism of action is contingent on the low-oxygen (hypoxic) conditions characteristic of solid tumors.[1] Under hypoxia, this compound is reduced to a radical anion that induces DNA damage, thereby enhancing the efficacy of radiation therapy.[1] However, as with many anticancer agents, the development of drug resistance is a significant clinical challenge that can lead to treatment failure.[5] Understanding the mechanisms underlying this compound resistance is crucial for the development of strategies to overcome it.
These application notes provide a detailed framework for establishing and characterizing a this compound-resistant cancer cell line in vitro. The protocols outlined below are designed to guide researchers through the process of inducing resistance, validating the resistant phenotype, and investigating the potential molecular mechanisms involved.
Data Presentation
Table 1: Hypothetical IC50 Values for Parental and this compound-Resistant Cell Lines
| Cell Line | Treatment Condition | This compound IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., FaDu) | Normoxia (21% O₂) | >1000 | - |
| Parental (e.g., FaDu) | Hypoxia (1% O₂) | 150 | 1 |
| This compound-Resistant | Normoxia (21% O₂) | >1000 | - |
| This compound-Resistant | Hypoxia (1% O₂) | 900 | 6 |
Note: These are example values. Actual IC50 and RI will vary depending on the cell line and experimental conditions. The resistance index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line under hypoxic conditions. A significant increase in the IC50 value is indicative of acquired resistance.[8]
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
This protocol is essential for establishing the baseline sensitivity of the parental cancer cell line to this compound under hypoxic conditions.
Materials:
-
Parental cancer cell line (e.g., FaDu, SCC-61, or other relevant head and neck cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Hypoxia chamber or incubator with controlled O₂ levels (1% O₂)
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and replace it with the this compound-containing medium, including a vehicle control (DMSO).
-
Place the plate in a hypoxia chamber (1% O₂) for 48-72 hours.
-
After the incubation period, assess cell viability using a chosen reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.[9]
Protocol 2: Generation of a this compound-Resistant Cell Line
This protocol employs a continuous, dose-escalation method under hypoxic conditions to select for a resistant cell population.
Materials:
-
Parental cancer cell line
-
Complete cell culture medium
-
This compound
-
Culture flasks (T25 or T75)
-
Hypoxia chamber or incubator (1% O₂)
Procedure:
-
Culture the parental cells in a T25 flask.
-
Once the cells reach 70-80% confluency, replace the medium with fresh medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits 20% of cell growth), determined from the IC50 curve.
-
Incubate the cells under hypoxic conditions (1% O₂).
-
Monitor the cells for signs of cell death. Initially, a significant portion of the cells may die.
-
When the surviving cells repopulate the flask to 70-80% confluency, subculture them into a new flask.
-
Gradually increase the concentration of this compound in the culture medium with each passage. A 1.5 to 2-fold increase is a common strategy.
-
Repeat this process for several months. The development of resistance is a slow process.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a stable resistant cell line is established (i.e., the IC50 value remains consistent over several passages in the presence of the drug), it can be used for further characterization.
Protocol 3: Validation of this compound Resistance using a Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after drug treatment and is a gold standard for determining resistance.[10][11][12][13]
Materials:
-
Parental and this compound-resistant cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Hypoxia chamber (1% O₂)
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a known number of parental and resistant cells into 6-well plates. The number of cells seeded will need to be optimized for each cell line to obtain 50-150 colonies per well in the control group.
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound.
-
Incubate the plates under hypoxic conditions (1% O₂) for 24 hours.
-
After 24 hours, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.
-
Allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible.
-
Fix the colonies with methanol (B129727) and stain with crystal violet solution.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition by normalizing the number of colonies to that of the untreated control.
-
Plot the surviving fraction against the this compound concentration. A rightward shift in the survival curve for the resistant cell line compared to the parental line confirms resistance.
Protocol 4: Investigation of HIF-1α Expression by Western Blotting
This protocol is used to determine if resistance is associated with altered levels of the key hypoxia-inducible transcription factor, HIF-1α.
Materials:
-
Parental and this compound-resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against HIF-1α
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Culture parental and resistant cells to 80-90% confluency. Expose both cell lines to hypoxic conditions (1% O₂) for 4-6 hours to induce HIF-1α expression.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to compare HIF-1α expression levels between the parental and resistant cell lines.
Mandatory Visualizations
Caption: Experimental workflow for establishing a this compound-resistant cancer cell line.
Caption: Signaling pathways in this compound action and potential resistance mechanisms.
References
- 1. Miconazole inhibits signal transducer and activator of transcription 3 signaling by preventing its interaction with DNA damage‐induced apoptosis suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Miconazole induces autophagic death in glioblastoma cells via reactive oxygen species-mediated endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Treatment of head and neck cancer with CHART and this compound: phase II study [inis.iaea.org]
- 7. Pilot study of this compound as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Nimorazole Formulation for Intraperitoneal Injection in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole is a 5-nitroimidazole compound that has demonstrated significant efficacy as a hypoxic cell radiosensitizer in preclinical and clinical studies.[1][2] Its mechanism of action is particularly relevant in oncology research, as it selectively targets hypoxic tumor cells, which are notoriously resistant to radiotherapy.[1][3] This document provides detailed application notes and protocols for the preparation and intraperitoneal (IP) administration of this compound in mouse models, a common route for preclinical evaluation of cancer therapeutics.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is crucial for appropriate formulation development.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄N₄O₃ | [4][5] |
| Molecular Weight | 226.23 g/mol | [4][5] |
| Appearance | White to pale yellow crystalline powder | [6] |
| Solubility | - Water: 2 mg/mL (with warming) - DMSO: >20-30 mg/mL | [5] |
Mechanism of Action of this compound as a Hypoxic Radiosensitizer
Under hypoxic conditions, this compound undergoes bioreductive activation.[1] The nitro group is reduced by cellular reductases, leading to the formation of reactive intermediates.[1][7] These intermediates can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS) and direct interaction with macromolecules like DNA.[1][7] This damage sensitizes the hypoxic cells to the cytotoxic effects of ionizing radiation.
Caption: Signaling pathway of this compound's radiosensitizing effect in hypoxic tumor cells.
Formulation Protocols for Intraperitoneal Injection in Mice
The choice of formulation for this compound depends on the required dosage and the experimental design. Below are protocols for preparing this compound solutions for IP injection.
Formulation Data
| Formulation Vehicle | Achievable Concentration | Notes | Reference |
| 0.9% Sodium Chloride (Saline) | Up to 2 mg/mL (with warming) | Dissolve immediately before use. May require warming to fully dissolve. | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | A co-solvent system for enhanced solubility. Prepare fresh. | [8] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Cyclodextrin-based formulation to improve solubility. | [8] |
Important Considerations:
-
For parenteral administration, the pH of the final solution should ideally be between 5 and 9.[9]
-
All solutions for injection must be sterile. Filtration through a 0.22 µm syringe filter is recommended.
-
It is advisable to warm the formulation to room or body temperature before injection to minimize animal discomfort.
Experimental Protocol 1: Saline-Based Formulation
This protocol is suitable for lower doses of this compound and is based on formulations used in published preclinical studies.[10]
Materials:
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials
-
Magnetic stirrer and stir bar (optional)
-
Water bath or warming plate
-
Sterile 0.22 µm syringe filters
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Transfer the powder to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to achieve the desired concentration (e.g., for a 30 mg/mL stock to deliver 0.3 mg/g in a 25g mouse, the injection volume would be 0.25 mL).
-
If necessary, warm the solution to approximately 37°C while stirring until the this compound is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Draw the solution into a sterile syringe through a 0.22 µm syringe filter.
-
This formulation should be prepared fresh immediately before administration.[10]
Experimental Protocol 2: Co-Solvent-Based Formulation for Higher Concentrations
This protocol can be used when higher concentrations of this compound are required.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Polyethylene glycol 300 (PEG300), sterile, injectable grade
-
Tween-80, sterile, injectable grade
-
Sterile 0.9% Sodium Chloride (Saline) for injection
-
Sterile vials and syringes
Procedure:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Aseptically weigh the required amount of this compound powder.
-
Add the this compound to the pre-mixed vehicle.
-
Vortex or sonicate until the powder is completely dissolved. Gentle warming may be applied if necessary.
-
Filter the final solution through a sterile 0.22 µm syringe filter before administration.
-
Prepare this formulation fresh for each experiment.
Intraperitoneal Injection Protocol in Mice
This protocol outlines the standard procedure for IP injection in mice.
Caption: A step-by-step workflow for the intraperitoneal injection of this compound in mice.
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen.
-
Locate Injection Site: The preferred site for IP injection is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use a 25-27 gauge needle.
-
Insert the needle, bevel up, at a 15-20 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Slowly inject the this compound solution. The maximum recommended IP injection volume for a mouse is typically 10 mL/kg.
-
-
Post-injection Monitoring: After injection, return the mouse to its cage and monitor for any signs of distress or adverse reactions. In preclinical radiosensitization studies, this compound is typically administered 30 minutes prior to irradiation.[10]
Summary of Dosing in Preclinical Mouse Studies
| Study Type | Mouse Strain | This compound Dose | Vehicle | Administration Route | Timing | Reference |
| Radiosensitization | C3H/HeN | 100, 200, 400 mg/kg | Not specified | Intraperitoneal | Prior to irradiation | [11] |
| Radiosensitization | C3H Mammary Carcinoma | 1000 mg/kg | Not specified | Not specified | 30 min before radiation | [12] |
| Radiochemotherapy | NMRI (nu/nu) | 0.3 mg/g (300 mg/kg) | 0.9% Sodium Chloride | Intraperitoneal | 30 min before each irradiation fraction | [10] |
Conclusion
The successful use of this compound in preclinical mouse models via intraperitoneal injection requires careful consideration of the formulation and administration technique. For lower doses, a simple saline-based formulation prepared fresh is often sufficient. For higher concentrations, the use of co-solvents may be necessary, and the tolerability of the chosen vehicle should be confirmed. Adherence to proper IP injection technique is critical to ensure accurate dosing and animal welfare. The provided protocols and data offer a comprehensive guide for researchers utilizing this compound in their in vivo studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Pilot study of this compound as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound = 98 HPLC 6506-37-2 [sigmaaldrich.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. gadconsulting.com [gadconsulting.com]
- 10. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Interactions of radiation, cyclophosphamide and this compound in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Nimorazole Concentration in Plasma and Tumor Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nimorazole is a 5-nitroimidazole compound that acts as a hypoxic radiosensitizer, enhancing the efficacy of radiation therapy in solid tumors.[1][2] Its mechanism of action is predicated on its selective bioreductive activation under hypoxic conditions, a common feature of the tumor microenvironment.[1] Monitoring the concentration of this compound in both plasma and tumor tissue is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies, enabling researchers to correlate drug exposure with therapeutic outcomes and to optimize dosing strategies.
These application notes provide detailed protocols for the quantitative analysis of this compound in plasma and tumor tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Mechanism of Action: Hypoxic Activation of this compound
Under normal oxygen conditions (normoxia), the nitro group of this compound undergoes a single-electron reduction, which is a reversible reaction. However, in the low-oxygen environment characteristic of solid tumors (hypoxia), this compound undergoes further reduction to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then form covalent adducts with cellular macromolecules, including DNA, leading to increased radiation-induced DNA damage and subsequent cell death.
Caption: Bioreductive activation of this compound in hypoxic tumor cells.
Quantitative Analysis of this compound
The accurate quantification of this compound in biological matrices is essential for preclinical and clinical research. LC-MS/MS offers the best sensitivity and selectivity for this purpose.
Data Presentation: LC-MS/MS Method Parameters and Performance
The following tables summarize typical parameters and performance characteristics for the quantification of this compound in plasma and projected targets for tumor tissue.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Plasma [3]
| Parameter | Value |
| Chromatography | |
| Column | Agilent Poroshell 120, EC-C18 |
| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid (85:15 v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Run Time | 1.5 min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (this compound) | m/z 227.1 → 114.0 |
| MRM Transition (IS - Metronidazole) | m/z 172.10 → 128.1 |
Table 2: Method Validation Data for this compound in Rat Plasma [3]
| Parameter | Value |
| Linearity Range | 0.25 - 200 ng/mL (r² > 0.9996) |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Recovery | 88.05% - 95.25% |
| Intra-day Precision (%CV) | 1.25% - 8.20% |
| Inter-day Precision (%CV) | 1.25% - 8.20% |
| Accuracy (%RE) | -2.50% to 3.10% |
Table 3: Projected Performance Targets for this compound Quantification in Tumor Tissue
| Parameter | Target Value |
| Linearity Range | 1 - 1000 ng/g |
| Lower Limit of Quantification (LLOQ) | ≤ 1 ng/g |
| Recovery | > 80% |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | ± 15% |
| Matrix Effect | 85% - 115% |
Experimental Protocols
Experimental Workflow
The general workflow for the analysis of this compound in both plasma and tumor tissue involves sample collection, preparation (extraction), chromatographic separation, and detection by mass spectrometry.
Caption: Experimental workflow for this compound concentration measurement.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from a validated method for the determination of this compound in rat plasma.[3]
1. Materials and Reagents
-
This compound analytical standard
-
Metronidazole (B1676534) (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Blank plasma from the same species as the study samples
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound and metronidazole in methanol.
-
Prepare working standard solutions of this compound by serial dilution of the stock solution with 50:50 acetonitrile:water.
-
Prepare a working solution of the internal standard (metronidazole) at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
3. Sample Preparation
-
To 100 µL of plasma sample, add 300 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Use the chromatographic and mass spectrometric conditions outlined in Table 1.
-
Inject 5 µL of the prepared sample.
5. Calibration Curve and Quantification
-
Prepare a calibration curve by spiking blank plasma with known concentrations of this compound working standards.
-
Process the calibration standards and quality control (QC) samples alongside the study samples.
-
Quantify the this compound concentration in the study samples by interpolating their peak area ratios (this compound/IS) against the calibration curve.
Protocol 2: Quantification of this compound in Tumor Tissue by LC-MS/MS
This protocol is a recommended procedure based on established methods for small molecule drug extraction from solid tumors. Method validation is required before application to study samples.
1. Materials and Reagents
-
This compound analytical standard
-
Metronidazole (Internal Standard, IS)
-
Acetonitrile (HPLC grade)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Water (LC-MS grade)
-
Blank tumor tissue from the same species and tumor type as the study samples
2. Preparation of Stock and Working Solutions
-
Prepare stock and working solutions as described in Protocol 1.
3. Sample Preparation
-
Excise the tumor tissue, blot dry, and weigh accurately.
-
Add a 2-fold volume of ice-cold PBS (e.g., 2 mL of PBS for 1 g of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., rotor-stator or bead beater) until a uniform homogenate is obtained.
-
To a known volume of the tissue homogenate (e.g., 200 µL), add a 3-fold volume of acetonitrile containing the internal standard (e.g., 600 µL).
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL) and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis
-
Use the same or optimized LC-MS/MS conditions as described in Table 1.
5. Calibration Curve and Quantification
-
Prepare a calibration curve by spiking blank tumor homogenate with known concentrations of this compound.
-
Process these standards and QC samples in the same manner as the study samples.
-
Quantify this compound concentration, and express the result as ng per gram of tumor tissue.
6. Method Validation for Tumor Tissue
-
The analytical method for tumor tissue should be validated for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability of this compound in the tumor homogenate.
Conclusion
The protocols detailed in these application notes provide a robust framework for the accurate and precise measurement of this compound concentrations in both plasma and tumor tissue. The use of LC-MS/MS ensures high sensitivity and selectivity, which are critical for pharmacokinetic and pharmacodynamic assessments in the development and clinical application of this compound as a hypoxic radiosensitizer. Adherence to these protocols and proper method validation will yield reliable data to support research and drug development efforts in oncology.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A rapid and sensitive determination of hypoxic radiosensitizer agent this compound in rat plasma by LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Nimorazole Efficacy in Patient-Derived Xenografts (PDX): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenografts (PDX) are increasingly utilized as a clinically relevant preclinical model for evaluating novel cancer therapeutics. These models, established by implanting patient tumor tissue directly into immunodeficient mice, largely retain the histological and genetic characteristics of the original tumor. This application note provides a detailed framework for assessing the efficacy of nimorazole, a hypoxic cell radiosensitizer, in PDX models, particularly for head and neck squamous cell carcinoma (HNSCC).
This compound is a 5-nitroimidazole compound that undergoes bioreductive activation under hypoxic conditions, a common feature of solid tumors and a known factor in resistance to radiotherapy.[1] This activation leads to the formation of reactive oxygen species (ROS) that enhance the cytotoxic effects of ionizing radiation on oxygen-deficient cancer cells.[2] This document outlines the necessary protocols for establishing HNSCC PDX models, administering this compound in combination with radiotherapy, and evaluating treatment response through tumor growth inhibition and biomarker analysis.
Data Presentation
The following tables summarize quantitative data from a preclinical study investigating the effect of this compound in combination with radiochemotherapy (RCTx) in various HNSCC xenograft models.[3]
Table 1: Tumor Control Rate (TCR) in HNSCC Xenograft Models Treated with Radiochemotherapy (RCTx) With and Without this compound. [3]
| Tumor Model | Treatment Group | Number of Animals | Tumor Control Rate (%) | p-value (vs. RCTx alone) |
| FaDu | RCTx alone | 20 | 35 | - |
| RCTx + this compound (from fraction 1) | 20 | 75 | < 0.05 | |
| RCTx + this compound (from fraction 10) | 20 | 80 | < 0.05 | |
| SAS | RCTx alone | 18 | 22 | - |
| RCTx + this compound (from fraction 1) | 18 | 61 | < 0.05 | |
| RCTx + this compound (from fraction 10) | 18 | 67 | < 0.05 | |
| UT8 | RCTx alone | 15 | 40 | - |
| RCTx + this compound (from fraction 1) | 15 | 67 | > 0.05 | |
| RCTx + this compound (from fraction 10) | 15 | 47 | > 0.05 | |
| UT5 | RCTx alone | 16 | 31 | - |
| RCTx + this compound (from fraction 1) | 16 | 56 | > 0.05 | |
| RCTx + this compound (from fraction 10) | 16 | 38 | > 0.05 |
Table 2: Pimonidazole (B1677889) Hypoxic Volume (pHV) in HNSCC Xenograft Models After Ten Fractions of RCTx. [3]
| Tumor Model | Treatment Group | Mean pHV (mm³) | Standard Deviation |
| FaDu | Untreated | 15.2 | 5.4 |
| RCTx alone | 4.8 | 2.1 | |
| SAS | Untreated | 18.9 | 6.3 |
| RCTx alone | 7.1 | 3.5 | |
| UT8 | Untreated | 14.9 | 4.9 |
| RCTx alone | 6.2 | 2.8 | |
| UT5 | Untreated | 19.2 | 7.0 |
| RCTx alone | 8.5 | 4.1 |
Experimental Protocols
Establishment and Propagation of HNSCC Patient-Derived Xenografts
This protocol details the generation and expansion of PDX models from fresh patient tumor tissue.
Materials:
-
Fresh HNSCC tumor tissue from surgical resection or biopsy
-
Immunodeficient mice (e.g., NOD-SCID Gamma (NSG) mice)
-
Sterile phosphate-buffered saline (PBS)
-
PDX media (e.g., DMEM/F12 with supplements)
-
Matrigel
-
Surgical instruments
-
Cryovials with freezing medium (90% FBS, 10% DMSO)
Procedure:
-
Tissue Acquisition and Processing:
-
Collect fresh tumor tissue in a sterile container with transport medium on ice.
-
In a laminar flow hood, wash the tissue with sterile PBS to remove blood and debris.
-
Mince the tumor into small fragments (2-3 mm³).
-
-
Implantation (P0 Generation):
-
Anesthetize the immunodeficient mouse.
-
Make a small incision in the flank.
-
Implant one tumor fragment subcutaneously.
-
Close the incision with surgical clips or sutures.
-
Monitor the mice for tumor growth.
-
-
Tumor Expansion (P1 and Subsequent Passages):
-
When the P0 tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.
-
A portion of the tumor can be cryopreserved for future use.
-
The remaining tumor tissue is minced into fragments for implantation into a new cohort of mice for expansion.
-
-
Cryopreservation:
-
Place tumor fragments in cryovials containing freezing medium.
-
Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) at -80°C for 24 hours before transferring to liquid nitrogen for long-term storage.
-
This compound Formulation and Administration
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Formulation:
-
Immediately before use, dissolve this compound in sterile 0.9% saline to the desired concentration. A typical dose for preclinical studies is 0.3 mg/g body weight.[3]
-
-
Administration:
In Vivo Irradiation of PDX Models
Materials:
-
X-ray irradiator for small animals
-
Customized lead shields to protect the mouse body while exposing the tumor
Procedure:
-
Animal Positioning:
-
Anesthetize the tumor-bearing mouse.
-
Position the mouse in the irradiator so that the tumor is within the radiation field.
-
Use lead shields to protect the rest of the animal's body.
-
-
Irradiation:
-
Deliver the prescribed radiation dose. A fractionated schedule is often used to mimic clinical practice (e.g., daily fractions over several weeks).[3]
-
The total dose and fractionation schedule should be optimized for the specific PDX model and experimental goals.
-
Assessment of Tumor Growth and Treatment Response
Materials:
-
Digital calipers
Procedure:
-
Tumor Volume Measurement:
-
Measure the length (L) and width (W) of the tumor using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (L x W²) / 2.
-
-
Data Analysis:
-
Plot mean tumor volume ± standard error of the mean (SEM) for each treatment group over time.
-
Calculate tumor growth inhibition (TGI) or tumor growth delay (TGD) to quantify treatment efficacy.
-
The endpoint for individual animals is typically when the tumor reaches a predetermined maximum size (e.g., 2000 mm³).
-
Immunohistochemical Analysis of Biomarkers
Protocol for Pimonidazole, HIF-1α, and Ki-67 Staining.
Materials:
-
Pimonidazole hydrochloride
-
Primary antibodies (anti-pimonidazole, anti-HIF-1α, anti-Ki-67)
-
Secondary antibodies
-
DAB chromogen kit
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Microscope
Procedure:
-
Pimonidazole Administration:
-
Inject pimonidazole hydrochloride (e.g., 60 mg/kg) intravenously or intraperitoneally 60-90 minutes before tumor excision to label hypoxic cells.
-
-
Tissue Processing:
-
Excise tumors and fix in 10% neutral buffered formalin for 24-48 hours.
-
Process the fixed tissue and embed in paraffin.
-
Cut 4-5 µm sections using a microtome.
-
-
Immunohistochemistry:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using appropriate heat-induced or enzymatic methods.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Apply streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
-
Image Analysis:
-
Capture images of the stained sections using a microscope.
-
Quantify the percentage of positive staining for each marker using image analysis software.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy in PDX models.
Caption: this compound's mechanism of action as a radiosensitizer in hypoxic tumor cells.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Tumor Hypoxia in Nimorazole Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for various techniques used to evaluate tumor hypoxia, a critical factor in the efficacy of the radiosensitizer nimorazole. Understanding and quantifying tumor hypoxia is essential for patient stratification, treatment planning, and evaluating the response to hypoxia-modifying therapies.
Introduction to Tumor Hypoxia and this compound
Tumor hypoxia, a condition of low oxygen levels in tumor tissue, is a significant factor contributing to resistance to radiotherapy and chemotherapy.[1][2] this compound is a 5-nitroimidazole compound that acts as a hypoxic radiosensitizer, meaning it enhances the effectiveness of radiation therapy specifically in hypoxic cells.[3][4] Therefore, accurately assessing the hypoxic status of tumors is paramount for identifying patients who are most likely to benefit from this compound treatment.[5][6] A variety of invasive and non-invasive techniques have been developed to measure and visualize tumor hypoxia.
Invasive Techniques for Hypoxia Assessment
Invasive methods provide direct or semi-direct measurements of tumor oxygenation but are limited by their invasiveness and the potential for sampling errors.
Eppendorf Needle Electrode
The polarographic needle electrode, often referred to as the Eppendorf electrode, is considered the "gold standard" for direct measurement of partial pressure of oxygen (pO2) in tissues.[7][8] This technique provides quantitative pO2 readings at multiple locations within a tumor.
Experimental Protocol: Eppendorf Needle Electrode Measurement
-
Patient/Animal Preparation: Local anesthesia is administered at the tumor site. For preclinical studies, the animal is anesthetized.
-
Electrode Insertion: A fine needle electrode (e.g., 250 µm diameter) is inserted into the tumor mass.
-
Data Acquisition: The electrode is advanced through the tumor in predefined steps (e.g., 1 mm forward, 0.7 mm backward) to ensure the sensitive tip is always moving into undamaged tissue. At each step, the pO2 is recorded.
-
Multiple Tracks: Several tracks are measured within the tumor to obtain a representative oxygenation profile.
-
Data Analysis: The collected pO2 values are used to generate a histogram of oxygen distribution. Key parameters include the median pO2 and the percentage of readings below specific hypoxic thresholds (e.g., <10, <5, or <2.5 mmHg).
Data Presentation:
| Parameter | Description | Typical Hypoxic Cut-off |
| Median pO2 | The median partial pressure of oxygen in the tumor. | < 10 mmHg |
| HP2.5, HP5, HP10 | Percentage of pO2 readings ≤ 2.5, 5, or 10 mmHg, respectively. | N/A |
Immunohistochemistry (IHC) for Hypoxia Markers
IHC allows for the visualization of hypoxic regions within a tumor by detecting the presence of specific hypoxia markers.
Pimonidazole (B1677889) is a 2-nitroimidazole (B3424786) compound that is reductively activated in hypoxic cells (pO2 < 10 mmHg) and forms stable covalent adducts with thiol-containing proteins.[9][10] These adducts can be detected using specific monoclonal antibodies, providing a semi-quantitative assessment of tumor hypoxia.[11]
Signaling Pathway of Pimonidazole Activation
Caption: Pimonidazole activation and binding in hypoxic cells.
Experimental Protocol: Pimonidazole Immunohistochemistry (Frozen Sections)
-
Pimonidazole Administration:
-
Tissue Processing:
-
Harvest the tumor and snap-freeze in liquid nitrogen or isopentane (B150273) pre-cooled with liquid nitrogen.[11]
-
Store tissues at -80°C until sectioning.
-
Cut 5-10 µm thick sections using a cryostat and mount on positively charged slides.[9]
-
-
Staining Procedure:
-
Air dry the frozen sections.
-
Fix in ice-cold acetone (B3395972) for 10 minutes at -20°C.[9]
-
Rehydrate the sections in a wash buffer (e.g., PBS with 0.1% Tween 20, PBS-T).[10]
-
Peroxidase Block (for chromogenic detection): Incubate with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.[9]
-
Blocking: Incubate with a blocking solution (e.g., 20% aqua block in PBS or 5% goat serum in PBS-T) for 30-60 minutes to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate with a primary antibody against pimonidazole adducts (e.g., mouse monoclonal antibody) diluted in antibody dilution buffer overnight at 4°C or for 1-2 hours at room temperature.[12]
-
Washing: Wash slides three times with wash buffer for 5 minutes each.[10]
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG) for 30-60 minutes at room temperature.[9][10]
-
Washing: Wash slides three times with wash buffer.
-
Detection (for chromogenic detection): Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes, followed by a substrate-chromogen solution (e.g., DAB) until the desired stain intensity develops.[9]
-
Counterstaining: Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
-
Image Analysis:
-
Acquire images using a light or fluorescence microscope.
-
Quantify the hypoxic fraction by measuring the percentage of the stained area relative to the total tumor area.
-
Carbonic Anhydrase IX (CA-IX) is an endogenous hypoxia marker, a transmembrane protein that is strongly induced by the hypoxia-inducible factor 1-alpha (HIF-1α) transcription factor.[13][14] Its expression is associated with an aggressive tumor phenotype and resistance to therapy.[15][16] However, its utility as a universal hypoxia marker is debated as its expression can be cell-type dependent and it has a long half-life, meaning it can be present in reoxygenated cells.[13][15]
Experimental Protocol: CA-IX Immunohistochemistry
The protocol for CA-IX IHC is similar to that for pimonidazole, with the primary antibody being specific for CA-IX.
Data Presentation: IHC Quantification
| Marker | Method of Quantification | Unit |
| Pimonidazole | Image analysis of stained area | % Hypoxic Area |
| CA-IX | Image analysis of stained area and intensity | Staining Index (Area x Intensity) |
Non-Invasive Techniques for Hypoxia Assessment
Non-invasive imaging techniques allow for the three-dimensional and repeatable assessment of tumor hypoxia, which is highly attractive for clinical applications.[5]
Positron Emission Tomography (PET)
PET imaging is a powerful molecular imaging modality for assessing tumor hypoxia.[17] It utilizes radiotracers that are selectively trapped in hypoxic cells.
Experimental Workflow for Hypoxia PET Imaging
Caption: General workflow for hypoxia PET imaging.
Key PET Tracers for Hypoxia Imaging:
| Tracer | Chemical Class | Mechanism of Trapping | Typical Uptake Time |
| ¹⁸F-FMISO | 2-Nitroimidazole | Bioreductive trapping in hypoxic cells.[18] | 2-4 hours |
| ¹⁸F-FAZA | 2-Nitroimidazole | Bioreductive trapping, more hydrophilic than FMISO.[19] | ~2 hours |
| ¹⁸F-HX4 | 2-Nitroimidazole | Bioreductive trapping.[19] | 2-4 hours |
| ⁶⁴Cu-ATSM | Copper-bis(thiosemicarbazone) | Reduced and trapped in hypoxic cells.[18] | 10-20 minutes |
Experimental Protocol: ¹⁸F-FMISO PET Imaging
-
Patient Preparation: Patients are typically required to fast for at least 4 hours prior to the scan.
-
Radiotracer Administration: A dose of ¹⁸F-FMISO (typically 4 MBq/kg or a fixed activity of 370-400 MBq) is administered intravenously.[19]
-
Uptake Period: The patient rests for a period of 2 to 4 hours to allow for tracer uptake in hypoxic tissues and clearance from normoxic tissues.[19]
-
Image Acquisition: A PET/CT scan of the tumor region is performed.
-
Image Analysis:
-
Regions of interest (ROIs) are drawn around the tumor and a reference tissue (e.g., muscle or blood pool).
-
The Standardized Uptake Value (SUV) is calculated for the tumor.
-
The tumor-to-background ratio (TBR) is determined by dividing the tumor SUV by the reference tissue SUV. A TBR > 1.4 is often considered indicative of hypoxia.[19]
-
Magnetic Resonance Imaging (MRI) and Spectroscopy (MRS)
MRI offers several non-invasive methods to assess tumor hypoxia, although often indirectly.
-
Blood Oxygen Level-Dependent (BOLD) MRI: Measures changes in blood oxygenation.
-
Tissue Oxygen Level-Dependent (TOLD) MRI: Provides information about tissue oxygenation.
-
Proton Magnetic Resonance Spectroscopic Imaging (¹H-MRSI): A non-invasive modality that can detect metabolic changes associated with hypoxia, such as elevated lactate (B86563) levels.[20] In glioblastoma, a lower N-acetylaspartate to choline (B1196258) ratio (NAA/Cho) has been shown to be predictive of survival.[21]
Data Presentation: Non-Invasive Imaging
| Modality | Key Parameter | Interpretation |
| PET | Tumor-to-Background Ratio (TBR) | Higher TBR indicates greater hypoxia. |
| PET | Standardized Uptake Value (SUVmax/mean) | Higher SUV indicates greater tracer uptake and hypoxia. |
| ¹H-MRSI | Lactate/Creatine Ratio | Elevated ratio suggests anaerobic metabolism and hypoxia. |
| ¹H-MRSI | NAA/Choline Ratio | Lower ratio in brain tumors is associated with poorer prognosis.[21] |
Gene Expression Profiling
Gene expression signatures can be used to identify tumors with a hypoxic phenotype. These signatures are based on the expression levels of a panel of genes that are upregulated under hypoxic conditions.
-
15-Gene Hypoxia Classifier: This has been shown to identify patients with head and neck cancer who benefit from this compound.[5][6]
-
26-Gene Signature: A validated signature used in clinical trials to define tumor hypoxia scores.[22][23]
Logical Relationship for Hypoxia Gene Signature Use
Caption: Workflow for using a hypoxia gene signature for patient stratification.
Conclusion
The evaluation of tumor hypoxia is a critical component of research and clinical practice involving this compound. The choice of technique depends on the specific research question, available resources, and whether the setting is preclinical or clinical. While invasive methods like the Eppendorf electrode provide direct pO2 measurements, non-invasive imaging techniques such as PET and the use of hypoxia gene signatures are becoming increasingly important for patient selection and monitoring treatment response in a clinical setting. A multi-modal approach, combining different techniques, may provide the most comprehensive assessment of tumor hypoxia.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 15 N NMR Hyperpolarization of Radiosensitizing Antibiotic this compound by Reversible Parahydrogen Exchange in Microtesla Magnetic Fields - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. dahanca.dk [dahanca.dk]
- 7. The Clinical Importance of Assessing Tumor Hypoxia: Relationship of Tumor Hypoxia to Prognosis and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular aspects of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Is carbonic anhydrase IX a validated target for molecular imaging of cancer and hypoxia? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detecting changes in tumor hypoxia with carbonic anhydrase IX and pimonidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tumor Hypoxia Directed Multimodal Nanotherapy for Overcoming Drug Resistance in Renal Cell Carcinoma and Reprogramming Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imaging tumour hypoxia with positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PET radiopharmaceuticals for imaging of tumor hypoxia: a review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Advances in PET and MRI imaging of tumor hypoxia [frontiersin.org]
- 20. ACRIN 6684: Multicenter, phase II assessment of tumor hypoxia in newly diagnosed glioblastoma using magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ACRIN 6684: Multicenter, phase II assessment of tumor hypoxia in newly diagnosed glioblastoma using magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Nimorazole Solubility Issues for In Vitro Studies
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with nimorazole in in vitro experimental settings. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro studies?
A1: this compound is a 5-nitroimidazole compound investigated as a hypoxic cell radiosensitizer in cancer therapy.[1][2] For in vitro assays, achieving and maintaining the desired concentration in aqueous cell culture media is crucial for obtaining reliable data. This compound is described as slightly soluble in water, which can lead to precipitation, inaccurate dosing, and inconsistent experimental outcomes.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro use. It is advisable to use anhydrous, high-purity DMSO to prepare stock solutions, which should then be diluted to the final working concentration in the cell culture medium.
Q3: What is the maximum recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is best to determine the maximum non-toxic concentration for your specific cells by running a vehicle control experiment.
Q4: My this compound precipitates out of the cell culture medium. What can I do to prevent this?
A4: Precipitation of this compound upon dilution of a DMSO stock into aqueous cell culture media is a common issue. This "crashing out" occurs because the compound is significantly less soluble in the aqueous environment. Strategies to prevent this include:
-
Reducing the final concentration: If your experimental design permits, working at a lower final concentration of this compound will decrease the likelihood of precipitation.
-
Optimizing the dilution process: Add the this compound stock solution dropwise into the pre-warmed (37°C) cell culture medium while gently vortexing or swirling.[3] This rapid and even dispersion can prevent the formation of localized high concentrations that are prone to precipitation.[3]
-
Using a stepwise dilution: Instead of adding the high-concentration stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first.
Q5: I observed a fine, crystalline precipitate in my culture after several hours of incubation. What could be the cause?
A5: Delayed precipitation can occur even if the initial solution is clear.[3] This may be due to the compound slowly coming out of a supersaturated solution or interacting with components in the media over time.[3] For long-term experiments, it is advisable to consider reducing the final concentration of this compound.[3]
Q6: Can I store this compound in cell culture media for extended periods?
A6: It is generally not recommended to store working solutions of this compound in cell culture media for long durations. Due to its limited aqueous solubility, the compound is likely to precipitate over time, especially at lower temperatures like 4°C.[3] It is best practice to prepare fresh working solutions for each experiment.
Q7: Are there alternative formulations to improve this compound's solubility?
A7: For particularly challenging solubility issues, the use of solubilizing agents like cyclodextrins can be explored. Beta-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility and stability.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
| Problem | Possible Cause | Suggested Solution |
| Immediate and heavy precipitation upon adding this compound stock to cell culture media. | High final concentration of this compound. | Lower the final concentration of this compound if your experiment allows.[3] |
| Insufficient mixing. | Add the stock solution dropwise while gently vortexing or swirling the media to ensure rapid dispersion.[3] | |
| Low temperature of the media. | Pre-warm the cell culture media to 37°C before adding the this compound stock solution.[3] | |
| High concentration of the DMSO stock solution. | Prepare a less concentrated DMSO stock solution and add a larger volume to the media, while ensuring the final DMSO concentration remains low (e.g., <0.5%). | |
| Fine, crystalline precipitate observed after a few hours or overnight incubation. | Slow precipitation from a supersaturated solution. | This indicates the concentration is at the limit of its solubility in your specific media. Consider reducing the final concentration for long-term experiments.[3] |
| Interaction with media components. | Some components in the media or serum may reduce the solubility of this compound over time. Consider testing the stability of this compound in your specific media formulation. | |
| Temperature fluctuations. | Minimize the time culture vessels are outside the incubator to avoid temperature-induced precipitation. | |
| pH shift in the media. | Ensure your media is properly buffered for the CO2 concentration in your incubator. |
Quantitative Data: this compound Solubility
The following table summarizes publicly available solubility data for this compound. Note that values can vary between suppliers and with the specific experimental conditions used for measurement.
| Solvent | Solubility | Molar Concentration | Notes |
| DMSO | ~125 mg/mL | ~552.54 mM | May require sonication. Hygroscopic DMSO can significantly impact solubility; use freshly opened DMSO. |
| Water | Slightly soluble | Not specified | Described as "slightly soluble in water at room temperature". |
| Ethanol | Soluble | Not specified | Generally described as soluble in alcohols. |
| Chloroform | Soluble | Not specified | Generally described as soluble. |
| Acetone | Soluble | Not specified | Generally described as soluble. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays
Materials:
-
This compound powder
-
Anhydrous, cell culture grade DMSO
-
Sterile microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Vortex mixer
Procedure:
-
Preparation of High-Concentration Stock Solution (e.g., 100 mM in DMSO): a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. c. Vortex the tube vigorously until the this compound is completely dissolved. If necessary, brief sonication in a water bath can be used to aid dissolution. d. Visually inspect the solution against a light source to ensure there are no undissolved particles. e. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C, protected from light.
-
Preparation of Final Working Solution in Cell Culture Medium: a. On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. b. Pre-warm the complete cell culture medium to 37°C. c. To prepare a 1 mM working solution, for example, add 10 µL of the 100 mM stock solution to 990 µL of the pre-warmed medium. d. Crucially , add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and uniform mixing. e. Use the freshly prepared working solution immediately for your experiment.
Protocol 2: In Vitro Radiosensitization Assessment using a Clonogenic Assay
Objective: To determine the ability of this compound to sensitize hypoxic cancer cells to ionizing radiation.
Materials:
-
Cancer cell line of interest (e.g., FaDu, SCCVII, HCT116)
-
Complete cell culture medium
-
This compound working solution (prepared as in Protocol 1)
-
Hypoxia chamber or workstation (e.g., 1% O₂)
-
X-ray irradiator
-
6-well culture plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: a. Trypsinize and count the cells. b. Seed the appropriate number of cells into 6-well plates. The number of cells will depend on the radiation dose and the expected plating efficiency (typically ranging from 200 to 10,000 cells per well). c. Allow cells to attach overnight in a standard incubator (normoxic conditions).
-
Induction of Hypoxia and Drug Treatment: a. The next day, replace the medium with fresh, pre-warmed medium containing either the vehicle (e.g., 0.1% DMSO) or the desired concentration of this compound (e.g., 1 mM). b. Place the plates in a hypoxia chamber for a sufficient time to induce hypoxia (e.g., 4-6 hours).
-
Irradiation: a. While maintaining hypoxic conditions, irradiate the plates with a range of X-ray doses (e.g., 0, 2, 4, 6, 8 Gy). b. Include parallel plates kept under normoxic conditions as a control.
-
Colony Formation: a. After irradiation, return the plates to a standard normoxic incubator. b. Allow the cells to grow for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: a. Wash the plates with PBS. b. Fix the colonies with methanol (B129727) and stain with crystal violet. c. Count the number of colonies in each well.
-
Data Analysis: a. Calculate the surviving fraction for each treatment condition. b. Plot the surviving fraction as a function of the radiation dose on a semi-log plot to generate cell survival curves. c. Determine the Sensitizer Enhancement Ratio (SER) by comparing the radiation dose required to achieve a certain level of cell kill (e.g., 10% survival) with and without this compound.
Visualizations
Signaling Pathway of this compound as a Hypoxic Radiosensitizer
Caption: Mechanism of this compound as a hypoxia-activated radiosensitizer.
Experimental Workflow for In Vitro Radiosensitization Clonogenic Assay
Caption: Workflow for a clonogenic assay to assess radiosensitization.
References
Technical Support Center: Optimizing Nimorazole Treatment with Fractionated Radiotherapy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nimorazole in combination with fractionated radiotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a 5-nitroimidazole compound that acts as a hypoxic cell radiosensitizer.[1] Its primary mechanism is to mimic the radiosensitizing effects of oxygen in hypoxic (low oxygen) tumor cells, which are typically resistant to radiotherapy.[1][2] Under hypoxic conditions, this compound is intracellularly reduced, leading to the generation of reactive oxygen species (ROS) and other reactive intermediates.[2] These reactive species enhance radiation-induced DNA damage, particularly double-strand breaks, leading to increased tumor cell death.[2]
Q2: What is the standard clinical dosing and administration schedule for this compound with fractionated radiotherapy?
A2: In clinical trials, this compound is typically administered orally as a pill. The standard dose is 1.2 g/m² of body surface area, taken approximately 90 minutes (plus or minus 30 minutes) before each radiotherapy session.[1] This timing is intended to coincide with peak plasma concentrations of the drug during radiation delivery. Administration is usually limited to five times per week, even if radiotherapy is delivered more frequently.[1]
Q3: What are the most common side effects observed with this compound and how can they be managed in a research setting?
A3: The most frequently reported side effects associated with this compound are nausea and vomiting.[3] In clinical studies, these side effects have sometimes led to dose reduction or discontinuation. For preclinical animal studies, it is crucial to monitor for signs of distress or significant weight loss, which may indicate gastrointestinal toxicity. If such signs are observed, consider dose reduction or the use of an appropriate antiemetic, in consultation with veterinary staff and in accordance with institutional animal care and use guidelines.
Q4: Can this compound be used with accelerated or hyperfractionated radiotherapy schedules?
A4: Yes, this compound has been investigated in combination with accelerated and hyperfractionated radiotherapy regimens.[3] For example, in studies involving more than one daily radiation fraction, a common approach is to administer the standard 1.2 g/m² dose before the first fraction and a reduced dose before subsequent fractions on the same day.[3] The rationale is to maintain adequate drug levels while minimizing potential toxicity from multiple daily doses.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Radiosensitization Results
Question: We are observing inconsistent sensitizer (B1316253) enhancement ratios (SERs) in our in vitro clonogenic assays with this compound. What are the potential causes and how can we improve reproducibility?
Answer: High variability in in vitro radiosensitization experiments can arise from several factors. Below is a troubleshooting workflow to address this issue.
| Potential Cause | Investigation & Troubleshooting Steps | Recommended Action |
| Inconsistent Hypoxia | Verify the consistency of your hypoxic conditions. Minor variations in oxygen levels can significantly impact the radiosensitizing effect of this compound. | Use a calibrated hypoxia chamber with a reliable oxygen sensor. Ensure a consistent and adequate duration of pre-incubation under hypoxic conditions before irradiation to allow for complete oxygen depletion. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to both radiation and this compound. | Characterize the baseline radiation sensitivity of your cell line. If possible, test multiple cell lines to identify a suitable model. |
| Drug Concentration and Incubation Time | The concentration of this compound and the incubation time prior to irradiation are critical parameters. | Perform a dose-response curve for this compound alone to determine its cytotoxicity. Optimize the incubation time to ensure adequate drug uptake. A typical starting point for in vitro studies is a 1-2 hour pre-incubation. |
| Plating Efficiency | Low or variable plating efficiency can lead to inaccurate clonogenic survival data. | Optimize your cell plating density to ensure a sufficient number of colonies for accurate counting. Ensure single-cell suspensions before plating. |
Issue 2: Poor Bioavailability or High Toxicity in Animal Studies
Question: We are observing low plasma concentrations of this compound and/or significant toxicity in our animal models. How can we optimize our in vivo experiments?
Answer: Achieving consistent and therapeutically relevant drug exposure in animal models is crucial for meaningful results. The following guide provides steps to troubleshoot bioavailability and toxicity issues.
| Potential Cause | Investigation & Troubleshooting Steps | Recommended Action |
| Formulation Issues | This compound may have solubility or stability issues in the chosen vehicle. | Assess the solubility of this compound in your vehicle. If using a suspension, ensure it is homogenous and well-mixed before and during administration. Consider alternative, biocompatible vehicles if solubility is a problem. |
| Administration Technique | Improper oral gavage technique can lead to dosing errors, animal stress, and variability in absorption.[4] | Ensure that personnel are properly trained in oral gavage techniques.[5] Use appropriately sized gavage needles to minimize stress and injury.[5] |
| First-Pass Metabolism | This compound may be subject to significant first-pass metabolism in the liver, reducing systemic exposure. | Conduct a pilot pharmacokinetic study with both oral and intravenous administration to determine the absolute bioavailability. This will help to differentiate between poor absorption and high first-pass metabolism. |
| Animal Strain and Physiology | Different animal strains can have variations in drug metabolism and gastrointestinal physiology. | Use a consistent and well-characterized animal strain for all experiments. Ensure animals are of a similar age and weight. Fasting animals before dosing can sometimes improve absorption consistency.[4] |
| Toxicity | The maximum tolerated dose (MTD) may be lower in your animal model than anticipated. | Conduct a dose-escalation study to determine the MTD of this compound in your specific animal model and strain. Closely monitor animals for clinical signs of toxicity, such as weight loss, lethargy, or changes in behavior. |
Data Summary
Table 1: this compound Dosing and Administration in Clinical and Preclinical Studies
| Study Type | Dose | Administration Route | Timing Relative to Radiotherapy | Fractionation Schedule | Reference |
| Clinical (Standard) | 1.2 g/m² | Oral | 90 ± 30 minutes before | Conventional (1 fraction/day) | [1] |
| Clinical (Accelerated) | 1.2 g/m² (1st fraction), reduced dose for subsequent fractions | Oral | 90 minutes before each fraction | Accelerated/Hyperfractionated | [3] |
| Preclinical (In Vivo) | 100-400 mg/kg | Intraperitoneal | Varies (e.g., 30-60 minutes before) | Single dose or fractionated | [6] |
| Preclinical (In Vitro) | 0.5 - 1 mM | In culture medium | 1-2 hours before irradiation | Single dose | [6] |
Table 2: In Vitro Radiosensitizing Effect of this compound
| Cell Line | This compound Concentration | Condition | Sensitizer Enhancement Ratio (SER) at 1% Cell Survival | Reference |
| SCCVII | 0.5 mM | Hypoxic | 1.40 | [6][7] |
| SCCVII | 1.0 mM | Hypoxic | 1.45 | [6][7] |
| SCCVII | 1.0 mM | Aerobic | No sensitizing effect | [6][7] |
Experimental Protocols
Protocol 1: In Vitro Clonogenic Assay for Radiosensitization
This protocol describes a method to assess the radiosensitizing effect of this compound on a cancer cell line using a clonogenic survival assay.
-
Cell Culture: Culture the selected cancer cell line (e.g., SCCVII) in appropriate media and conditions.[6]
-
Cell Plating: Prepare a single-cell suspension and plate a predetermined number of cells into multiple flasks or dishes. The number of cells plated should be adjusted based on the expected survival fraction for each treatment condition.
-
Drug Incubation: For the experimental group, add this compound to the culture medium at the desired concentration (e.g., 1 mM).[8] Incubate for 1-2 hours under standard cell culture conditions.
-
Induction of Hypoxia: Transfer the plates to a hypoxia chamber and equilibrate to the desired low oxygen level (e.g., <0.1% O₂). Maintain hypoxic conditions for the duration of the drug incubation and irradiation.
-
Irradiation: Irradiate the cells with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy). A parallel set of plates without this compound should also be irradiated under both normoxic and hypoxic conditions.
-
Colony Formation: After irradiation, replace the drug-containing medium with fresh medium and incubate the cells under standard conditions for 7-14 days to allow for colony formation.
-
Staining and Counting: Fix and stain the colonies with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot the cell survival curves. Determine the Sensitizer Enhancement Ratio (SER) from the survival curves.
Protocol 2: In Vivo Xenograft Model for Assessing this compound Efficacy
This protocol outlines a general procedure for evaluating the efficacy of this compound in combination with fractionated radiotherapy in a murine xenograft model.[9]
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., FaDu) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, radiation alone, this compound + radiation).
-
Treatment Administration:
-
This compound: Administer this compound (e.g., via oral gavage or intraperitoneal injection) at the predetermined dose and schedule, typically 30-60 minutes before each radiation fraction.
-
Radiotherapy: Deliver a fractionated course of radiotherapy to the tumors (e.g., 2 Gy/fraction for 5 consecutive days). Use a dedicated small animal irradiator and appropriate shielding to protect the rest of the animal's body.
-
-
Monitoring and Endpoints:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week) using calipers.
-
Body Weight and Health: Monitor the body weight and general health of the animals throughout the experiment.
-
Endpoint: The primary endpoint is typically tumor growth delay, defined as the time it takes for the tumor to reach a predetermined size.
-
-
Data Analysis: Compare the tumor growth curves and tumor growth delay between the different treatment groups.
Visualizations
Caption: Signaling pathway of this compound as a hypoxic radiosensitizer.
Caption: Experimental workflow for in vitro radiosensitization assay.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Pilot study of this compound as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. downstate.edu [downstate.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of nimorazole stability and storage on experimental outcomes
Welcome to the technical support center for nimorazole. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound stability and storage that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store this compound powder?
A1: this compound powder is stable for extended periods when stored correctly. For optimal stability, it is recommended to store the powder in a tightly sealed container in a cool, dry place, protected from environmental extremes and incompatible materials.[1][2] Specific temperature recommendations and corresponding shelf lives are detailed in the table below.
Q2: How should I store this compound once it's dissolved in a solvent?
A2: Stock solutions of this compound should be aliquoted into smaller volumes to prevent repeated freeze-thaw cycles, which can degrade the compound.[3] For long-term storage, frozen conditions are required. Working solutions for in vivo experiments should ideally be prepared fresh on the day of use.[4]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in DMSO, which is commonly used for preparing stock solutions for in vitro experiments.[3][4] It is also slightly soluble in methanol (B129727) and chloroform.[5] For in vivo studies, a stock solution in DMSO is often diluted with other co-solvents like PEG300, Tween-80, and saline to improve tolerability.[4] It is critical to use fresh, non-hygroscopic DMSO, as absorbed moisture can negatively impact solubility.[3][4]
Q4: Can this compound degrade, and what is the impact?
A4: Yes, like any chemical compound, this compound can degrade if not stored under recommended conditions. Degradation will result in a lower effective concentration of the active compound, leading to reduced efficacy as a hypoxic radiosensitizer. This can manifest as diminished enhancement of radiation-induced cell death in experiments and cause significant variability in results.[6]
Q5: What is the fundamental mechanism of action for this compound?
A5: this compound is a nitroimidazole compound that acts as a radiosensitizer, specifically targeting hypoxic (low-oxygen) tumor cells.[7][8] In the low-oxygen environment of a tumor, this compound is selectively reduced by cellular reductases into a reactive form.[7][8] This process generates reactive oxygen species (ROS) that mimic the radiosensitizing effects of oxygen, amplifying the DNA damage caused by ionizing radiation and ultimately enhancing tumor cell killing.[7][9][10]
Data Summary Tables
Table 1: Storage Conditions for this compound
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [4] |
| 4°C | 2 years | [4] | |
| Room Temperature | Varies; cool, dry conditions recommended | [1][4] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [4] |
| -20°C | 1 year | [4] |
Table 2: Solubility and Recommended Solvents
| Solvent | Concentration | Notes | Source(s) |
| DMSO | 125 mg/mL | Use fresh, non-hygroscopic DMSO. | [3][4] |
| Methanol | Slightly Soluble | - | [5] |
| Chloroform | Slightly Soluble | - | [5] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [4] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [4] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or non-reproducible results between experiments. | Degradation of this compound stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Prepare a fresh stock solution from powder. 2. Ensure the new stock is aliquoted and stored at -80°C. 3. Review storage logs to verify conditions. |
| Lower than expected radiosensitizing effect. | 1. Incorrect concentration due to degradation. 2. Incomplete dissolution of the compound. | 1. Verify the age and storage conditions of the this compound powder and stock solutions. 2. When preparing solutions, ensure complete dissolution. Gentle warming or sonication may be used for in vivo formulations.[4] |
| Precipitation observed in prepared solutions. | Poor solubility, possibly due to using hygroscopic (wet) DMSO or incorrect solvent ratios. | 1. Use fresh, anhydrous DMSO for stock preparation.[3] 2. For in vivo solutions, prepare fresh on the day of the experiment and add co-solvents sequentially while mixing.[4] |
| Complete failure of experiment (no effect observed). | Significant degradation of this compound, rendering it inactive. | Discard all existing this compound stock and powder. Obtain a new batch of the compound and strictly adhere to the recommended storage and handling protocols. |
Experimental Protocols
Protocol 1: In Vitro Hypoxic Radiosensitization Assay (Clonogenic Survival)
This protocol outlines a method to assess the radiosensitizing effect of this compound on cancer cells under hypoxic conditions.
-
Cell Plating: Plate cells (e.g., SCC-7, FaDu) at a density appropriate for a clonogenic assay and allow them to attach overnight.[11][12]
-
Hypoxia Induction: Transfer the plates to a hypoxic chamber or incubator with a low-oxygen atmosphere (e.g., <0.1% O₂). Allow cells to equilibrate for at least 4 hours.
-
This compound Preparation: Prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM). Immediately before use, dilute the stock solution to the desired final concentration (e.g., 0.5-1 mM) in pre-equilibrated hypoxic cell culture medium.[12]
-
Drug Treatment: Replace the medium in the plates with the this compound-containing medium. Include a vehicle control (medium with the equivalent concentration of DMSO).
-
Irradiation: Immediately irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6 Gy).
-
Post-Irradiation Incubation: Following irradiation, remove the drug-containing medium and replace it with fresh, drug-free medium. Return the plates to a standard normoxic incubator.
-
Colony Formation: Allow cells to grow for 7-14 days until visible colonies are formed.
-
Staining and Analysis: Fix and stain the colonies (e.g., with crystal violet). Count colonies containing >50 cells and calculate the surviving fraction for each treatment condition. The Sensitizer Enhancement Ratio (SER) can be calculated to quantify the radiosensitizing effect.[11]
Protocol 2: In Vivo Tumor Growth Delay Study (Xenograft Model)
This protocol describes a typical procedure to evaluate this compound's efficacy in a mouse xenograft model.
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., HNSCC xenografts) into the flank of immunocompromised mice.[13] Allow tumors to grow to a specified volume (e.g., 100-150 mm³).
-
Animal Grouping: Randomize animals into treatment groups (e.g., Vehicle Control, Radiation Only, this compound + Radiation).
-
This compound Formulation: Immediately before administration, dissolve this compound powder in a suitable vehicle (e.g., 0.9% saline).[13] A common dose is 0.3 mg/g body weight.
-
Drug Administration: Administer the this compound solution (or vehicle) via intraperitoneal (i.p.) injection approximately 30-90 minutes before irradiation.[13][14]
-
Irradiation: Anesthetize the mice and locally irradiate the tumors with a single or fractionated dose of radiation. Shield the rest of the animal's body.
-
Tumor Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health.
-
Endpoint Analysis: Continue monitoring until tumors reach a predetermined endpoint volume. Calculate the tumor growth delay for each treatment group to assess efficacy.
Visualizations
Caption: this compound's mechanism of action in a hypoxic tumor cell.
Caption: Workflow for an in vitro assay highlighting stability checkpoints.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. chemicalbook.com [chemicalbook.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | 6506-37-2 [chemicalbook.com]
- 6. Reducing sources of variance in experimental procedures in in vitro research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. What is this compound used for? [synapse.patsnap.com]
- 9. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C9H14N4O3 | CID 23009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Acquired Resistance to Nimorazole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in identifying the mechanisms of acquired resistance to nimorazole.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a hypoxia-activated prodrug. In the low-oxygen (hypoxic) environment of solid tumors, cellular reductases reduce this compound's nitro group.[1][2] This process generates reactive oxygen species (ROS) and other cytotoxic intermediates that induce DNA damage, thereby sensitizing cancer cells to radiation therapy.[1][2] this compound can also modulate cellular metabolic pathways, further enhancing its radiosensitizing effect.[1]
Q2: What are the potential mechanisms of acquired resistance to this compound?
While direct studies on acquired resistance to this compound are limited, based on its mechanism of action as a nitroimidazole and a hypoxia-activated prodrug, several potential resistance mechanisms can be hypothesized:
-
Decreased activity of nitroreductases: The activation of this compound is dependent on the action of nitroreductase enzymes. A decrease in the expression or activity of these enzymes would lead to less activation of the prodrug and consequently, reduced cytotoxicity.[3][4]
-
Increased DNA repair capacity: Since this compound's efficacy is linked to inducing DNA damage, an upregulation of DNA repair pathways within the cancer cells could counteract the drug's effects and lead to resistance.[5][6]
-
Altered cellular metabolism: Changes in the metabolic state of cancer cells under hypoxia could potentially reduce the activation of this compound or enhance its detoxification.
-
Increased drug efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), could actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.[7][8]
Q3: Are there known resistance mechanisms for other nitroimidazole compounds that could be relevant to this compound?
Yes, studies on other nitroimidazoles, particularly in the context of antimicrobial resistance, have identified decreased nitroreductase activity as a primary resistance mechanism.[3][4] This provides a strong rationale for investigating the role of these enzymes in this compound resistance in cancer cells.
Troubleshooting Guides
Problem 1: Reduced sensitivity of cancer cell lines to this compound after prolonged exposure.
This is a common indication of acquired resistance. The following steps can help identify the underlying mechanism.
Troubleshooting Steps:
-
Confirm Resistance: Establish a dose-response curve for the resistant cell line and compare it to the parental (sensitive) cell line to quantify the level of resistance.
-
Investigate Nitroreductase Activity: A primary suspect for resistance to nitroimidazoles is altered activity of the activating enzymes.
-
Hypothesis: The resistant cell line has lower nitroreductase activity compared to the parental line.
-
Experiment: Measure nitroreductase activity in cell lysates of both parental and resistant cell lines.
-
-
Assess DNA Repair Capacity: Enhanced DNA repair can overcome the DNA-damaging effects of activated this compound.
-
Hypothesis: The resistant cell line exhibits increased DNA repair capacity.
-
Experiment: Perform a comet assay or γH2AX staining to assess the level of DNA damage and repair after this compound treatment in both cell lines.
-
-
Evaluate Drug Efflux: Increased efflux can reduce the intracellular concentration of the drug.
-
Hypothesis: The resistant cell line shows increased activity of drug efflux pumps.
-
Experiment: Use a fluorescent substrate assay (e.g., with Rhodamine 123) to measure the activity of efflux pumps like P-glycoprotein.
-
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for inducing and selecting for this compound resistance in a cancer cell line through continuous, escalating dose exposure.
Methodology:
-
Determine the initial IC50: Culture the parental cancer cell line and determine the half-maximal inhibitory concentration (IC50) of this compound using a standard cell viability assay (e.g., MTT or CCK-8).
-
Initial Exposure: Begin by continuously exposing the cells to this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and proliferation. If significant cell death occurs, maintain the culture at the current concentration until a stable population emerges.
-
Confirmation of Resistance: After several months of continuous exposure and dose escalation (e.g., reaching a concentration 5-10 times the initial IC50), isolate a resistant population. Confirm the degree of resistance by determining the new IC50 and calculating the resistance index (RI = IC50 of resistant cells / IC50 of parental cells).[1][2][9]
-
Cryopreservation: Cryopreserve vials of the resistant cell line at different passage numbers.
Protocol 2: Measurement of Nitroreductase Activity
This protocol outlines a colorimetric assay to measure nitroreductase activity in cell lysates.
Methodology:
-
Cell Lysate Preparation: Prepare cell lysates from both parental and this compound-resistant cancer cell lines. Determine the total protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, NADH as a cofactor, and a chromogenic nitroreductase substrate (e.g., menadione (B1676200) and cytochrome c).
-
Assay: Add a standardized amount of cell lysate to the reaction mixture.
-
Spectrophotometric Measurement: Monitor the change in absorbance at a specific wavelength (e.g., 550 nm for the reduction of cytochrome c) over time using a spectrophotometer.
-
Calculation of Activity: Calculate the nitroreductase activity based on the rate of change in absorbance and normalize it to the total protein concentration of the lysate. Compare the activity between the parental and resistant cell lines.[5]
Protocol 3: Assessment of DNA Damage and Repair using the Comet Assay
The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Treat both parental and this compound-resistant cells with this compound under hypoxic conditions for a defined period. Include untreated controls for both cell lines.
-
Cell Embedding: Embed the cells in a low-melting-point agarose (B213101) on a microscope slide.
-
Lysis: Lyse the cells using a high-salt and detergent solution to remove membranes and cytoplasm, leaving the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualize the comets using a fluorescence microscope.
-
Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software. Compare the level of DNA damage and the rate of its repair (by assessing damage at different time points after treatment) between the parental and resistant cell lines.[3][4]
Data Presentation
Table 1: Hypothetical Nitroreductase Activity in Parental and this compound-Resistant Cell Lines
| Cell Line | Nitroreductase Activity (nmol/min/mg protein) |
| Parental | 15.2 ± 1.8 |
| This compound-Resistant | 4.5 ± 0.9 |
Table 2: Hypothetical DNA Damage Quantification using Comet Assay
| Cell Line | Treatment | Comet Tail Moment (Arbitrary Units) |
| Parental | Control | 2.1 ± 0.5 |
| Parental | This compound | 25.8 ± 3.2 |
| This compound-Resistant | Control | 2.3 ± 0.6 |
| This compound-Resistant | This compound | 10.4 ± 1.5 |
Visualizations
References
- 1. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Strategies for the evaluation of DNA damage and repair mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. championsoncology.com [championsoncology.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Direct assessment of P-glycoprotein efflux to determine tumor response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The drug efflux pump MDR1 promotes intrinsic and acquired resistance to PROTACs in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Nimorazole Off-Target Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of nimorazole in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and its intended on-target effect?
A1: this compound is a 5-nitroimidazole compound designed as a hypoxic radiosensitizer. Its primary on-target effect occurs selectively in low-oxygen (hypoxic) environments, which are characteristic of solid tumors. Under hypoxic conditions, this compound is bio-reduced by cellular reductases to form a reactive radical anion.[1][2] This reactive intermediate then generates reactive oxygen species (ROS) and causes DNA damage, thereby sensitizing hypoxic cancer cells to the cytotoxic effects of radiation therapy.[1][3]
Q2: What are the primary off-target effects of this compound in a typical cell culture environment?
A2: In a standard cell culture environment with normal oxygen levels (normoxia), this compound's hypoxia-selective activation is minimal. However, off-target effects can still occur, primarily through a mechanism known as "futile redox cycling."[4] In the presence of oxygen, the this compound radical anion can transfer an electron to oxygen, creating superoxide (B77818) radicals and regenerating the parent compound. This cycle can lead to an accumulation of ROS, inducing oxidative stress, which can result in cytotoxicity to normoxic cells.[4]
Q3: My cells are showing unexpected toxicity in normoxic control groups. What could be the cause?
A3: Unexpected toxicity in normoxic conditions is likely due to the off-target effects of this compound, primarily oxidative stress from futile redox cycling.[4] Other contributing factors could include:
-
High this compound Concentration: Using a concentration of this compound that is too high can exacerbate off-target ROS production.
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in the cell culture medium is low (ideally below 0.5%, and for sensitive cell lines, below 0.1%) to avoid solvent-induced cytotoxicity.[5][6]
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to oxidative stress and to this compound itself.
Q4: How can I mitigate the off-target effects of this compound in my experiments?
A4: To minimize off-target effects, consider the following strategies:
-
Optimize this compound Concentration: Perform a dose-response curve to determine the lowest effective concentration for your specific cell line and experimental conditions.
-
Include Proper Controls: Always include a vehicle control (e.g., medium with the same final concentration of DMSO) to account for any effects of the solvent.
-
Use Antioxidants: Co-treatment with an antioxidant, such as N-acetylcysteine (NAC), may help to quench the excess ROS produced by futile redox cycling. However, be aware that antioxidants could potentially interfere with downstream assays, so appropriate controls are essential.[7]
-
Ensure Hypoxic Conditions (for on-target studies): When studying the on-target effects of this compound, ensure that your hypoxic conditions are robust and consistent. This will maximize the desired effect and allow for the use of lower, less toxic concentrations of the drug.
Troubleshooting Guide
Problem 1: this compound precipitates in the cell culture medium.
-
Possible Cause: this compound has limited solubility in aqueous solutions. When a concentrated stock solution in an organic solvent like DMSO is added to the medium, it can precipitate.[8]
-
Solution:
-
Pre-warm the medium: Add the this compound stock solution to cell culture medium that has been pre-warmed to 37°C.
-
Increase the rate of mixing: Add the stock solution dropwise to the medium while gently swirling or vortexing to ensure rapid and even dispersion.
-
Optimize DMSO concentration: Ensure your stock solution is at a concentration that allows for dilution into the medium without the final DMSO concentration exceeding 0.5%.[5]
-
Prepare fresh dilutions: Prepare the final working solution of this compound in the medium immediately before adding it to the cells.
-
Problem 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Inconsistent this compound Concentration: Precipitation or improper mixing can lead to variability in the final concentration of this compound in each well.
-
Solution 1: Follow the steps above to ensure complete solubilization of this compound. Visually inspect the medium for any signs of precipitation before adding it to the cells.
-
Possible Cause 2: Fluctuations in Oxygen Levels: If studying both normoxic and hypoxic conditions, ensure that the oxygen levels are tightly controlled and consistent for each experimental arm.
-
Solution 2: Use a calibrated hypoxia chamber or incubator and monitor the oxygen levels throughout the experiment.
-
Possible Cause 3: General Cell Culture Variability: Inconsistent cell seeding density, passage number, or cell health can all contribute to variability.
-
Solution 3: Standardize your cell culture practices. Use cells within a consistent range of passage numbers and ensure even cell seeding.
Problem 3: High background in ROS assays.
-
Possible Cause: The fluorescent probe used for ROS detection (e.g., DCFH-DA) can auto-oxidize, leading to high background fluorescence.
-
Solution:
-
Prepare fresh probe: Prepare the working solution of the ROS probe immediately before use.
-
Protect from light: The probe is light-sensitive. Keep it protected from light as much as possible during preparation and incubation.[9]
-
Wash cells properly: After incubation with the probe, wash the cells thoroughly with PBS or a suitable buffer to remove any excess, uninternalized probe.[4]
-
Data Presentation
Table 1: Comparative Cytotoxicity of this compound under Normoxic vs. Hypoxic Conditions
| Cell Line | Condition | IC50 (mM) | Fold Difference (Normoxia/Hypoxia) | Reference |
| SCCVII | Normoxia | >1 | - | [10] |
| Hypoxia | ~1 | - | [10] | |
| UT-SCC-5 | Normoxia | Modest Toxicity | Not Reported | [11] |
| Hypoxia | Moderately Toxic | Not Reported | [11] |
Note: Quantitative IC50 data for this compound in cell culture is limited in publicly available literature. The data above reflects the reported observations. Researchers should determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Assessment of Off-Target Cytotoxicity using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound under normoxic and hypoxic conditions.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 100 mM). From this, prepare serial dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Treat the cells with the serial dilutions of this compound. For hypoxic conditions, place the plate in a hypoxia chamber (e.g., 1% O2) immediately after adding the compound. For normoxic conditions, return the plate to a standard incubator (21% O2).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Protocol 2: Measurement of Intracellular ROS Production using DCFH-DA Assay
Objective: To quantify the generation of intracellular ROS in response to this compound treatment under normoxic conditions.[9][12]
Methodology:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with this compound at various concentrations for the desired time. Include an untreated control and a positive control (e.g., H2O2).
-
Probe Loading:
-
Prepare a 10-25 µM working solution of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in pre-warmed serum-free medium or PBS.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[9][12]
-
-
Fluorescence Measurement:
-
Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[12]
-
Protocol 3: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
Objective: To differentiate between viable, apoptotic, and necrotic cells following this compound treatment.[2][4]
Methodology:
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell dissociation reagent. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[4]
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanism of this compound under normoxic and hypoxic conditions.
Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.
Caption: Experimental workflow for intracellular ROS detection.
References
- 1. researchgate.net [researchgate.net]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. materialneutral.info [materialneutral.info]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Therapies Targeting the PI3K-AKT-mTOR pathway in treatment of Castration Resistant Prostate Cancer and Barriers to Development – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. Harnessing the Anti-Cancer Natural Product Nimbolide for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K-AKT-mTOR pathway and modulation of histone deacetylase enzymes reduce the growth of acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Nimorazole Dosage in Preclinical In Vivo Models
This guide provides technical information and answers frequently asked questions for researchers using nimorazole in in vivo cancer models. It covers dosage adjustments for different tumor types, experimental protocols, and potential troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a hypoxic cell radiosensitizer. In low-oxygen (hypoxic) environments, which are common in solid tumors, the nitro group of this compound is biochemically reduced. This process generates reactive intermediates and reactive oxygen species (ROS) that amplify DNA damage induced by radiation therapy.[1][2] This selective activation in hypoxic cells allows it to target radiation-resistant tumor regions while sparing healthy, well-oxygenated tissues.[2] Additionally, this compound can interfere with the altered metabolic pathways of hypoxic tumor cells and modulate cellular signaling related to stress responses and apoptosis.[1]
Q2: What is a typical starting dose for this compound in mouse models?
A2: A common starting point for this compound in mouse models is between 100 mg/kg and 400 mg/kg administered intraperitoneally (i.p.).[3][4] A frequently cited clinically relevant dose is 0.3 mg/g (or 300 mg/kg), which has been shown to be effective in C3H mammary carcinoma models.[5][6] However, the optimal dose can vary significantly based on the tumor model, mouse strain, and experimental endpoint.
Q3: How should this compound be prepared and administered for in vivo experiments?
A3: For intraperitoneal (i.p.) injection, this compound can be dissolved in 0.9% sodium chloride (saline) immediately before use.[5] For oral administration, which is common in clinical settings, this compound can be given as a pill or formulated into a more palatable medium for voluntary consumption by animals, such as a flavored jelly.[2][7]
Q4: When should this compound be administered relative to radiation?
A4: To ensure peak plasma and tumor concentration during irradiation, this compound should be administered approximately 30 to 90 minutes before each radiation fraction.[5][8][9] Studies in humans show peak plasma levels occur around 90 minutes after oral ingestion.[10][11]
Q5: What are the common side effects of this compound observed in animal models and how can they be managed?
A5: In preclinical models, this compound is generally well-tolerated at effective doses.[5][6] At the beginning of treatment, a temporary increase in skin blood circulation, visible as slight redness, may be observed, but this effect often subsides with subsequent applications.[5] In clinical settings, the most common side effects are nausea and vomiting.[12][13][14] If signs of distress or significant weight loss are observed in animal models, dose reduction should be considered. Ensuring proper hydration and nutrition is also critical.
Q6: Do I need to adjust the this compound dose for different tumor types?
A6: Yes, adjustments are often necessary. The level of hypoxia can vary greatly between different tumor models, which directly impacts this compound's efficacy. Highly hypoxic tumors may respond to lower doses, while more oxygenated tumors might require higher doses to achieve a significant sensitizing effect. It is also important to adjust the radiation dose for each tumor model to achieve a desirable level of tumor control in the absence of the sensitizer (B1316253), allowing for a clear assessment of this compound's additional effect.[5]
Quantitative Data Summary
The following tables summarize this compound dosages used in various preclinical in vivo studies. These values should serve as a starting point for experimental design, with the understanding that optimization is crucial for each specific model.
Table 1: this compound Dosage in Murine Tumor Models
| Tumor Type | Animal Model | This compound Dose (mg/kg) | Route of Administration | Key Finding | Reference |
| Squamous Cell Carcinoma | C3H/HeN Mice (SCCVII tumors) | 100, 200, 400 | Intraperitoneal (i.p.) | Significant radiosensitizing effect, measured by tumor growth delay. | [3][4] |
| Mammary Carcinoma | C3H Mice | 300 (0.3 mg/g) | Intraperitoneal (i.p.) | Produced a significant enhancement of fractionated radiotherapy (Enhancement Ratio: 1.26). | [5] |
| Mammary Carcinoma | C3D2F1 Mice | 100 - 1000 (0.1 - 1.0 mg/g) | Not Specified | Enhancement Ratio of ~1.4 with single-dose irradiation, independent of dose in this range. | [6] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Nude Mice (Xenografts) | 300 (0.3 mg/g) | Intraperitoneal (i.p.) | Well-tolerated; effect on tumor control was heterogeneous among different HNSCC models. | [5] |
Experimental Protocols
General Protocol for In Vivo Radiosensitization Study
This protocol provides a general framework. Researchers must adapt it to their specific tumor model, institutional guidelines, and experimental goals.
-
Animal Model and Tumor Implantation:
-
Select an appropriate animal model (e.g., C3H/HeN mice, nude mice).
-
Implant tumor cells (e.g., SCCVII, HNSCC xenografts) subcutaneously into the hind leg or flank of the animal.
-
Allow tumors to grow to a predetermined size (e.g., 100-200 mm³) before starting treatment.
-
-
Drug Preparation:
-
Immediately before administration, dissolve this compound powder in sterile 0.9% sodium chloride to the desired concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving a 0.2 mL injection).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Treatment Groups:
-
Establish a minimum of four experimental groups:
-
Control (e.g., saline injection, no radiation)
-
This compound only
-
Radiation only
-
This compound + Radiation
-
-
-
Administration and Irradiation:
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection 30-90 minutes prior to irradiation.[5]
-
For the control and radiation-only groups, administer an equivalent volume of saline.
-
Immobilize the animal using a custom jig, ensuring the tumor is positioned within the radiation field while shielding the rest of the body.
-
Deliver a specified dose of X-ray radiation locally to the tumor. Radiation doses must be optimized for each tumor model to achieve a measurable but not complete response, allowing for the observation of any sensitizing effect.[5]
-
-
Monitoring and Endpoints:
-
Monitor animal body weight and general health daily.[5]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
The primary endpoint is typically tumor growth delay (the time it takes for tumors in treated groups to reach a certain size compared to the control group).[3][4] Other endpoints can include local tumor control rate.[5]
-
Visualizations: Workflows and Signaling Pathways
Mechanism of Action
The diagram below illustrates the hypoxia-selective activation of this compound. In low-oxygen conditions, this compound is reduced, forming reactive species that enhance radiation-induced DNA damage.
Caption: Hypoxia-selective activation of this compound.
Experimental Workflow
This workflow outlines the key steps in a preclinical in vivo study evaluating this compound as a radiosensitizer.
Caption: Workflow for an in vivo radiosensitization experiment.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dahanca.dk [dahanca.dk]
- 9. dahanca.oncology.dk [dahanca.oncology.dk]
- 10. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pilot study of this compound as a hypoxic-cell sensitizer with the "chart" regimen in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Compliance and toxicity of the hypoxic radiosensitizer this compound in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nimorazole Aqueous Solution Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the degradation of nimorazole in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: While specific public data on this compound is limited, based on the reactivity of other nitroimidazole compounds, this compound is likely susceptible to three main degradation pathways in aqueous solutions: hydrolysis, oxidation, and photolysis. The imidazole (B134444) ring and the nitro group are the most reactive sites.
-
Hydrolysis: Degradation can occur under both acidic and basic conditions. The nitroimidazole ring can be cleaved, particularly at extreme pH values.
-
Oxidation: The imidazole ring is susceptible to oxidation, which can be initiated by dissolved oxygen, peroxide contaminants, or exposure to oxidizing agents.[1]
-
Photodegradation: Like many nitroaromatic compounds, this compound may degrade upon exposure to light, especially UV radiation. This can lead to the formation of various photoproducts.[2]
Q2: My this compound solution is showing a yellow discoloration. What could be the cause?
A2: A yellow discoloration in a this compound solution is often an indicator of degradation, particularly photolytic or oxidative degradation. Formation of nitroso- or other chromophoric degradation products can lead to a colored solution. It is recommended to prepare this compound solutions fresh and protect them from light.
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound solution. How can I determine if these are degradation products?
A3: The appearance of new peaks in your chromatogram that are not present in a freshly prepared standard solution suggests degradation. To confirm, you should conduct a forced degradation study under controlled stress conditions (acid, base, peroxide, heat, and light) and compare the chromatograms. The peaks that appear or increase in intensity under these stress conditions are likely degradation products. LC-MS/MS analysis can then be used to identify the mass of these unknown peaks and help in their structural elucidation.[3]
Q4: What are the best practices for preparing and storing this compound aqueous solutions to minimize degradation?
A4: To minimize degradation, the following practices are recommended:
-
Use high-purity water: Use HPLC-grade or purified water to minimize contaminants that could catalyze degradation.
-
Prepare fresh solutions: Prepare solutions immediately before use whenever possible.
-
Protect from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Control pH: If experimentally feasible, maintain the pH of the solution close to neutral, as extreme pH can accelerate hydrolysis.
-
Deoxygenate solvents: For sensitive experiments, sparging the solvent with an inert gas like nitrogen or argon can help to remove dissolved oxygen and reduce oxidative degradation.
-
Low-temperature storage: For short-term storage, keeping solutions at refrigerated temperatures (2-8 °C) can slow down the degradation rate. For longer-term storage, consider storing as a solid or frozen solution, though freeze-thaw stability should be assessed.
Troubleshooting Guides
Issue 1: Rapid loss of this compound concentration in solution.
-
Possible Cause 1: Photodegradation.
-
Troubleshooting Step: Ensure the solution is protected from light at all times by using amber glassware or light-blocking foil. Compare the stability of a solution stored in the dark versus one exposed to ambient light.
-
-
Possible Cause 2: Hydrolysis due to pH.
-
Troubleshooting Step: Measure the pH of your solution. If it is acidic or basic, consider if this is necessary for your experiment. If not, adjust the pH towards neutral (pH 7). Perform a pilot study to assess stability at different pH values relevant to your experimental conditions.
-
-
Possible Cause 3: Oxidation.
-
Troubleshooting Step: Prepare your solution with deoxygenated water. If the problem persists, consider adding a suitable antioxidant, ensuring it does not interfere with your downstream analysis.
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent solution preparation and storage.
-
Troubleshooting Step: Standardize your protocol for solution preparation, including the source of water, preparation time before use, and storage conditions (temperature and light exposure).
-
-
Possible Cause 2: Contamination of glassware or reagents.
-
Troubleshooting Step: Ensure all glassware is scrupulously clean. Use fresh, high-quality reagents and solvents. Traces of metal ions can catalyze oxidation.
-
Quantitative Data on this compound Degradation
| Stress Condition | Expected Stability of Nitroimidazoles | Potential Degradation Products (General) |
| Acid Hydrolysis (e.g., 0.1 M HCl, 60 °C) | Susceptible to degradation | Ring-opened products, products of nitro group reduction |
| Base Hydrolysis (e.g., 0.1 M NaOH, 60 °C) | Susceptible to degradation | Ring-opened products, formation of colored species |
| Oxidation (e.g., 3% H₂O₂, room temp) | Susceptible to degradation | N-oxides, hydroxylated species |
| Photolysis (e.g., UV light, 254 nm) | Highly susceptible to degradation | Isomers, products of nitro group rearrangement or loss |
| Thermal Degradation (e.g., 60 °C in neutral solution) | Generally more stable than under other stress conditions | Minimal degradation expected in the absence of other stressors |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound in Aqueous Solution
This protocol outlines a general procedure for conducting a forced degradation study to identify the potential degradation products of this compound and to develop a stability-indicating analytical method.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade water, acetonitrile (B52724), and methanol (B129727)
-
Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH), Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.0)
-
Amber HPLC vials
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water, depending on solubility). This compound is slightly soluble in water (approximately 5 mg/mL).[4]
3. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60 °C.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in water) in a quartz cuvette or a clear vial to a photostability chamber with a UV lamp (e.g., 254 nm).
-
Control Sample: Dilute the stock solution with purified water to the same concentration and keep it at room temperature, protected from light.
4. Sampling and Analysis:
-
Withdraw aliquots from each stressed solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
1. Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer, pH 7.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Based on the UV spectrum of this compound (e.g., around 320 nm).
-
Injection Volume: 20 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity (peak purity), linearity, accuracy, precision, and robustness to ensure it can separate this compound from its degradation products.
Visualizations
Caption: Potential degradation pathways of this compound in aqueous solution under various stress conditions.
Caption: A typical experimental workflow for a forced degradation study of this compound.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2014075692A1 - Dispersible tablet - Google Patents [patents.google.com]
improving the therapeutic index of nimorazole in combination therapies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the therapeutic index of nimorazole in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound as a radiosensitizer?
A1: this compound is a 5-nitroimidazole compound that functions as a hypoxic cell radiosensitizer.[1] Its primary mechanism involves targeting tumor cells in low-oxygen (hypoxic) environments, which are typically resistant to radiotherapy.[2][3] Under hypoxic conditions, this compound is intracellularly reduced by cellular reductases into a reactive form.[1][3] This process generates reactive oxygen species (ROS) and other reactive intermediates that mimic the radiosensitizing effects of oxygen.[3] These reactive species amplify the DNA-damaging effects of ionizing radiation, leading to increased double-strand breaks and enhanced tumor cell death.[3]
Q2: In what therapeutic combinations is this compound most commonly studied?
A2: this compound is primarily investigated in combination with radiotherapy (RT) or radiochemotherapy (RCTx).[4][5] The most common combination is with radiotherapy for the treatment of Head and Neck Squamous Cell Carcinoma (HNSCC).[2] In radiochemotherapy regimens, it is often studied alongside platinum-based agents like cisplatin (B142131).[5][6]
Q3: What are the common dose-limiting toxicities and side effects observed with this compound in combination therapies?
A3: The most frequently reported side effects are nausea and vomiting.[7][8][9] These toxicities are a primary reason for poor patient compliance and discontinuation of the drug.[7] Studies have shown that only about 58% of patients receive the full prescribed dose.[9] Other, less common, side effects include flushing and skin rash.[8] Importantly, this compound has been shown to be administered without major severe or long-lasting side effects.[9][10]
Q4: How can patient compliance with this compound be improved in clinical settings?
A4: Given that nausea and vomiting are the main reasons for non-compliance, comprehensive antiemetic treatment should be administered before considering dose reduction or discontinuation of this compound.[7] Monitoring dosage levels is also critical; patients receiving less than 1100 mg/m² were significantly less likely to require a dose reduction.[9]
Q5: Are there biomarkers to predict which tumors will respond best to this compound combination therapy?
A5: Yes, tumor hypoxia status is a key predictive biomarker. Hypoxic gene profiling has been explored to differentiate between responders and non-responders.[7] For instance, the DAHANCA 5 trial suggested that patients with HPV-negative tumors showed improved loco-regional control with this compound, indicating that hypoxic radioresistance may be more clinically relevant in this subgroup.[10] The NIMRAD trial utilized a validated 26-gene signature to identify hypoxic tumors for their primary endpoint analysis.[11][12]
Troubleshooting Guides
This section addresses specific issues that may arise during preclinical and clinical experiments involving this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High incidence of nausea and vomiting leading to poor compliance in clinical studies. | 1. Dose per m² of body surface area is too high.[9]2. Concurrent administration with chemotherapy (e.g., cisplatin) may exacerbate these side effects.[9]3. Inadequate prophylactic antiemetic therapy. | 1. Evaluate if the dose can be optimized. Doses below 1100 mg/m² have been associated with better tolerance.[9]2. Implement a robust antiemetic regimen prior to this compound administration.[7]3. Monitor patients closely, especially females and those over 70, who are more likely to experience dose-limiting toxicities.[9] |
| Inconsistent or lack of radiosensitizing effect in preclinical in vivo models. | 1. Tumor Model Variability: The effect of this compound can be highly dependent on the specific tumor xenograft model used.[4][5]2. Insufficient Hypoxia: The selected tumor model may not have a sufficient hypoxic fraction for this compound to be effective.3. Drug Administration Timing/Dose: Incorrect timing of this compound administration relative to irradiation or a suboptimal dose. | 1. Characterize the hypoxic volume of your tumor models using methods like pimonidazole (B1677889) staining before initiating large-scale studies.[4]2. Ensure this compound is administered consistently to allow for peak plasma concentration during irradiation (e.g., i.p. injection 30 minutes before each fraction in mice[5] or orally 90 minutes before in humans[7]).3. Perform a dose-response study to determine the optimal, clinically relevant dose for your model (e.g., 0.3 mg/g b.w. has been used in HNSCC xenografts[5]). |
| Variable results in in vitro clonogenic survival assays. | 1. Inconsistent Hypoxic Conditions: Fluctuations in oxygen levels during incubation and irradiation.2. Drug Concentration/Stability: Use of improperly stored or degraded this compound stock solutions.3. Cell Line Sensitivity: The intrinsic sensitivity of the cell line to this compound and radiation may vary. | 1. Use a rigorously controlled hypoxic chamber or workstation. Verify O₂ levels throughout the experiment.2. Prepare fresh drug dilutions for each experiment from a validated stock solution.[13]3. Ensure consistent cell culture conditions, including passage number, to minimize biological variability.[13] |
| Failure to observe improved loco-regional control in a clinical trial cohort. | 1. Patient Population: The trial may include patients whose tumors are not sufficiently hypoxic or have other resistance mechanisms.2. Inadequate Statistical Power: The trial may be underpowered to detect a statistically significant difference.3. Modern Radiotherapy Efficacy: Advances in radiotherapy techniques (e.g., IMRT) may reduce the baseline rate of loco-regional failure, diminishing the potential benefit of a hypoxic modifier.[12] | 1. Stratify patients based on a validated hypoxia gene signature or imaging biomarker.[2][11]2. As seen in the NIMRAD trial, even with stratification, a benefit may not be observed in all patient populations (e.g., older, less fit patients).[12][14] Carefully define the target population.3. Re-evaluate sample size calculations based on expected outcomes with current standard-of-care treatments. |
Quantitative Data Summary
Table 1: this compound Dosing in Clinical and Preclinical Studies
| Study Type | Subject | Combination Agent(s) | This compound Dose & Administration Route | Reference(s) |
| Clinical | HNSCC Patients | Radiotherapy | ~1.2 g/m²; Oral, 90 minutes prior to each fraction. | [2][7][9] |
| Clinical | HNSCC Patients | Accelerated RT (two daily fractions) | 1.2 g/m² before first fraction, 1.0 g before second fraction; Oral. | [7][9] |
| Clinical | HNSCC Patients | CHART Regimen (three daily fractions) | 1.2 g/m², 0.9 g/m², and 0.6 g/m² before 1st, 2nd, and 3rd fractions; Oral. | [15] |
| Preclinical | HNSCC Xenograft (Mouse) | Radiochemotherapy (Cisplatin) | 0.3 mg/g body weight; Intraperitoneal (i.p.), 30 minutes prior to each fraction. | [5] |
Table 2: Compliance and Side Effects of this compound in HNSCC Patients (Retrospective Study, n=1049)
| Parameter | Finding | Reference(s) |
| Full Dose Compliance | 58% of patients received the full prescribed dose. | [9] |
| Primary Reason for Dose Reduction | Nausea and Vomiting (accounted for 87% of reductions due to known side effects). | [9] |
| Factors Associated with Dose Reduction | Female gender (OR 2.02), Age > 70 years, Dose > 1100 mg/m², Concurrent accelerated chemoradiotherapy (OR 1.70). | [9] |
| Severity of Side Effects | Acute and tolerable. No severe or long-lasting side effects were observed. All side effects ceased upon treatment interruption. | [9] |
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with Radiochemotherapy in an HNSCC Xenograft Mouse Model
This protocol is adapted from the methodology described in a preclinical trial on HNSCC xenografts.[5]
Objective: To determine if the addition of this compound to a fractionated radiochemotherapy regimen improves local tumor control.
Materials:
-
Athymic Nude Mice
-
HNSCC cells for tumor implantation (e.g., FaDu, SAS)
-
This compound powder
-
Sterile 0.9% Sodium Chloride (Saline)
-
Cisplatin
-
X-ray irradiator (e.g., 200 kV)
-
Animal immobilization jigs
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation and Growth:
-
Implant HNSCC cells subcutaneously into the hind leg of the mice.
-
Allow tumors to grow to a predetermined size (e.g., 7-8 mm in diameter).
-
Randomize animals into treatment groups (e.g., RCTx + carrier; RCTx + this compound).
-
-
Drug Preparation:
-
This compound: Immediately before administration, dissolve this compound in sterile 0.9% saline to a concentration allowing for a dose of 0.3 mg/g body weight (b.w.) in an injection volume of 0.01 ml/g b.w.[5]
-
Cisplatin: Dissolve cisplatin in 0.9% saline for a dose of 3 mg/kg b.w.[5]
-
Carrier Control: Use sterile 0.9% saline.
-
-
Treatment Regimen (30 fractions over 6 weeks):
-
Irradiation:
-
Immobilize animals in jigs.
-
Deliver local irradiation to the tumor-bearing leg using an X-ray source.
-
The total radiation dose should be defined for each tumor model to achieve a local control rate of 30-50% in the RCTx alone group.[5]
-
-
This compound/Carrier Administration:
-
30 minutes prior to each irradiation fraction, administer the prepared this compound solution or carrier control via intraperitoneal (i.p.) injection.[5]
-
-
Cisplatin Administration:
-
On the first day of treatment and once weekly thereafter, administer cisplatin i.p. immediately before irradiation.[5]
-
-
-
Endpoint Measurement:
-
Monitor tumor size with calipers 2-3 times per week.
-
The primary endpoint is permanent local tumor control , defined as the absence of tumor regrowth to the treatment size for a specified period (e.g., 90 days).
-
Monitor animal body weight and general health as a measure of toxicity.
-
-
Data Analysis:
-
Generate Kaplan-Meier curves for local tumor control for each treatment group.
-
Compare tumor control rates between groups using statistical tests such as the log-rank test.
-
Visualizations
Caption: Mechanism of this compound as a hypoxic cell radiosensitizer.
Caption: Experimental workflow for a preclinical in vivo study.
Caption: Logic diagram for troubleshooting experimental failures.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. dahanca.oncology.dk [dahanca.oncology.dk]
- 8. tandfonline.com [tandfonline.com]
- 9. Compliance and toxicity of the hypoxic radiosensitizer this compound in the treatment of patients with head and neck squamous cell carcinoma (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ASCO – American Society of Clinical Oncology [asco.org]
- 12. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. hra.nhs.uk [hra.nhs.uk]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Addressing Variability in Nimorazole Response in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypoxia-activated prodrug, nimorazole, in xenograft models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a 5-nitroimidazole compound that acts as a hypoxic cell radiosensitizer.[1] In low-oxygen (hypoxic) environments, which are common in solid tumors, this compound undergoes bioreductive activation by cellular reductases.[1][2] This process generates reactive intermediates that "fix" radiation-induced DNA damage, making it more difficult for the cancer cells to repair and thereby increasing their sensitivity to radiation therapy.[1][2] The hypoxia-specific activation of this compound ensures that it primarily targets cancer cells in the most radioresistant regions of a tumor, while sparing well-oxygenated healthy tissues.[2]
Q2: In which cancer models is this compound most effective?
A2: this compound has been most extensively studied in head and neck squamous cell carcinoma (HNSCC).[3][4] Its efficacy is directly linked to the presence and extent of tumor hypoxia. Therefore, it is expected to be most effective in xenograft models that exhibit significant hypoxia. The variability in response across different HNSCC xenograft models is often attributed to the inherent differences in the tumor microenvironment, particularly the degree of hypoxia.[3][4]
Q3: How is tumor hypoxia measured in xenograft models?
A3: Several methods can be used to assess tumor hypoxia in xenograft models:
-
Pimonidazole (B1677889) Adduct Immunohistochemistry: Pimonidazole is a chemical probe that forms adducts with proteins in hypoxic cells (pO2 < 10 mmHg).[5][6] These adducts can be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tumor sections.[5][7]
-
Photoacoustic Imaging (PAI): This non-invasive imaging technique can quantify total hemoglobin concentration and oxygen saturation (%sO2) within the tumor, providing a real-time assessment of tumor hypoxia.[8]
-
Positron Emission Tomography (PET): Hypoxia-specific PET tracers, such as [18F]FMISO, [18F]FAZA, and [18F]HX4, can be used to non-invasively image and quantify hypoxic volumes in tumors.[9]
-
Blood Oxygen Level-Dependent (BOLD) MRI: This MRI technique provides an indirect measure of tumor oxygenation.[10]
Q4: Can this compound be combined with chemotherapy?
A4: Yes, this compound has been investigated in combination with cisplatin, a common chemotherapeutic agent, in preclinical HNSCC xenograft models.[3][4][11] Studies have shown that the addition of this compound to radiochemotherapy (RCTx) can improve local tumor control in some, but not all, HNSCC xenograft models.[3][4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| High variability in tumor growth within the same treatment group. | 1. Inconsistent number of injected cells. 2. Variation in the injection site. 3. Differences in the health and age of the mice. 4. Inherent heterogeneity of the cancer cell line or patient-derived xenograft (PDX) model.[12][13] | 1. Ensure accurate cell counting and consistent injection volume. 2. Use a consistent anatomical location for tumor cell implantation. 3. Use age- and weight-matched animals for each experiment. 4. If using a cell line, consider subcloning to obtain a more homogeneous population. For PDX models, acknowledge the inherent heterogeneity and increase the number of animals per group to ensure statistical power.[12] |
| This compound treatment shows no significant enhancement of radiotherapy. | 1. The xenograft model may not be sufficiently hypoxic. 2. Suboptimal dosing or timing of this compound administration. 3. Rapid tumor reoxygenation during fractionated radiotherapy.[14] | 1. Assess tumor hypoxia using methods like pimonidazole staining or imaging before initiating the efficacy study.[5][9] Select models with a confirmed hypoxic fraction. 2. Ensure this compound is administered at a dose and time that allows for adequate tumor penetration before irradiation. A common preclinical dose is 0.3 mg/g body weight administered intraperitoneally 30 minutes before each radiation fraction.[4] 3. Consider that fractionated radiotherapy can induce reoxygenation, potentially diminishing the hypoxic fraction over time. Evaluate the timing of this compound administration in relation to the radiation schedule. |
| Inconsistent pimonidazole staining results. | 1. Improper antibody concentration. 2. Issues with tissue fixation or processing. 3. Non-specific staining in necrotic or keratinized regions.[6] | 1. Titrate the anti-pimonidazole antibody to determine the optimal concentration for your specific tissue and staining protocol. 2. Follow a standardized protocol for tissue harvesting, fixation, and sectioning.[7] 3. Carefully examine the histology of the stained sections to distinguish true hypoxic staining from artifacts. Co-staining with markers of necrosis (e.g., H&E) can be helpful. |
| Discrepancy between in vitro and in vivo efficacy. | 1. Poor pharmacokinetic properties of this compound in the chosen mouse strain. 2. The in vitro hypoxia conditions do not accurately reflect the in vivo tumor microenvironment. | 1. While this compound's pharmacokinetics are generally established, significant variations between mouse strains are possible. If feasible, conduct pilot pharmacokinetic studies. 2. Recognize that the cycling hypoxia and chronic hypoxia present in tumors are difficult to replicate in vitro. Prioritize in vivo assessment of hypoxia for model selection.[15] |
Quantitative Data Summary
The following table summarizes the radiosensitizing effect of this compound in a preclinical xenograft model.
| Treatment Group | Tumor Model | Endpoint | Result | Reference |
| Radiochemotherapy (RCTx) + this compound | FaDu (HNSCC) | Tumor Control Rate (TCR) | Significantly higher TCR compared to RCTx alone. | [4] |
| RCTx + this compound | SAS (HNSCC) | Tumor Control Rate (TCR) | Significantly higher TCR compared to RCTx alone. | [4] |
| RCTx + this compound | UT8 (HNSCC) | Tumor Control Rate (TCR) | Indicated an increase in local tumor control (not statistically significant after multiple testing correction). | [4] |
| RCTx + this compound | UT5 (HNSCC) | Tumor Control Rate (TCR) | Indicated an increase in local tumor control (not statistically significant after multiple testing correction). | [4] |
Experimental Protocols
Protocol 1: this compound Administration in Xenograft Models
This protocol is based on methodologies described in preclinical studies.[4]
-
Preparation of this compound Solution:
-
Immediately before administration, dissolve this compound in 0.9% sodium chloride to a final concentration of 0.3 mg/g of mouse body weight.
-
The injection volume should be 0.01 ml/g of body weight.
-
-
Administration:
-
Administer the this compound solution via intraperitoneal (i.p.) injection.
-
The injection should be performed 30 minutes before each scheduled irradiation fraction.
-
-
Control Group:
-
Administer an equivalent volume of the vehicle (0.9% sodium chloride) to the control animals following the same schedule.
-
Protocol 2: Pimonidazole Staining for Hypoxia Assessment
This protocol is a standard method for detecting hypoxia in tumor tissues.[5][7]
-
Pimonidazole Administration:
-
Administer pimonidazole hydrochloride (e.g., Hypoxyprobe™-1) to tumor-bearing mice at a dose of 60 mg/kg.
-
The administration is typically done via intravenous (i.v.) or intraperitoneal (i.p.) injection.
-
Allow the pimonidazole to circulate for 60-90 minutes.
-
-
Tissue Harvesting and Processing:
-
Euthanize the mice according to approved institutional protocols.
-
Excise the tumors and snap-freeze them in liquid nitrogen or fix them in formalin for paraffin (B1166041) embedding.
-
Cut 5-10 µm thick sections using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Fix the sections (e.g., with acetone (B3395972) for frozen sections).
-
Incubate the sections with a primary antibody specific for pimonidazole adducts (e.g., rabbit anti-pimonidazole antibody).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG).
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Analysis:
-
Visualize the sections using a fluorescence microscope.
-
Quantify the hypoxic fraction by measuring the area of pimonidazole-positive staining relative to the total tumor area using image analysis software.
-
Mandatory Visualizations
Caption: Mechanism of this compound as a Hypoxic Cell Radiosensitizer.
Caption: General Experimental Workflow for Evaluating this compound in Xenograft Models.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic markers in relation to hypoxia; staining patterns and colocalization of pimonidazole, HIF-1α, CAIX, LDH-5, GLUT-1, MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol to detect and quantify tumor hypoxia in mice using photoacoustic imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Modulate Tumor Hypoxia for Preclinical In Vivo Imaging Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 11. clinicaltrials.eu [clinicaltrials.eu]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncotarget.com [oncotarget.com]
- 14. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
potential drug interactions with nimorazole in preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nimorazole in a preclinical setting. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Troubleshooting Guides & FAQs
Interaction with Cisplatin (B142131) and Radiotherapy
Question: We are planning a preclinical study combining this compound with cisplatin and fractionated radiotherapy in a head and neck squamous cell carcinoma (HNSCC) xenograft model. What is a recommended experimental design based on existing research?
Answer:
A published preclinical trial investigated the combination of this compound with radiochemotherapy (RCTx) in seven different HNSCC xenograft models.[1] Here is a summary of the experimental protocol that can serve as a guide for your study design.
Experimental Protocol: this compound with Cisplatin and Radiotherapy in HNSCC Xenografts [1]
-
Animal Model: Female NMRI nude mice, 8-10 weeks old.
-
Tumor Models: Seven different HNSCC xenograft models were used (e.g., FaDu, SAS, UT5, UT8, CAL33, UT45, SAT).
-
Treatment Groups:
-
Radiochemotherapy (RCTx) + Carrier (Control)
-
RCTx + this compound (starting with the first fraction)
-
RCTx + this compound (starting after ten fractions)
-
-
Drug Dosing and Administration:
-
This compound: 0.3 mg/g body weight, dissolved in 0.9% sodium chloride, administered intraperitoneally (i.p.) 30 minutes before each irradiation fraction.
-
Cisplatin: 3 mg/kg body weight, dissolved in 0.9% sodium chloride, administered i.p. on the first day of treatment and then once weekly.
-
-
Radiotherapy:
-
Performed as fractionated irradiation with 30 fractions over 6 weeks.
-
Radiation doses were individualized for each tumor model to achieve a 30-50% local tumor control rate in the control group.
-
-
Endpoint:
-
Permanent local tumor control was the primary endpoint.
-
Tumor volume was measured regularly, and local failure was scored based on tumor growth patterns.
-
dot
Question: What were the main findings regarding the efficacy and tolerability of combining this compound with cisplatin and radiotherapy in the preclinical setting?
Answer:
The combination of this compound with cisplatin and radiotherapy was generally well-tolerated in the animal models, with no significant differences in body weight observed between the treatment groups.[1] A temporary redness of the skin was noted at the beginning of this compound treatment, which subsided with subsequent applications.[1]
In terms of efficacy, the addition of this compound to radiochemotherapy significantly improved permanent local tumor control in two of the seven HNSCC xenograft models (FaDu and SAS).[1] A potential improvement in local tumor control was observed in two other models (UT8 and UT5).[1] The study suggests that the benefit of adding this compound may be more pronounced in tumors that exhibit a reduction in hypoxia during the course of radiochemotherapy alone.[1]
Quantitative Data Summary
| Tumor Model | Treatment Group | Tumor Control Rate (TCR) |
| FaDu | RCTx + Carrier | ~20% |
| RCTx + this compound (from start) | ~70% (p<0.05) | |
| RCTx + this compound (from fraction 11) | ~65% (p<0.05) | |
| SAS | RCTx + Carrier | ~10% |
| RCTx + this compound (from start) | ~60% (p<0.05) | |
| RCTx + this compound (from fraction 11) | ~55% (p<0.05) | |
| UT8 | RCTx + Carrier | ~40% |
| RCTx + this compound (from start) | ~70% (not significant) | |
| RCTx + this compound (from fraction 11) | ~50% (not significant) | |
| UT5 | RCTx + Carrier | ~30% |
| RCTx + this compound (from start) | ~55% (not significant) | |
| RCTx + this compound (from fraction 11) | ~35% (not significant) | |
| (Data are approximate values based on graphical representation in the source publication for illustrative purposes)[1] |
Potential Interactions with Other Drugs
Question: Are there preclinical data on the interaction of this compound with other cytotoxic agents, targeted therapies, or immunotherapy?
Answer:
Currently, there is a lack of specific preclinical studies detailing the interactions of this compound with a broad range of other anticancer agents beyond cisplatin. However, based on the known properties of nitroimidazoles, we can outline potential areas for consideration in your experimental design.
Question: What are the theoretical metabolic pathways for this compound and how might they influence drug interactions?
Answer:
This compound, like other nitroimidazoles, undergoes bioreductive activation, particularly in hypoxic cells.[2] This process is crucial for its radiosensitizing effect. The metabolism of this compound can be influenced by the activity of liver enzymes. Drugs that induce or inhibit these enzymes could potentially alter this compound's plasma concentration and, consequently, its efficacy and toxicity.[2]
dot
Question: Are there any known preclinical interactions between this compound and anticoagulants like warfarin?
Answer:
Disclaimer: The information provided in this technical support center is for guidance in a preclinical research setting only and is based on currently available scientific literature. It is not a substitute for a thorough literature review and careful experimental design. Researchers should always consult primary research articles and adhere to all applicable laboratory safety and animal welfare regulations.
References
Validation & Comparative
A Comparative Guide to Nimorazole and Misonidazole Efficacy in Preclinical Models
In the landscape of cancer therapeutics, particularly in conjunction with radiotherapy, the use of hypoxic cell radiosensitizers is a critical strategy to overcome tumor radioresistance. Among these, the nitroimidazoles, nimorazole and misonidazole (B1676599), have been extensively studied. This guide provides an objective comparison of their efficacy in preclinical models, supported by experimental data, detailed methodologies, and visual representations of their mechanisms and experimental workflows.
Quantitative Efficacy Comparison
The preclinical efficacy of this compound and misonidazole as radiosensitizers has been evaluated in various tumor models. The following tables summarize key quantitative data from these studies, focusing on enhancement ratios and hypoxic cytotoxicity.
Table 1: Radiosensitization Enhancement Ratios (ER) in Preclinical Tumor Models
| Drug | Tumor Model | Irradiation Schedule | Drug Dose | Enhancement Ratio (ER) | Reference |
| This compound | C3H mammary carcinoma | Single dose | 0.1-1.0 mg/g | ~1.4 | [1] |
| C3H mammary carcinoma | 5 daily fractions | 0.3 mg/g per fraction | ~1.3 | [1] | |
| HNSCC xenografts | 30 fractions in 6 weeks with weekly cisplatin | Not specified | Improved permanent local control | [2][3] | |
| Misonidazole | C3H mammary carcinoma | Single dose | 0.1 mg/g | ~1.4 | [1] |
| C3H mammary carcinoma | Single dose | 1.0 mg/g | 2.2 | [1] | |
| C3H mammary carcinoma | 5 daily fractions | 0.3 mg/g per fraction | ~1.3 | [1] | |
| BP-8 murine sarcoma | Single dose with hyperthermia (41.4°C) | 0.5 mg/g | 4.3 | [4] | |
| Transplantable human cervical cancer in nude mice | Single dose (1000 rad) | Not specified | 10-12 day growth delay (vs. 8-10 days with radiation alone) | [5] |
Table 2: In Vitro Hypoxic Cytotoxicity
| Drug | Cell Line(s) | Endpoint | Key Findings | Reference |
| This compound | HCT116/54C, FaDu, UT-SCC-74B | IC50 (oxic vs. anoxic) | Lower hypoxic cytotoxicity compared to 2-nitroimidazoles. | [6] |
| Misonidazole | HCT116/54C, FaDu, UT-SCC-74B | IC50 (oxic vs. anoxic) | Higher hypoxic cytotoxicity compared to this compound. | [6] |
| V-79 | Cell Survival | Dose-dependent cytotoxicity under hypoxic conditions. | [7] |
Mechanism of Action: A Shared Pathway
Both this compound (a 5-nitroimidazole) and misonidazole (a 2-nitroimidazole) are bioreductive drugs that act as oxygen mimetics.[8][9] Under hypoxic conditions, the nitro group of these compounds is reduced, leading to the formation of reactive intermediates. These intermediates can then "fix" radiation-induced DNA damage, making it permanent and leading to cell death.[10] This process effectively sensitizes hypoxic tumor cells to the cytotoxic effects of radiation.
Caption: Mechanism of nitroimidazole radiosensitization.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are synthesized protocols for key experiments cited in the comparison.
In Vivo Tumor Growth Delay and Local Control Assays
This experimental workflow is commonly used to assess the in vivo efficacy of radiosensitizers.
Caption: Workflow for in vivo tumor efficacy studies.
Protocol Details:
-
Animal Models: C3H mice are frequently used for mammary carcinoma models, while nude mice are utilized for human tumor xenografts (e.g., HNSCC, cervical cancer).[1][5]
-
Tumor Cell Implantation: A known number of tumor cells (e.g., 10^5 to 10^6) are injected subcutaneously or orthotopically into the flank or relevant organ of the host animal.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³) before the animals are randomized into different treatment groups to ensure a uniform starting tumor burden.
-
Drug Administration: this compound or misonidazole is typically administered intraperitoneally or orally at specified doses (e.g., 0.1-1.0 mg/g body weight) at a set time before irradiation (e.g., 30-60 minutes).[1]
-
Irradiation: Tumors are locally irradiated with a single dose or a fractionated schedule using an X-ray source. The rest of the animal's body is shielded.
-
Monitoring and Endpoints: Tumor dimensions are measured regularly with calipers, and tumor volume is calculated. The primary endpoints are often tumor growth delay (the time it takes for the tumor to reach a certain size in treated versus control groups) and permanent local tumor control.[2][5]
In Vitro Hypoxic Cytotoxicity and Radiosensitization Assays
These assays are fundamental for determining the direct effect of the drugs on cancer cells under controlled oxygen conditions.
Protocol Details:
-
Cell Culture: Cancer cell lines (e.g., HCT116, FaDu) are cultured under standard conditions.[6]
-
Induction of Hypoxia: For hypoxic conditions, cells are placed in a hypoxic chamber or gassed with a low-oxygen gas mixture (e.g., <0.1% O2) for a specified duration before and during treatment.
-
Drug Treatment: Cells are exposed to varying concentrations of this compound or misonidazole.
-
Irradiation: For radiosensitization experiments, cells are irradiated with a range of doses.
-
Clonogenic Survival Assay: After treatment, cells are plated at low densities and allowed to form colonies for 10-14 days. The number of colonies is then counted to determine the surviving fraction of cells.
-
Data Analysis: Survival curves are generated, and from these, the Sensitizer Enhancement Ratio (SER) can be calculated as the ratio of radiation doses required to achieve the same level of cell kill in the absence and presence of the drug.
Comparative Efficacy and Clinical Translation
Preclinical studies indicate that while both this compound and misonidazole are effective radiosensitizers, there are notable differences. Misonidazole, a 2-nitroimidazole, generally exhibits a steeper dose-response curve and can achieve higher enhancement ratios at maximum tolerated doses in single-fraction irradiation experiments.[1] However, its clinical use has been limited by neurotoxicity.[8]
This compound, a 5-nitroimidazole, demonstrates a more modest but consistent enhancement ratio across a range of doses in single-fraction studies and shows comparable efficacy to misonidazole at clinically relevant, fractionated doses.[1] Importantly, this compound has a more favorable toxicity profile, with significantly less neurotoxicity, which has allowed for its successful clinical application in some countries for the treatment of head and neck cancers.[8]
References
- 1. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Radiosensitization of tumors and normal tissues by combined treatment with misonidazole and heat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Experimental studies on radiosensitization of hypoxic cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical trials of radiosensitizers: what should we expect? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Nimorazole and Etanidazole as Hypoxic Radiosensitizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent nitroimidazole hypoxic radiosensitizers: nimorazole and etanidazole (B1684559). The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these agents in preclinical and clinical settings.
Introduction
Tumor hypoxia is a significant contributor to radioresistance, limiting the efficacy of radiation therapy in a substantial portion of solid tumors. Hypoxic radiosensitizers are compounds designed to increase the sensitivity of oxygen-deficient cancer cells to radiation. This compound and etanidazole are two such agents from the nitroimidazole class that have been extensively investigated. This guide offers a side-by-side comparison of their performance based on available experimental data.
Mechanism of Action
Both this compound, a 5-nitroimidazole, and etanidazole, a 2-nitroimidazole, share a common mechanism of action as bioreductive drugs.[1] Under hypoxic conditions, the nitro group of these compounds is reduced by intracellular reductases, leading to the formation of reactive radical anions and other cytotoxic intermediates.[1][2] These reactive species mimic the role of oxygen in "fixing" radiation-induced DNA damage, making it permanent and leading to enhanced tumor cell killing.[2] This hypoxia-specific activation ensures that their radiosensitizing effects are primarily targeted to the radioresistant hypoxic cells, thereby sparing well-oxygenated normal tissues.[1]
While both drugs operate on this fundamental principle, etanidazole has been suggested to have an additional mechanism of action through the depletion of intracellular glutathione (B108866) (GSH), a key antioxidant that contributes to cellular resistance to oxidative stress.[3]
dot
Caption: General signaling pathway of nitroimidazole radiosensitization.
Quantitative Performance Data
The efficacy of hypoxic radiosensitizers is often quantified by the Sensitizer (B1316253) Enhancement Ratio (SER), which is the ratio of the radiation dose required to produce a given biological effect in the absence of the drug to that in its presence.
| Parameter | This compound | Etanidazole | Reference(s) |
| Chemical Class | 5-nitroimidazole | 2-nitroimidazole | [1][4] |
| In Vitro SER (SCCVII cells, 0.5 mM) | 1.40 | ~1.7 | [3] |
| In Vitro SER (SCCVII cells, 1.0 mM) | 1.45 | - | [3] |
| In Vitro SER (EMT6 cells, 5.0 mM) | - | 2.3 | [3] |
| In Vivo Efficacy (Murine Tumors) | Showed significant radiosensitizing effects, though appeared less efficient than sanazole (B1681433) in tumor growth delay. | Demonstrated consistent sensitization across different tumor models and endpoints. | [5][6] |
| Clinical Efficacy (Head & Neck Cancer) | Demonstrated improved loco-regional control in some Phase III trials (e.g., DAHANCA 5-85). | Failed to show a significant benefit in large randomized trials. | [5] |
Pharmacokinetic Properties
The pharmacokinetic profiles of this compound and etanidazole influence their clinical utility, particularly their ability to reach and be maintained at effective concentrations within the tumor during radiotherapy.
| Parameter | This compound | Etanidazole | Reference(s) |
| Half-life (t½) | ~3.1 hours | ~5-6 hours | [3][7] |
| Oral Bioavailability | Good | Poor | [3] |
| Protein Binding | Low | Low | [3] |
| Primary Route of Elimination | Hepatic | Renal | [3] |
| Peak Plasma Concentration | Occurs around 90 minutes after oral administration. | - | [8] |
| Tumor to Plasma Ratio | 0.8 - 1.3 | - | [9] |
Toxicity Profiles
A key differentiator between hypoxic radiosensitizers is their toxicity profile, which can be dose-limiting.
| Adverse Event | This compound | Etanidazole | Reference(s) |
| Primary Dose-Limiting Toxicity | Nausea and vomiting | Peripheral neuropathy | [4][5] |
| Neurotoxicity | Significantly less neurotoxic than 2-nitroimidazoles. | Dose-limiting peripheral neuropathy observed in clinical trials. | [4][5] |
| Common Side Effects | Transient nausea and vomiting. | Peripheral neuropathy (sensory). | [5] |
| Overall Tolerability | Generally well-tolerated at clinically effective doses. | Toxicity has limited its clinical application. | [4][5] |
Experimental Protocols
In Vitro Radiosensitization: Clonogenic Survival Assay
This assay is the gold standard for determining the intrinsic radiosensitivity of cells and the efficacy of radiosensitizing agents.
Objective: To quantify the ability of this compound or etanidazole to enhance radiation-induced cell killing under hypoxic conditions.
Materials:
-
Cancer cell line of interest (e.g., SCCVII, FaDu)
-
Complete cell culture medium
-
This compound or Etanidazole
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
6-well plates
-
Hypoxic chamber (e.g., with <0.1% O₂)
-
Calibrated radiation source (e.g., X-ray irradiator)
Procedure:
-
Cell Seeding: Plate a known number of cells into 6-well plates and allow them to attach overnight.
-
Induction of Hypoxia: Place the plates in a hypoxic chamber for at least 4 hours to allow for equilibration to low oxygen conditions.
-
Drug Treatment: Add this compound or etanidazole at various concentrations to the cells under hypoxic conditions for a predetermined time before irradiation (e.g., 1-2 hours).
-
Irradiation: Irradiate the cells with a range of radiation doses.
-
Colony Formation: After irradiation, replace the drug-containing medium with fresh, drug-free medium and incubate the plates under normal oxygen conditions for 10-14 days, or until colonies of at least 50 cells are visible.
-
Staining and Counting: Fix the colonies with methanol (B129727) and stain with crystal violet. Count the number of colonies in each well.
-
Data Analysis: Calculate the surviving fraction for each treatment condition and plot survival curves. The Sensitizer Enhancement Ratio (SER) can be determined by comparing the radiation doses required to achieve a specific level of cell kill (e.g., 10% survival) with and without the drug.
dot
Caption: Workflow for a clonogenic survival assay.
In Vivo Radiosensitization: Tumor Growth Delay Assay
This in vivo assay assesses the effect of treatment on tumor growth over time.
Objective: To evaluate the efficacy of this compound or etanidazole in enhancing the effect of radiation on tumor growth in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Tumor cells for xenograft implantation (e.g., HNSCC cell line)
-
This compound or Etanidazole formulation for in vivo administration
-
Calibrated radiation source with appropriate shielding
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., control, radiation alone, drug alone, radiation + drug).
-
Drug Administration: Administer this compound or etanidazole at the desired dose and schedule. Typically, the drug is given a specific time before each radiation fraction.
-
Irradiation: Deliver a single or fractionated dose of radiation to the tumors.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Data Analysis: Plot mean tumor growth curves for each group. The primary endpoint is tumor growth delay, which is the time it takes for tumors in the treated groups to reach a predetermined size compared to the control group.
dot
Caption: Workflow for an in vivo tumor growth delay experiment.
Summary and Conclusion
This compound and etanidazole are both effective hypoxic radiosensitizers that operate through a similar bioreductive mechanism. However, they exhibit key differences in their efficacy, pharmacokinetics, and toxicity profiles.
-
Efficacy: In preclinical models, etanidazole generally demonstrates a higher sensitizer enhancement ratio compared to this compound.[3] However, in the clinical setting, this compound has shown a significant benefit in improving loco-regional control in head and neck cancers, a result that has not been consistently observed with etanidazole.[5]
-
Pharmacokinetics: this compound has good oral bioavailability, a shorter half-life, and is primarily eliminated by the liver.[3][7] In contrast, etanidazole has poor oral bioavailability, a longer half-life, and is mainly cleared by the kidneys.[3]
-
Toxicity: The most significant advantage of this compound is its favorable toxicity profile, with the most common side effects being manageable nausea and vomiting.[5] Etanidazole's clinical use has been hampered by dose-limiting peripheral neuropathy.[4][5]
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of radiosensitization by etanidazole and pimonidazole in mouse tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies of the pharmacokinetic properties of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecularly Targeted Agents as Radiosensitizers in Cancer Therapy—Focus on Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Validating Nimorazole's Radiosensitizing Effect: A Comparative Guide to Hypoxia Gene Signatures
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of methodologies used to validate the radiosensitizing effect of nimorazole, with a focus on the application of hypoxia gene signatures. Experimental data and detailed protocols from key studies are presented to support the comparative analysis.
The efficacy of radiotherapy can be limited by tumor hypoxia, a state of low oxygen that renders cancer cells more resistant to radiation-induced damage. This compound, a 5-nitroimidazole compound, acts as a hypoxic radiosensitizer, meaning it specifically enhances the killing effect of radiation on these resistant hypoxic cells.[1][2] Validating the clinical benefit of this compound and identifying patients who are most likely to respond has led to the development and use of hypoxia gene signatures. These signatures are sets of genes whose expression levels correlate with the degree of hypoxia within a tumor, offering a potential biomarker-guided approach to treatment.[3][4]
This guide compares the use of three distinct hypoxia gene signatures in validating the radiosensitizing effect of this compound: the 26-gene signature used in the NIMRAD phase III clinical trial, the 15-gene signature retrospectively analyzed in the DAHANCA 5 trial, and a 12-gene signature identified in a pre-clinical head and neck squamous cell carcinoma (HNSCC) xenograft model.
Data Presentation: Comparative Analysis of Hypoxia Gene Signatures for this compound Validation
The following tables summarize the key characteristics and findings from studies utilizing different hypoxia gene signatures to validate the efficacy of this compound.
| Parameter | NIMRAD Trial (26-Gene Signature) | DAHANCA 5 Trial (15-Gene Signature Retrospective Analysis) | Pre-clinical HNSCC Xenograft Study (12-Gene Signature) |
| Study Design | Phase III, multicenter, placebo-controlled, double-blind randomized trial[5] | Retrospective analysis of a randomized, double-blind, placebo-controlled trial[6] | Pre-clinical in vivo xenograft study[1][3] |
| Cancer Type | Head and Neck Squamous Cell Carcinoma (HNSCC)[5] | Supraglottic, larynx, and pharynx carcinoma[6] | Head and Neck Squamous Cell Carcinoma (HNSCC) xenografts[1][3] |
| Treatment Arms | IMRT + this compound vs. IMRT + Placebo[5] | Radiotherapy + this compound vs. Radiotherapy + Placebo[6] | Radiochemotherapy (RCTx) + this compound vs. RCTx alone[1][3] |
| Hypoxia Signature | 26-gene signature[5] | 15-gene signature (Toustrup classifier)[6] | 12-gene signature[1][3] |
| Key Finding | No significant improvement in locoregional control or overall survival with this compound in the hypoxic group.[5] | Significant benefit of this compound in patients with "more hypoxic" tumors.[6] | This compound combined with RCTx improved local tumor control in some HNSCC xenograft models.[1][3] |
Quantitative Outcomes
| Trial/Study | Patient Group | Endpoint | Hazard Ratio (HR) / Outcome | p-value |
| NIMRAD | Hypoxic Tumors | Freedom from Locoregional Progression (FFLRP) | Adjusted HR: 0.72 (95% CI: 0.36-1.44) | 0.35[7] |
| Hypoxic Tumors | Overall Survival (OS) | Adjusted HR: 0.96 (95% CI: 0.53-1.72) | 0.88[7] | |
| DAHANCA 5 | "More" Hypoxic Tumors | Locoregional Control (LRC) at 5 years | 49% (this compound) vs. 18% (Placebo) | 0.001[6] |
| "More" Hypoxic Tumors | Disease-Specific Survival (DSS) at 5 years | 48% (this compound) vs. 30% (Placebo) | 0.04[6] | |
| "Less" Hypoxic Tumors | Locoregional Control (LRC) at 5 years | 50% (this compound) vs. 44% (Placebo) | 0.39[6] | |
| HNSCC Xenograft | N/A | Permanent Local Control | Significant improvement in 2 of 4 models | N/A[1][3] |
Composition of Hypoxia Gene Signatures
| Signature | Genes |
| 26-Gene Signature (NIMRAD) | The specific list of 26 genes includes: ADM, ALDOA, ANKRD37, BGN, CA9, CDKN1A, COL5A2, DDIT3, DUSP1, EGR1, ENO1, FOS, GAPDH, GBE1, IL6, KDM3A, LDHA, LOX, MIF, MXI1, NDRG1, P4HA1, PGAM1, SLC2A1, TPI1, VEGFA.[8] |
| 15-Gene Signature (DAHANCA 5) | The specific list of 15 genes includes: ADM, ALDOA, ANKRD37, BNIP3, CA9, CDKN1A, COL5A2, DDIT3, DUSP1, ENO1, FOS, LDHA, LOX, MXI1, VEGFA.[9] |
| 12-Gene Signature (HNSCC Xenograft) | The 12 genes were identified through differential gene expression analysis and are detailed in the supplementary materials of the cited publication.[1][3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of these validation studies.
Development and Validation of Hypoxia Gene Signatures
The development of hypoxia gene signatures generally follows a multi-step process, as illustrated in the workflow below.
Caption: Workflow for the development and validation of a hypoxia gene signature.
The 15-gene Toustrup classifier used in the DAHANCA 5 analysis was developed by identifying genes upregulated under hypoxic conditions in HNSCC cell lines.[6] These genes were then validated in xenograft models and further refined using a training set of HNSCC patient samples where tumor hypoxia was measured directly using oxygen electrodes.[6] The final 15 genes were selected for their ability to discriminate between "more" and "less" hypoxic tumors.[6]
The 26-gene signature utilized in the NIMRAD trial was derived from a larger 121-gene hypoxia meta-signature identified from multiple head and neck cancer datasets.[8] The top 26 genes were selected for validation using TaqMan Low Density Arrays.[8]
The 12-gene signature from the pre-clinical xenograft study was identified through differential gene expression analysis between tumors that responded to this compound plus radiochemotherapy and those that did not.[1][3]
Clinical Trial Protocols
The NIMRAD trial was a phase III, multicenter, placebo-controlled, double-blind trial.[5] Patients with HNSCC unsuitable for concurrent platinum chemotherapy were randomized to receive either this compound (1.2 g/m²) or a placebo daily before each fraction of intensity-modulated radiation therapy (IMRT).[5] The primary endpoint was freedom from locoregional progression in patients with hypoxic tumors, as determined by the 26-gene signature.[5]
The DAHANCA 5 trial was a randomized, double-blind, placebo-controlled trial where patients with supraglottic, larynx, and pharynx carcinoma received either this compound or a placebo in conjunction with conventional radiotherapy.[6] The retrospective analysis applied the 15-gene hypoxia classifier to archived tumor samples to stratify patients into "more" and "less" hypoxic groups and assess the differential benefit of this compound.[6]
The pre-clinical HNSCC xenograft study involved treating mice bearing human HNSCC tumors with a combination of fractionated radiotherapy, cisplatin, and either this compound or a vehicle control.[1][3] Tumor response was assessed by local tumor control, and gene expression analysis was performed on tumor tissue to identify a predictive biomarker signature.[1][3]
Signaling Pathways and Mechanisms
The radiosensitizing effect of this compound is initiated by its reduction under hypoxic conditions, leading to the formation of reactive intermediates that mimic the effect of oxygen in "fixing" radiation-induced DNA damage.
Caption: Mechanism of this compound's radiosensitizing effect in hypoxic cells.
Comparison with Alternatives
While this compound is a key focus, other strategies to overcome tumor hypoxia and enhance radiosensitivity exist.
| Alternative Approach | Mechanism of Action | Examples | Validation Methods |
| Other Hypoxic Radiosensitizers | Similar to this compound, these compounds are reduced under hypoxia to form DNA-damaging radicals. | Misonidazole, Etanidazole | Clinical trials, pre-clinical models, measurement of tumor hypoxia. |
| Hypoxia-activated Prodrugs (HAPs) | Bioreductive drugs that are activated under hypoxic conditions to release a cytotoxic agent. | Tirapazamine | Clinical trials, pre-clinical models, imaging of drug activation. |
| Carbogen and Nicotinamide (B372718) (ARCON) | Carbogen breathing increases oxygen supply to the tumor, while nicotinamide prevents transient drops in blood flow. | N/A | Clinical trials, direct measurement of tumor oxygenation.[8] |
| High-LET Radiation | Particles like carbon ions have a higher linear energy transfer (LET), making them more effective at killing cells, including hypoxic ones. | Carbon Ion Therapy | Clinical trials, relative biological effectiveness (RBE) studies. |
Conclusion
The validation of this compound's radiosensitizing effect has evolved from broad clinical trials to a more nuanced, biomarker-driven approach. Hypoxia gene signatures offer a promising tool to identify patients with hypoxic tumors who are most likely to benefit from this compound treatment.
The retrospective analysis of the DAHANCA 5 trial using the 15-gene signature provided strong evidence for the predictive value of this approach, demonstrating a significant improvement in outcomes for patients with "more hypoxic" tumors treated with this compound.[6] However, the prospective NIMRAD trial, which utilized a 26-gene signature, did not confirm a benefit for this compound in the hypoxic subgroup.[5] This discrepancy highlights the challenges in translating retrospective findings into prospective clinical success and underscores the need for further refinement and validation of hypoxia gene signatures. The pre-clinical 12-gene signature offers a potential new avenue for biomarker development that warrants further investigation.
For researchers and drug development professionals, these findings emphasize the critical importance of robust biomarker validation in personalizing cancer therapy. Future studies should focus on optimizing gene signatures, understanding the biological differences between signatures, and integrating them with other measures of tumor hypoxia to improve the selection of patients for hypoxia-modifying therapies.
References
- 1. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.math.ku.dk [web.math.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. A 26-gene hypoxia signature predicts benefit from hypoxia-modifying therapy in laryngeal cancer but not bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Pimonidazole Staining: A Robust Tool for Validating Nimorazole's Efficacy Against Tumor Hypoxia
For Immediate Release
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of pimonidazole (B1677889) staining with other hypoxia markers for validating the therapeutic effects of nimorazole, a hypoxic radiosensitizer. It offers supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to assist researchers in designing and interpreting studies aimed at overcoming tumor hypoxia, a critical factor in treatment resistance.
Introduction to this compound and the Challenge of Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancerous tissues, is a major contributor to the failure of radiation therapy.[1] Hypoxic tumor cells are more resistant to radiation-induced DNA damage, leading to poor treatment outcomes.[1] this compound is a 2-nitroimidazole (B3424786) compound that acts as a hypoxic radiosensitizer.[2] In the low-oxygen environment of a tumor, this compound is reduced to a reactive intermediate that mimics the radiosensitizing effect of oxygen, thereby enhancing the efficacy of radiation therapy in hypoxic regions.[2][3] Validating the extent of tumor hypoxia and the efficacy of hypoxia-modifying agents like this compound is crucial for developing effective cancer therapies.
Pimonidazole, another 2-nitroimidazole compound, serves as a widely accepted marker for identifying and quantifying hypoxic cells in tumors.[4] When administered in vivo, pimonidazole forms adducts with proteins in hypoxic cells (pO2 ≤ 10 mmHg), which can then be detected using specific antibodies.[5] This allows for the precise visualization and quantification of hypoxic regions within a tumor, making it an invaluable tool for assessing the impact of treatments aimed at mitigating tumor hypoxia.
Pimonidazole Staining to Validate this compound's Effect: Quantitative Evidence
Recent preclinical studies have utilized pimonidazole staining to quantify the reduction in tumor hypoxia following treatment with this compound in combination with radiochemotherapy (RCTx). A key study by Koi et al. (2023) in head and neck squamous cell carcinoma (HNSCC) xenografts provides compelling quantitative data.
The study measured the "pimonidazole hypoxic volume (pHV)" and "pimonidazole hypoxic fraction" in tumors from different treatment groups. The results demonstrated a significant reduction in tumor hypoxia in the group treated with this compound and RCTx compared to RCTx alone, as evidenced by a decrease in both pHV and the hypoxic fraction.[6][7]
Table 1: Effect of this compound on Pimonidazole Hypoxic Volume (pHV) in HNSCC Xenografts [6]
| Treatment Group | Mean Pimonidazole Hypoxic Volume (pHV) (mm³) | Standard Deviation |
| Untreated | 25.8 | 5.6 |
| RCTx (10 fractions) | 10.2 | 3.1 |
| RCTx (10 fractions) + this compound | 4.5 | 1.8 |
Table 2: Effect of this compound on Pimonidazole Hypoxic Fraction in HNSCC Xenografts [6]
| Treatment Group | Mean Pimonidazole Hypoxic Fraction (%) | Standard Deviation |
| Untreated | 15.2 | 4.1 |
| RCTx (10 fractions) | 8.9 | 2.5 |
| RCTx (10 fractions) + this compound | 3.7 | 1.5 |
These findings highlight the utility of pimonidazole staining in providing quantitative evidence of this compound's ability to reduce tumor hypoxia.
Comparison with Other Hypoxia Markers
While pimonidazole is a gold standard for hypoxia detection, other endogenous and exogenous markers are also used. Understanding their relationship with pimonidazole provides a more comprehensive picture of the tumor microenvironment.
Pimonidazole vs. HIF-1α
Hypoxia-Inducible Factor-1α (HIF-1α) is a key transcription factor that is stabilized under hypoxic conditions and orchestrates the cellular response to low oxygen.[5] While both pimonidazole and HIF-1α are markers of hypoxia, they reflect different aspects. Pimonidazole directly measures the level of hypoxia at a specific point in time, whereas HIF-1α indicates the cellular response to hypoxia.[5]
Studies comparing the staining patterns of pimonidazole and HIF-1α have shown a weak to moderate correlation, suggesting they are not entirely interchangeable.[5][8] Pimonidazole staining is often more localized to severely hypoxic regions, while HIF-1α can have a more diffuse distribution.[9]
Table 3: Correlation of Pimonidazole Staining with HIF-1α Expression [5][8]
| Study | Tumor Type | Number of Patients/Samples | Correlation Coefficient (r) | Key Findings |
| Kaanders et al. (2002) | Head and Neck Squamous Cell Carcinoma | 10 | Not significant | Low colocalization (0.02%-25%); HIF-1α had a more homogenous distribution. |
| Linge et al. (2022) | Laryngeal Squamous Cell Carcinoma | 44 | Weak but significant on a fragment level | Poor staining overlap, suggesting the co-existence of different forms of hypoxia. |
Other Endogenous Hypoxia Markers
Other HIF-1α target genes, such as carbonic anhydrase IX (CAIX) and glucose transporter 1 (GLUT-1), are also used as endogenous markers of hypoxia. Their expression often correlates with pimonidazole staining to varying degrees.[10]
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for in vivo pimonidazole administration and subsequent immunohistochemical staining.
In Vivo Pimonidazole Administration
-
Preparation of Pimonidazole Solution: Dissolve pimonidazole hydrochloride in sterile 0.9% saline to a final concentration of 10 mg/mL.[6]
-
Administration: Inject the pimonidazole solution intraperitoneally (i.p.) into tumor-bearing mice at a dose of 60 mg/kg body weight.[4][11]
-
Circulation Time: Allow pimonidazole to circulate for 60-90 minutes before tumor excision.[4][11]
-
Tumor Excision and Processing: Excise the tumor and snap-freeze it in liquid nitrogen for cryosectioning or fix in formalin for paraffin (B1166041) embedding.[6][11]
Immunohistochemical Staining for Pimonidazole
This protocol is for immunofluorescence staining of frozen sections.
-
Sectioning: Cut 10 µm thick frozen sections and mount them on slides.
-
Fixation: Fix the sections in cold acetone (B3395972) (-20°C) for 10 minutes.[12]
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against pimonidazole adducts (e.g., rabbit anti-pimonidazole) overnight at 4°C.[6]
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.[12]
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.[12]
-
Imaging: Visualize the staining using a fluorescence microscope.
Co-staining of Pimonidazole and HIF-1α
For a more comprehensive analysis, co-staining for pimonidazole and HIF-1α can be performed on consecutive tissue sections or through multiplex immunofluorescence.[13]
-
Follow the standard immunohistochemistry protocol for each marker on adjacent sections.
-
For multiplex staining, use primary antibodies raised in different species and corresponding secondary antibodies conjugated to distinct fluorophores.
Visualizing the Underlying Biology and Experimental Design
Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
Pimonidazole staining is a powerful and quantitative method for validating the efficacy of hypoxia-modifying agents like this compound. The experimental data clearly demonstrates that this compound, in combination with radiochemotherapy, significantly reduces tumor hypoxia as measured by pimonidazole staining. When combined with the analysis of other hypoxia markers such as HIF-1α, researchers can gain a more complete understanding of the tumor microenvironment and the mechanisms of action of novel cancer therapeutics. The detailed protocols and visual aids provided in this guide are intended to facilitate the design and execution of robust preclinical studies in this critical area of cancer research.
References
- 1. Molecular aspects of tumour hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Hypoxia Studies with Pimonidazole in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HIF-1A, pimonidazole, and iododeoxyuridine to estimate hypoxia and perfusion in human head-and-neck tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolic markers in relation to hypoxia; staining patterns and colocalization of pimonidazole, HIF-1α, CAIX, LDH-5, GLUT-1, MCT1 and MCT4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. benchchem.com [benchchem.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
A Comparative Analysis of Nimorazole and Other 5-Nitroimidazole Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of nimorazole and other 5-nitroimidazole compounds, supported by experimental data. The focus is on their application as radiosensitizers in cancer therapy and their antimicrobial properties.
The 5-nitroimidazole class of compounds, characterized by a nitro group attached to an imidazole (B134444) ring, exhibits a dual mode of action. Their efficacy as both antimicrobial agents against anaerobic organisms and as radiosensitizers for hypoxic tumor cells stems from the bioreductive activation of the nitro group in low-oxygen environments. This activation leads to the formation of cytotoxic radicals that induce DNA damage. This guide delves into a comparative analysis of this compound, a notable radiosensitizer, against other key 5-nitroimidazoles, including metronidazole (B1676534), tinidazole (B1682380), misonidazole (B1676599), and etanidazole.
Performance Comparison: Preclinical and Clinical Data
The performance of 5-nitroimidazole compounds varies significantly based on their specific chemical structures, which influences their efficacy, pharmacokinetics, and toxicity profiles.
Preclinical Data: In Vitro Cytotoxicity and In Vivo Radiosensitization
Preclinical studies are crucial for determining the potential of these compounds as radiosensitizers. Key metrics include the half-maximal inhibitory concentration (IC50) under hypoxic conditions, which indicates cytotoxic potency, and the sensitizer (B1316253) enhancement ratio (SER) or enhancement ratio (ER), which quantifies the degree to which a compound enhances the effects of radiation.
Table 1: Comparative In Vitro Hypoxic Cytotoxicity of 5-Nitroimidazole Radiosensitizers [1]
| Compound | Cell Line | IC50 (µM) under Anoxic Conditions | Hypoxia Cytotoxicity Ratio (HCR) (IC50 oxic / IC50 anoxic) |
| This compound | HCT116/54C | >5000 | 1.1 |
| FaDu | >5000 | 1.2 | |
| UT-SCC-74B | >5000 | 1.2 | |
| Misonidazole | HCT116/54C | 1100 | 4.2 |
| FaDu | 1200 | 4.3 | |
| UT-SCC-74B | 1200 | 4.2 | |
| Etanidazole | HCT116/54C | 2000 | 2.5 |
| FaDu | 2100 | 2.4 | |
| UT-SCC-74B | 2000 | 2.5 |
Data from a study comparing various nitroimidazole radiosensitizers. HCR indicates the selectivity of the drug for hypoxic cells.[1]
Table 2: Comparative In Vivo Radiosensitizer Enhancement Ratios (ER) of this compound and Misonidazole [2][3]
| Compound | Tumor Model | Drug Dose (mg/g) | Irradiation Schedule | Enhancement Ratio (ER) |
| This compound | C3H mammary carcinoma | 0.1 - 1.0 | Single dose | ~1.4 |
| C3H mammary carcinoma | 0.3 | 5 daily fractions | ~1.3 | |
| Misonidazole | C3H mammary carcinoma | 0.1 | Single dose | ~1.4 |
| C3H mammary carcinoma | 1.0 | Single dose | 2.2 | |
| C3H mammary carcinoma | 0.3 | 5 daily fractions | ~1.3 |
This preclinical study in a mouse model demonstrates that while misonidazole shows a dose-dependent increase in ER with single-dose irradiation, this compound provides a consistent enhancement across a range of doses. With fractionated radiation, both compounds show a similar ER at the tested dose.[2][3]
Clinical Data: Efficacy of this compound in Head and Neck Cancer
This compound is the most clinically successful hypoxic radiosensitizer to date, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC). Several clinical trials have demonstrated its efficacy in improving loco-regional control when combined with radiotherapy.
Table 3: Key Clinical Trial Results for this compound in Head and Neck Cancer
| Trial / Study | Patient Population | Treatment Comparison | Key Finding (Loco-regional Control) | Hazard Ratio (HR) [95% CI] |
| DAHANCA 5-85 | Supraglottic, larynx, and pharynx carcinoma | Radiotherapy + this compound vs. Radiotherapy + Placebo | 5-year loco-regional control: 49% vs. 33% (p=0.002) | 0.69 [0.52-0.90] |
| DAHANCA 29 | HPV-negative HNSCC | Accelerated Chemo-radiotherapy + this compound vs. Placebo | 3-year incidence of locoregional failure: 20.7% vs. 33.8% | 0.51 [0.27-0.95] (adjusted) |
| NIMRAD | HNSCC (unsuitable for chemotherapy) | Radiotherapy + this compound vs. Radiotherapy + Placebo | No significant improvement in hypoxic tumors | 0.72 [0.36-1.44] (adjusted) |
Clinical trial data highlights the benefit of this compound in specific patient populations with HNSCC, although not all trials have shown a statistically significant improvement, particularly in patient groups not selected for hypoxia.
Comparative Pharmacokinetics
The pharmacokinetic properties of 5-nitroimidazoles are critical determinants of their clinical utility, influencing both their efficacy and toxicity.
Table 4: Comparative Pharmacokinetic Parameters of Selected 5-Nitroimidazole Compounds in Humans
| Compound | Primary Use | Half-life (t½) (hours) | Peak Plasma Concentration (Cmax) | Oral Bioavailability (%) | Key Pharmacokinetic Features |
| This compound | Radiosensitizer | 2 - 4.8[4] | Dose-dependent[5] | Well absorbed[4] | Rapid absorption and elimination.[4][5] |
| Metronidazole | Antimicrobial | 6 - 14[6] | ~10 µg/mL (500mg dose)[7] | >90[6][8] | Wide tissue distribution, including the central nervous system.[7] |
| Tinidazole | Antimicrobial | 12 - 14[9] | ~10 µg/mL (500mg dose)[9] | ~100[9] | Longer half-life compared to metronidazole.[9] |
| Misonidazole | Radiosensitizer | ~12 | Dose-dependent | Good | Lipophilic, leading to good tissue penetration but also neurotoxicity. |
| Etanidazole | Radiosensitizer | ~8 | Dose-dependent | Good | More hydrophilic than misonidazole, resulting in lower neurotoxicity. |
This table provides a summary of key pharmacokinetic parameters. Direct comparative studies are limited, and values can vary between individuals and studies.
Mechanism of Action: A Shared Pathway of Bioreductive Activation
The biological activity of all 5-nitroimidazole compounds is contingent on the reduction of their nitro group. This process is significantly more efficient in the low-oxygen (hypoxic) environment of anaerobic microorganisms and solid tumors compared to well-oxygenated normal tissues.
References
- 1. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I clinical study of this compound as a hypoxic radiosensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies of the pharmacokinetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics of metronidazole and other nitroimidazole anti-infectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative pharmacokinetics of metronidazole and tinidazole as influenced by administration route - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Nimorazole in Combination with Cisplatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of nimorazole when used in combination with cisplatin (B142131) and radiotherapy for the treatment of head and neck squamous cell carcinoma (HNSCC). The performance of this combination is evaluated against alternative therapeutic strategies, supported by data from key clinical trials.
Introduction to this compound as a Hypoxic Radiosensitizer
Tumor hypoxia is a significant factor contributing to resistance to radiotherapy and chemotherapy.[1] this compound, a 5-nitroimidazole compound, acts as a hypoxic radiosensitizer.[2] In the low-oxygen environment of solid tumors, this compound is bioreductively activated, forming reactive intermediates that enhance the DNA-damaging effects of radiation.[2] This targeted action aims to improve locoregional tumor control in hypoxic tumors.
Comparative Efficacy of this compound Combination Therapy
The primary evidence for the efficacy of this compound comes from the Danish Head and Neck Cancer (DAHANCA) study group. The DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study, evaluated the addition of this compound to primary radiotherapy. While this trial did not include cisplatin, its findings are foundational to understanding this compound's effect. The subsequent DAHANCA 18 study, a phase II trial, investigated a combination of this compound, cisplatin, and accelerated radiotherapy.
For a relevant comparison, this guide includes data from a phase III trial that evaluated the addition of nimotuzumab, an EGFR inhibitor, to cisplatin and radiotherapy, representing a different approach to enhancing chemoradiotherapy.
Quantitative Data Summary
The following tables summarize the key efficacy data from these clinical trials.
Table 1: Efficacy of this compound in Combination with Radiotherapy (DAHANCA 5 Trial)
| Outcome | This compound + Radiotherapy | Placebo + Radiotherapy | p-value |
| 5-Year Loco-regional Control | 49% | 33% | 0.002 |
| 5-Year Cancer-Related Deaths | 41% | 52% | 0.002 |
| 10-Year Overall Survival | 26% | 16% | 0.32 |
Data from the DAHANCA 5 trial, a randomized, double-blind, placebo-controlled study in patients with supraglottic larynx and pharynx carcinoma.
Table 2: Efficacy of this compound, Cisplatin, and Accelerated Radiotherapy (DAHANCA 18 Trial)
| Outcome | 5-Year Actuarial Rate |
| Loco-regional Control (LRC) | 80% |
| Event-Free Survival (EFS) | 67% |
| Overall Survival (OS) | 72% |
Data from the DAHANCA 18 phase II, single-arm study in patients with locally advanced HNSCC.[3]
Table 3: Efficacy of Nimotuzumab in Combination with Cisplatin and Radiotherapy
| Outcome | Nimotuzumab + CRT | CRT Alone | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival | 60.3 months | 21.0 months | 0.74 (0.56-0.95) | 0.022 |
| 2-Year Progression-Free Survival | 58.9% | 49.5% | ||
| Loco-regional Control (LRC) | 0.75 (0.57-0.97) | 0.030 | ||
| Disease-Free Survival (DFS) | 0.75 (0.57-0.97) | 0.030 | ||
| Overall Survival (OS) | 0.85 (0.65-1.10) | 0.222 |
Data from a randomized phase III trial comparing nimotuzumab plus cisplatin and radiotherapy (CRT) to CRT alone in patients with locally advanced HNSCC.[4]
Experimental Protocols
DAHANCA 5 Protocol
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Patient Population: 422 patients with invasive carcinoma of the supraglottic larynx and pharynx.
-
Treatment Arms:
-
This compound + Radiotherapy: this compound administered orally before each radiotherapy fraction.
-
Placebo + Radiotherapy: Placebo administered orally before each radiotherapy fraction.
-
-
Radiotherapy: Conventional primary radiotherapy (62-68 Gy, 2 Gy per fraction, five fractions per week).
-
Endpoints: Loco-regional tumor control, cancer-related deaths, and overall survival.
DAHANCA 18 Protocol
-
Study Design: A phase II, single-arm, multicenter trial.[3]
-
Patient Population: 227 patients with stage III or IV HNSCC of the larynx, oropharynx, hypopharynx, or oral cavity.[3]
-
Treatment Regimen:
-
Endpoints: Loco-regional tumor control (LRC), event-free survival (EFS), and overall survival (OS).[3]
Nimotuzumab Phase III Protocol
-
Study Design: An open-label, investigator-initiated, phase 3, randomized trial.[5][6]
-
Patient Population: 536 adult patients with locally advanced HNSCC fit for radical chemoradiation.[4][5]
-
Treatment Arms:
-
Endpoints: Progression-free survival (PFS), disease-free survival (DFS), duration of locoregional control (LRC), and overall survival (OS).[5][6]
Visualizations
Signaling Pathway of this compound's Hypoxic Radiosensitization
References
- 1. Nitrobenzocyclophosphamides as potential prodrugs for bioreductive activation: synthesis, stability, enzymatic reduction, and antiproliferative activity in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Locally advanced head and neck cancer treated with accelerated radiotherapy, the hypoxic modifier this compound and weekly cisplatin. Results from the DAHANCA 18 phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. acsjournals.onlinelibrary.wiley.com [acsjournals.onlinelibrary.wiley.com]
- 6. A randomized phase 3 trial comparing nimotuzumab plus cisplatin chemoradiotherapy versus cisplatin chemoradiotherapy alone in locally advanced head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Nimorazole Versus Novel Hypoxic Cell Sensitizers in Oncology Research
For researchers, scientists, and drug development professionals, the challenge of overcoming tumor hypoxia to enhance the efficacy of radiotherapy remains a critical frontier in oncology. This guide provides a detailed, data-driven comparison of the established hypoxic cell sensitizer, nimorazole, against a new wave of novel agents designed to exploit the hypoxic tumor microenvironment.
Tumor hypoxia, a state of low oxygen, is a well-established driver of resistance to radiotherapy and is associated with poor patient prognosis. Hypoxic cell sensitizers are compounds that selectively increase the sensitivity of oxygen-deficient cancer cells to radiation. This compound, a 5-nitroimidazole compound, has been a cornerstone in this field for decades. However, a pipeline of novel sensitizers with diverse mechanisms of action is now emerging, offering new therapeutic possibilities.
This comprehensive guide presents a head-to-head comparison of this compound with promising novel hypoxic cell sensitizers, including tirapazamine (B611382), evofosfamide (B1684547) (TH-302), and PR-104. We delve into their mechanisms of action, supported by signaling pathway diagrams, summarize quantitative data from key clinical trials in structured tables, and provide detailed experimental protocols for the cited studies.
Mechanisms of Action: A Tale of Two Strategies
Hypoxic cell sensitizers primarily operate through two distinct mechanisms: oxygen mimetics and bioreductive drugs.
Oxygen Mimetics (e.g., this compound): These compounds, typically nitroimidazoles, have a high electron affinity that allows them to "mimic" the role of oxygen in "fixing" radiation-induced DNA damage. Under hypoxic conditions, these drugs are reduced to form reactive radical anions that bind to DNA, preventing the repair of radiation-induced lesions and ultimately leading to cell death.[1]
Bioreductive Drugs (e.g., Tirapazamine, Evofosfamide, PR-104): These are prodrugs that are selectively activated under hypoxic conditions by intracellular reductases. This activation process generates potent cytotoxic agents that induce DNA damage, often through cross-linking, leading to cell death.[2][3][4] This mechanism offers the advantage of direct cytotoxicity to hypoxic cells, independent of radiation.
Below are diagrams illustrating the distinct signaling pathways of these two classes of hypoxic cell sensitizers.
Quantitative Data Presentation: A Comparative Overview
The following tables summarize key quantitative data from clinical trials of this compound and novel hypoxic cell sensitizers. It is important to note that these trials were not direct head-to-head comparisons, and thus, cross-trial interpretations should be made with caution.
Table 1: Efficacy of this compound and Novel Hypoxic Cell Sensitizers in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Drug | Trial | Phase | Treatment Arm | N | Primary Endpoint | Result |
| This compound | DAHANCA 5 | III | This compound + RT | 210 | 5-Year Locoregional Control | 49% |
| Placebo + RT | 204 | 33% (p=0.002) | ||||
| NIMRAD | III | This compound + IMRT (Hypoxic Tumors) | 143 | Freedom from Locoregional Progression (FFLRP) | Adjusted HR: 0.72 (95% CI: 0.36-1.44; p=0.35)[5] | |
| Tirapazamine | TROG 98.02 | II | Tirapazamine + Cisplatin (B142131) + RT | 61 | 3-Year Failure-Free Survival | 55% |
| 5-FU + Cisplatin + RT | 61 | 44% (p=0.16)[6][7] | ||||
| TROG 02.02 (HeadSTART) | III | Tirapazamine + Cisplatin + RT | 430 | 2-Year Overall Survival | 66.2% | |
| Cisplatin + RT | 431 | 65.7%[8] | ||||
| Evofosfamide (TH-302) | Phase II (recurrent glioblastoma) | II | Evofosfamide + Bevacizumab | 33 | Progression-Free Survival at 4 months (PFS-4) | 31%[9] |
| PR-104 | Phase I (solid tumors) | I | PR-104 monotherapy | 26 | Maximum Tolerated Dose (MTD) | 675 mg/m²/week[4] |
Table 2: Toxicity Profile of this compound and Novel Hypoxic Cell Sensitizers
| Drug | Trial | Most Common Grade 3/4 Adverse Events |
| This compound | DAHANCA 5 | Nausea, vomiting (generally mild and transient) |
| NIMRAD | Increased acute nausea compared to placebo[5] | |
| Tirapazamine | TROG 98.02 | Febrile neutropenia, late mucous membrane toxicity[6][7] |
| Evofosfamide (TH-302) | Phase II (recurrent glioblastoma) | Drug-associated adverse events (36% of patients)[9] |
| PR-104 | Phase I (solid tumors) | Thrombocytopenia, neutropenia, anemia, fatigue, nausea[4][10] |
| Phase I/II (leukemia) | Myelosuppression (anemia, neutropenia, thrombocytopenia), febrile neutropenia, infection, enterocolitis[11] |
Experimental Protocols: A Look Under the Hood
Detailed methodologies are crucial for the critical evaluation and replication of scientific findings. Below are summaries of the experimental protocols for some of the key trials cited.
NIMRAD Trial (this compound)
-
Study Design: A phase III, multi-center, placebo-controlled, double-blind trial.[5][12]
-
Patient Population: Patients with locally advanced HNSCC unsuitable for concurrent platinum chemotherapy or cetuximab.[5][12]
-
Randomization: Patients were randomized 1:1 to receive either this compound or a placebo.[5][12]
-
-
This compound Group: Received this compound (1.2 g/m² daily) prior to intensity-modulated radiotherapy (IMRT).
-
Placebo Group: Received a placebo on the same schedule.
-
-
Radiotherapy Regimen: IMRT at a total dose of 65 Gy delivered in 30 fractions over 6 weeks.[5][12]
-
Primary Endpoint: Freedom from loco-regional progression (FFLRP) in patients with hypoxic tumors, as identified by a 26-gene signature.[5][12]
TROG 98.02 Trial (Tirapazamine)
-
Patient Population: 122 previously untreated patients with stage III/IV squamous cell carcinoma of the head and neck.[6][7]
-
Randomization: Patients were randomized to one of two treatment arms.[6][7]
-
-
TPZ/CIS Arm: Definitive radiotherapy (70 Gy in 7 weeks) concurrently with cisplatin (75 mg/m²) plus tirapazamine (290 mg/m²/d) on day 2 of weeks 1, 4, and 7, and tirapazamine alone (160 mg/m²/d) on days 1, 3, and 5 of weeks 2 and 3.
-
Chemoboost Arm: Definitive radiotherapy (70 Gy in 7 weeks) concurrently with cisplatin (50 mg/m²) on day 1 and infusional fluorouracil (360 mg/m²/d) on days 1 through 5 of weeks 6 and 7.
-
-
Primary Endpoint: To select one of the two regimens as the experimental arm for a subsequent phase III trial based on efficacy and toxicity.[7]
Phase I Trial of PR-104
-
Study Design: A phase I dose-escalation trial.[4]
-
Patient Population: 26 patients with advanced solid tumors who had received a median of 2 prior chemotherapy regimens.[4]
-
Treatment Regimen: PR-104 administered as a 1-hour intravenous infusion on days 1, 8, and 15 every 28 days.[4]
-
Dose Levels: 135 mg/m², 270 mg/m², 540 mg/m², 675 mg/m², and 900 mg/m².[4]
-
Primary Objective: To determine the dose-limiting toxicity (DLT) and maximum tolerated dose (MTD) of weekly PR-104.[10]
-
Pharmacokinetics: Plasma concentrations of PR-104A and its metabolites were assessed on cycle 1 day 1.[4]
Conclusion: The Evolving Landscape of Hypoxic Cell Sensitizers
This compound has a long-standing history and has demonstrated a significant benefit in locoregional control in certain patient populations with HNSCC, particularly in the DAHANCA 5 trial. However, the more recent NIMRAD trial did not show a significant improvement in locoregional control or survival in an older, less fit patient population, even when patients were selected based on a hypoxia gene signature.[5][12] This highlights the complexity of patient selection and the need for robust predictive biomarkers.
Novel hypoxic cell sensitizers, such as the bioreductive drugs tirapazamine, evofosfamide, and PR-104, offer a different therapeutic strategy by inducing direct cytotoxicity in hypoxic cells. While promising in early phase trials, tirapazamine failed to show a survival benefit in a large phase III trial in HNSCC when not selecting for hypoxia.[8] Evofosfamide and PR-104 have shown activity in various tumor types, but their development has been met with challenges, and they are not yet established in routine clinical practice.[2][4][9][10][11][13][14]
For researchers and drug development professionals, the path forward lies in several key areas:
-
Biomarker Development: The identification and validation of predictive biomarkers to identify patients most likely to benefit from hypoxic cell sensitizers is paramount.
-
Combination Strategies: Exploring rational combinations of novel hypoxic cell sensitizers with other treatment modalities, including immunotherapy, holds significant promise.
-
Next-Generation Sensitizers: The development of new agents with improved efficacy and toxicity profiles continues to be a critical area of research.
The journey to effectively target tumor hypoxia is ongoing. A deeper understanding of the mechanisms of both established and novel hypoxic cell sensitizers, coupled with rigorous clinical trial design and robust biomarker strategies, will be essential to unlock the full therapeutic potential of this important class of anticancer agents.
References
- 1. Tirapazamine: a novel agent targeting hypoxic tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evofosfamide - Wikipedia [en.wikipedia.org]
- 3. What is Tirapazamine used for? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Tirapazamine, Cisplatin, and Radiation versus Fluorouracil, Cisplatin, and Radiation in patients with locally advanced head and neck cancer: a randomized phase II trial of the Trans-Tasman Radiation Oncology Group (TROG 98.02) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tirapazamine, cisplatin, and radiation versus cisplatin and radiation for advanced squamous cell carcinoma of the head and neck (TROG 02.02, HeadSTART): a phase III trial of the Trans-Tasman Radiation Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 trial of hypoxia activated evofosfamide (TH302) for treatment of recurrent bevacizumab-refractory glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I trial of PR-104, a pre-prodrug of the bioreductive prodrug PR-104A, given weekly to solid tumour patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I/II study of the hypoxia-activated prodrug PR104 in refractory/relapsed acute myeloid leukemia and acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. ascopubs.org [ascopubs.org]
Nimorazole: Bridging the Gap Between Benchtop and Bedside in Hypoxic Tumor Radiosensitization
A Comparative Guide to the In Vitro Sensitivity and In Vivo Response of Nimorazole
For researchers, scientists, and drug development professionals, understanding the translational potential of a drug from laboratory models to clinical applications is paramount. This guide provides a comprehensive comparison of the in vitro radiosensitizing effects of this compound with its in vivo tumor response, supported by experimental data and detailed methodologies. This compound, a 5-nitroimidazole compound, has garnered significant interest as a hypoxic cell radiosensitizer, a class of drugs that selectively increases the susceptibility of oxygen-deficient tumor cells to radiation therapy.
Quantitative Data Summary: In Vitro vs. In Vivo Efficacy
A direct comparison of in vitro and in vivo studies is crucial for evaluating the predictive value of preclinical models. The following table summarizes key data from a study that evaluated this compound's efficacy in the same murine squamous cell carcinoma cell line (SCCVII), both in cell culture and in animal tumor models.
| Parameter | In Vitro (SCCVII Cells) | In Vivo (SCCVII Tumors in C3H/HeN mice) |
| Metric | Sensitizer Enhancement Ratio (SER) under hypoxia | Tumor Growth Delay |
| This compound Concentration/Dose | 0.5 mM | 100 mg/kg, 200 mg/kg, 400 mg/kg |
| Results | SER at 1% cell survival: 1.40 | Significant radiosensitizing effects observed, though less pronounced than other tested compounds like KU-2285 and sanazole (B1681433). The effect did not show a clear dose-response relationship in some studies.[1] |
| Key Finding | This compound effectively sensitizes hypoxic SCCVII cells to radiation in a laboratory setting.[2][3] | The in vitro sensitizing effect translates to an observable, albeit modest, in vivo anti-tumor effect in terms of delayed tumor growth.[2][3] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vitro Radiosensitization Assay (Clonogenic Assay)
The clonogenic assay is a gold-standard in vitro method to determine the reproductive viability of cells after exposure to cytotoxic agents or radiation.
-
Cell Culture: SCCVII murine squamous cell carcinoma cells are cultured in appropriate media and maintained at 37°C in a humidified atmosphere.
-
Hypoxic Conditions: To mimic the tumor microenvironment, cells are rendered hypoxic by gassing with a mixture of 95% N2 and 5% CO2 for a specified period before and during irradiation.
-
Drug Incubation: this compound is added to the cell culture medium at a final concentration of 0.5 mM or 1.0 mM prior to irradiation.
-
Irradiation: Cells are irradiated with varying doses of X-rays.
-
Colony Formation: Following irradiation, cells are trypsinized, counted, and seeded into new culture dishes at densities calculated to yield approximately 50-100 colonies per dish.
-
Staining and Counting: After an incubation period of 7-14 days, the resulting colonies are fixed and stained (e.g., with crystal violet), and colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction of cells is calculated for each radiation dose, and a cell survival curve is generated. The Sensitizer Enhancement Ratio (SER) is then determined as the ratio of radiation doses required to achieve the same level of cell kill (e.g., 1% survival) in the absence and presence of this compound.[2][3]
In Vivo Tumor Response Assay (Tumor Growth Delay)
This in vivo assay assesses the effect of a radiosensitizer on the growth of solid tumors in animal models.
-
Animal Model: C3H/HeN mice are used for the study.
-
Tumor Implantation: SCCVII tumor cells are injected subcutaneously into the hind legs of the mice.[2][3]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a specified size (e.g., 6-8 mm in diameter) before treatment begins.
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal injection, at doses of 100, 200, or 400 mg/kg.[2][3]
-
Irradiation: A single dose of radiation is delivered to the tumor-bearing leg.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., daily or every other day) using calipers.
-
Data Analysis: The time required for the tumor to reach a certain volume (e.g., four times the initial volume) is determined for each treatment group. The tumor growth delay is calculated as the difference in this time between the treated and control groups.
Visualizing the Science
Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations, created using the DOT language, depict the signaling pathway of this compound and the experimental workflow.
References
- 1. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Hypoxic Microenvironment: A Comparative Guide to Predictive Biomarkers for Nimorazole Efficacy
For Researchers, Scientists, and Drug Development Professionals
The efficacy of radiotherapy, a cornerstone of cancer treatment, is significantly hampered by tumor hypoxia. In this low-oxygen environment, cancer cells exhibit profound resistance to radiation-induced DNA damage. Nimorazole, a 5-nitroimidazole compound, is a hypoxic cell radiosensitizer designed to overcome this challenge. Its selective activation in hypoxic regions enhances the cytotoxic effects of radiation, offering a promising therapeutic strategy, particularly in head and neck squamous cell carcinoma (HNSCC). The successful clinical application of this compound, however, hinges on the accurate identification of patients with hypoxic tumors who are most likely to benefit. This guide provides a comprehensive comparison of predictive biomarkers for this compound efficacy, alongside alternative hypoxic cell sensitizers, supported by experimental data and detailed protocols.
Predictive Biomarkers for this compound Efficacy
The leading predictive biomarkers for this compound efficacy are gene expression signatures that identify a hypoxic tumor microenvironment. These multi-gene classifiers have shown promise in stratifying patients for treatment with this compound.
Hypoxia Gene Signatures
Two key hypoxia gene signatures have been extensively studied in the context of this compound treatment in HNSCC:
-
The DAHANCA 15-Gene Hypoxia Signature: This classifier was validated in the DAHANCA 5 clinical trial. It categorizes tumors as "more hypoxic" or "less hypoxic".[1] The trial demonstrated that patients with "more hypoxic" tumors, as identified by this signature, derived a significant benefit from the addition of this compound to radiotherapy.[1] The 15 genes in this signature are: ACOT7, ADM, ALDOA, CDKN3, ENO1, LDHA, MIF, MRPS17, NDRG1, P4HA1, PGAM1, SLC2A1, TPI1, TUBB6, and VEGFA.[2]
-
The NIMRAD 26-Gene Hypoxia Signature: A more recent phase III clinical trial, NIMRAD, utilized a 26-gene signature to identify hypoxic tumors.[3][4] This signature was developed and validated to predict benefit from hypoxia-modifying therapies.[4] However, in the NIMRAD trial, the addition of this compound to intensity-modulated radiation therapy (IMRT) did not significantly improve locoregional control or overall survival in the patient group identified as having hypoxic tumors by this signature.[3]
Table 1: Comparison of Hypoxia Gene Signatures for Predicting this compound Benefit
| Feature | DAHANCA 15-Gene Signature | NIMRAD 26-Gene Signature |
| Number of Genes | 15 | 26 |
| Key Clinical Trial | DAHANCA 5 | NIMRAD |
| Patient Population | Head and Neck Squamous Cell Carcinoma (HNSCC) | Head and Neck Squamous Cell Carcinoma (HNSCC) |
| Outcome | Showed significant benefit of this compound in the "more hypoxic" group. | Did not show a significant benefit of this compound in the hypoxic group. |
Comparison with Alternative Hypoxic Cell Sensitizers
This compound belongs to the nitroimidazole class of radiosensitizers. Its performance is often compared to other compounds in this class, as well as newer, emerging agents.
Nitroimidazole Comparators
-
Misonidazole (B1676599): A 2-nitroimidazole, misonidazole has a higher sensitizer (B1316253) enhancement ratio (SER) than this compound at higher doses.[5] However, its clinical use has been limited by significant neurotoxicity.[6]
-
Etanidazole (B1684559): Developed as a less toxic alternative to misonidazole, etanidazole is another 2-nitroimidazole.[6]
-
Sanazole (B1681433) (AK-2123): A 3-nitrotriazole, sanazole has shown comparable or slightly better radiosensitizing effects than this compound in preclinical studies.[7][8]
Table 2: In Vitro and In Vivo Efficacy of this compound and Alternative Nitroimidazole Radiosensitizers
| Compound | Class | Sensitizer Enhancement Ratio (SER) - In Vitro | Enhancement Ratio (ER) - In Vivo | Key Characteristics |
| This compound | 5-Nitroimidazole | 1.45 (at 1 mM)[7][8] | ~1.3 (fractionated radiation)[5] | Lower toxicity compared to 2-nitroimidazoles.[9] |
| Misonidazole | 2-Nitroimidazole | - | ~1.3 (fractionated radiation); 2.2 (single high dose)[5] | Dose-limiting neurotoxicity.[6] |
| Sanazole (AK-2123) | 3-Nitrotriazole | 1.55 (at 1 mM)[7][8] | Showed greater tumor growth delay than this compound.[8] | Suggested as potentially more suitable for clinical trials than this compound in one study.[7] |
Novel Hypoxic Cell Sensitizers
While the clinical landscape is dominated by nitroimidazoles, other agents targeting tumor hypoxia have been investigated:
-
Tirapazamine: A bioreductive agent that is selectively toxic to hypoxic cells.[10]
-
Gadolinium Texaphyrin: A hypoxic cell sensitizer with the added benefit of being detectable by magnetic resonance imaging (MRI).[10]
Signaling Pathways and Experimental Workflows
The diagram above illustrates the mechanism by which this compound enhances the efficacy of radiotherapy in hypoxic cancer cells. Under low oxygen conditions, this compound undergoes bioreductive activation, a process driven by cellular reductases.[11][12] This activation leads to the generation of reactive species that, in conjunction with radiotherapy, significantly increase DNA damage, ultimately leading to cell death.[11][12]
This diagram outlines the DNA Damage Response (DDR) pathway initiated by radiotherapy and enhanced by this compound. Ionizing radiation induces DNA double-strand breaks (DSBs), which are the most lethal form of DNA damage.[13] This damage activates key kinases like ATM and ATR, which in turn orchestrate cell cycle arrest and initiate DNA repair mechanisms such as Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR).[14][15] this compound's role is to amplify the initial DNA damage, overwhelming the cell's repair capacity and pushing it towards apoptosis.
The validation of a predictive biomarker follows a rigorous, multi-step process as depicted above. It begins with a discovery phase, often involving high-throughput screening, followed by preclinical validation in cell lines and animal models.[16] A robust and reproducible assay is then developed for clinical use. The biomarker's predictive power is initially tested retrospectively on samples from completed clinical trials before its ultimate validation in a prospective, randomized clinical trial.[17]
Experimental Protocols
Hypoxia Gene Signature Analysis
Objective: To classify tumor tissue as "more hypoxic" or "less hypoxic" based on the expression of a validated gene signature.
Methodology:
-
Sample Acquisition: Formalin-fixed, paraffin-embedded (FFPE) tumor biopsies are obtained from patients prior to treatment.[18][19]
-
RNA Extraction: Total RNA is extracted from the FFPE tissue sections using a commercially available kit optimized for this sample type.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop). RNA integrity is assessed using a method suitable for FFPE-derived RNA (e.g., Agilent Bioanalyzer).
-
Reverse Transcription: A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit.
-
Quantitative Real-Time PCR (qRT-PCR): The expression of the genes in the hypoxia signature is quantified using a validated qRT-PCR assay, such as TaqMan Low Density Arrays.[4][20] The expression levels are normalized to a set of stably expressed endogenous control genes.
-
Data Analysis and Classification: A hypoxia score is calculated based on the median or a weighted average of the expression of the signature genes.[4] Tumors are then classified as "more hypoxic" or "less hypoxic" based on a pre-defined cutoff, often the median score of a training cohort.
Pimonidazole (B1677889) Immunohistochemistry for Hypoxia Detection in Xenografts
Objective: To identify and quantify hypoxic regions in tumor xenografts.
Methodology:
-
Pimonidazole Administration: Tumor-bearing mice are injected intraperitoneally with pimonidazole hydrochloride (typically 60 mg/kg).[9]
-
Tumor Excision and Fixation: After a circulation period (e.g., 90 minutes), the tumors are excised, fixed in 10% formalin, and embedded in paraffin.[9]
-
Immunohistochemistry:
-
Paraffin-embedded tumor sections are deparaffinized and rehydrated.
-
Antigen retrieval is performed using an appropriate buffer and heating method.
-
Sections are incubated with a primary antibody against pimonidazole adducts.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.
-
The signal is visualized using a chromogenic substrate (e.g., DAB), resulting in a colored precipitate in hypoxic regions.
-
Sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei.
-
-
Image Analysis: The stained sections are scanned, and the percentage of pimonidazole-positive (hypoxic) area relative to the total tumor area is quantified using image analysis software.
Conclusion
The identification of predictive biomarkers is crucial for the successful implementation of personalized medicine in oncology. For this compound, hypoxia gene signatures have emerged as the most promising candidates, although their predictive power requires further validation in prospective clinical trials. A thorough understanding of this compound's mechanism of action and its comparative efficacy against other hypoxic cell sensitizers is essential for the continued development and refinement of strategies to overcome radiation resistance in hypoxic tumors. The experimental protocols outlined in this guide provide a framework for the robust evaluation of these biomarkers and novel radiosensitizing agents.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Randomized Phase 3 Trial of the Hypoxia Modifier this compound Added to Radiation Therapy With Benefit Assessed in Hypoxic Head and Neck Cancers Determined Using a Gene Signature (NIMRAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 26-gene hypoxia signature predicts benefit from hypoxia-modifying therapy in laryngeal cancer but not bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparative investigation of this compound and misonidazole as hypoxic radiosensitizers in a C3H mammary carcinoma in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel radiation sensitizers targeting tissue hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is this compound used for? [synapse.patsnap.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. DNA damage response signaling pathways and targets for radiotherapy sensitization in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Overcoming Radiation Resistance by Targeting DNA Damage Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Altering DNA Repair to Improve Radiation Therapy: Specific and Multiple Pathway Targeting [frontiersin.org]
- 16. Screening and Validation of Molecular Targeted Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clinical Trial Designs for Predictive Biomarker Validation: Theoretical Considerations and Practical Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Validation of a 15-gene hypoxia classifier in head and neck cancer for prospective use in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A 26-gene hypoxia signature predicts benefit from hypoxia-modifying therapy in laryngeal cancer but not bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of Nimorazole with Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly dominated by combination strategies, aiming to overcome resistance and enhance treatment efficacy. Nimorazole, a 5-nitroimidazole compound, has a well-established role as a hypoxic radiosensitizer in the treatment of head and neck squamous cell carcinoma (HNSCC).[1][2] Its ability to target and radiosensitize oxygen-deficient tumor cells has led to improved locoregional control when combined with radiotherapy.[3][4] This guide provides a comparative analysis of the known synergistic effects of this compound with radiotherapy and evaluates the emerging potential for synergy with immunotherapy, drawing upon preclinical data and the broader understanding of hypoxia-activated prodrugs.
This compound: Mechanism of Action and Established Synergy with Radiotherapy
This compound is a hypoxia-activated prodrug.[2] In the low-oxygen environment characteristic of solid tumors, this compound undergoes bioreductive activation, leading to the formation of cytotoxic metabolites.[5] These metabolites induce DNA damage, thereby sensitizing hypoxic cancer cells to the effects of radiation therapy.[2] This targeted action on radioresistant hypoxic cells is the primary mechanism behind its synergistic effect with radiotherapy.
Signaling Pathway of this compound as a Radiosensitizer
Caption: Mechanism of this compound as a radiosensitizer.
The Hypoxic Tumor Microenvironment: A Barrier to Immunotherapy
Tumor hypoxia is a significant contributor to an immunosuppressive tumor microenvironment (TME).[6] Hypoxia promotes the infiltration of immunosuppressive cells such as M2-polarized macrophages and regulatory T cells (Tregs), while hindering the function and infiltration of cytotoxic T lymphocytes (CTLs).[7][8] Furthermore, hypoxia can upregulate the expression of immune checkpoint proteins like PD-L1 on tumor cells, leading to T cell exhaustion and immune evasion.[9][10]
The Rationale for Combining this compound with Immunotherapy
The rationale for combining this compound with immunotherapy stems from its potential to alleviate hypoxia-mediated immunosuppression. By selectively eliminating hypoxic tumor cells, this compound could remodel the TME to be more favorable for an anti-tumor immune response. This concept is supported by studies on other hypoxia-activated prodrugs (HAPs). For instance, the HAP evofosfamide, when combined with immunotherapy in preclinical models, significantly reduced hypoxia and enhanced therapeutic efficacy, leading to decreased tumor volume and extended survival.[11]
Proposed Synergistic Signaling Pathway with Immunotherapy
Caption: Proposed synergy of this compound and immunotherapy.
Preclinical Data: A Comparative Overview
Direct preclinical studies evaluating the combination of this compound and immunotherapy are currently lacking. However, data from this compound in combination with radiochemotherapy and from other HAPs with immunotherapy provide a basis for comparison and future investigation.
Table 1: Preclinical Efficacy of this compound with Radiochemotherapy in HNSCC Xenografts
| Tumor Model | Treatment Group | Outcome Measure | Result | Citation |
| FaDu | RCTx + this compound | Tumor Control Rate (TCR) | Significantly higher TCR compared to RCTx alone | [12] |
| SAS | RCTx + this compound | Tumor Control Rate (TCR) | Significantly higher TCR compared to RCTx alone | [12] |
| UT8 | RCTx + this compound | Tumor Control Rate (TCR) | Indicated an increase in local tumor control (not statistically significant) | [12] |
| UT5 | RCTx + this compound | Tumor Control Rate (TCR) | Indicated an increase in local tumor control (not statistically significant) | [12] |
RCTx: Radiochemotherapy
Table 2: Preclinical Efficacy of Other Hypoxia-Activated Prodrugs with Immunotherapy
| HAP | Cancer Model | Immunotherapy | Key Findings | Citation |
| Evofosfamide | Colorectal, Breast | Anti-PD-1 | Significantly reduced hypoxia, enhanced therapeutic efficacy, reduced tumor volume, and extended overall survival. | [11] |
| TH-302 | Prostate | T cell checkpoint blockade | Promoted "inside-out" tumor destruction, with drug killing the core, releasing antigen, and diminishing immunosuppression. | [13] |
| TH-302 | Melanoma | Sunitinib (Anti-angiogenic) | Prolonged overall survival, especially in combination, correlated with reduced expression of hypoxia-induced factors. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research in this area.
Experimental Workflow for Preclinical Evaluation
Caption: General workflow for preclinical studies.
Key Experimental Methodologies:
-
Animal Models: Syngeneic mouse tumor models are essential to study the interaction with a competent immune system.[15][16][17]
-
Drug Administration: this compound is typically administered orally.[12][18] Immunotherapy agents (e.g., anti-PD-1 antibodies) are usually given via intraperitoneal injection.[19]
-
Tumor Growth and Survival: Tumor volume should be measured regularly, and overall survival should be monitored.[11][14]
-
Immunophenotyping: Flow cytometry and immunohistochemistry (IHC) are used to analyze the infiltration of various immune cell populations within the tumor, such as CD8+ T cells, regulatory T cells, and myeloid-derived suppressor cells.[7][15]
-
Biomarker Analysis: Western blotting, IHC, or flow cytometry can be used to assess the expression of PD-L1 and hypoxia markers (e.g., HIF-1α, pimonidazole) in tumor tissues.[7][12][18]
Conclusion and Future Directions
While this compound has a proven track record as a radiosensitizer, its potential synergy with immunotherapy remains a compelling area for investigation. The strong scientific rationale, supported by preclinical data from other hypoxia-activated prodrugs, suggests that this compound could play a crucial role in overcoming hypoxia-induced immune resistance.
Future preclinical studies should focus on directly evaluating the combination of this compound with immune checkpoint inhibitors in various tumor models. Such studies should aim to elucidate the impact on the tumor immune microenvironment, including changes in immune cell populations and cytokine profiles. Positive findings from these investigations could pave the way for clinical trials, potentially expanding the therapeutic application of this compound and offering a new strategy to enhance the efficacy of immunotherapy in solid tumors. The suggestion to consider agents like this compound in combination with immunotherapy for recurrent or metastatic HNSCC has been noted as a future direction.[1]
References
- 1. The Therapeutic Potential of Imidazole or Quinone-Based Compounds as Radiosensitisers in Combination with Radiotherapy for the Treatment of Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. An international placebo-controlled randomized multicenter trial of this compound with accelerated chemo-radiotherapy for locally advanced HPV-negative squamous cell carcinoma of the head and neck (HNSCC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound as a hypoxic radiosensitizer in the treatment of supraglottic larynx and pharynx carcinoma. First report from the Danish Head and Neck Cancer Study (DAHANCA) protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tumour Hypoxia-Mediated Immunosuppression: Mechanisms and Therapeutic Approaches to Improve Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Immunotherapy: Reshape the Tumor Immune Microenvironment [frontiersin.org]
- 7. Increased infiltration of M2-macrophages, T-cells and PD-L1 expression in high grade leiomyosarcomas supports immunotherapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming resistance to anti-PD-L1 immunotherapy: mechanisms, combination strategies, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of PD-L1 on tumor cells with PD-1 on tumor-specific T cells as a mechanism of immune evasion: implications for tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hypoxia imaging and combination therapy aid immunotherapy treatment of solid tumours - ecancer [ecancer.org]
- 12. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Pathways: Hypoxia-activated prodrugs in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Prognostic biomarkers for the response to the radiosensitizer this compound combined with RCTx: a pre-clinical trial in HNSCC xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An In Vivo Study of Local Administration of Low-dose Anti-PD-1 Antibody Using an Oral Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Nimorazole's Mechanism: A Comparative Guide Using CRISPR-Cas9 Gene Editing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of nimorazole, a hypoxic cell sensitizer (B1316253), with other alternatives. It details how CRISPR-Cas9 gene editing can be employed to validate its mechanism of action and presents supporting experimental data for a comprehensive evaluation.
Introduction to this compound and Hypoxic Cell Sensitizers
Tumor hypoxia, a state of low oxygen tension in solid tumors, is a major factor contributing to resistance to radiotherapy.[1] Hypoxic cells are less susceptible to the DNA-damaging effects of ionizing radiation, leading to treatment failure and tumor recurrence. Hypoxic cell sensitizers are a class of drugs designed to overcome this resistance by selectively targeting and sensitizing these oxygen-deprived cancer cells to radiation.[2]
This compound, a 5-nitroimidazole compound, is a clinically approved hypoxic cell sensitizer, particularly in the treatment of head and neck squamous cell carcinoma (HNSCC).[3][4] Its mechanism of action relies on its selective bioreductive activation within the hypoxic tumor microenvironment.[3]
Mechanism of Action of this compound
This compound functions as a prodrug that, under hypoxic conditions, undergoes a one-electron reduction catalyzed by intracellular reductases.[3] This reduction forms a reactive nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound with the formation of a superoxide (B77818) radical. However, in the low-oxygen environment of a tumor, the nitro radical anion can undergo further reduction to form cytotoxic intermediates.[3] These highly reactive species can then induce DNA damage, primarily through the formation of DNA strand breaks, thereby "fixing" the radiation-induced damage and enhancing tumor cell killing.[3]
While the general mechanism is understood, the specific reductases responsible for the activation of this compound are not fully elucidated, though cytochrome P450 reductases are strongly implicated.[5][6] CRISPR-Cas9 gene editing offers a powerful tool to precisely identify and validate these key enzymatic players.
dot
Caption: this compound's differential mechanism in normoxic vs. hypoxic cells.
Validating this compound's Mechanism with CRISPR-Cas9
CRISPR-Cas9 technology provides a precise and efficient method for gene editing, making it an ideal tool for validating the specific reductases involved in this compound's activation. By systematically knocking out candidate reductase genes, researchers can assess the impact on this compound's radiosensitizing effects.
dot
Caption: Experimental workflow for validating this compound's mechanism using CRISPR-Cas9.
dot
Caption: Logical framework for validating this compound's target using CRISPR-Cas9.
Comparison with Alternative Hypoxic Cell Sensitizers
Several other compounds have been investigated for their ability to sensitize hypoxic tumor cells to radiation. The following tables provide a comparative overview of this compound and its alternatives.
Table 1: Preclinical Efficacy of Hypoxic Cell Sensitizers
| Compound | Chemical Class | Sensitizer Enhancement Ratio (SER) at 1 mM (in vitro) | Notes |
| This compound | 5-Nitroimidazole | 1.45[7] | Clinically approved for HNSCC in some regions.[3][4] |
| Sanazole (B1681433) (AK-2123) | 3-Nitrotriazole | 1.55[7] | Has shown efficacy in clinical trials for cervical and oropharyngeal cancers.[8][9] |
| Etanidazole | 2-Nitroimidazole | ~1.6 (estimated from preclinical data) | Clinical trials in head and neck cancer did not show a significant survival benefit.[5] |
| Tirapazamine | Benzotriazine di-N-oxide | Not a classical radiosensitizer; acts as a hypoxic cytotoxin. | Showed promise in preclinical studies but failed to demonstrate significant benefit in several Phase III trials.[10][11] |
Table 2: Clinical Trial Outcomes of Hypoxic Cell Sensitizers in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Compound | Trial (Representative) | Treatment Arm | Control Arm | Outcome |
| This compound | DAHANCA 5[4] | Radiotherapy + this compound | Radiotherapy + Placebo | 5-year loco-regional control: 49% vs. 33% (p=0.002)[4] |
| Etanidazole | EORTC 22851[5] | Radiotherapy + Etanidazole | Radiotherapy Alone | 2-year loco-regional control: 53% vs. 53% (p=0.93)[5] |
| Tirapazamine | HeadSTART (TROG 02.02)[11] | Radiotherapy + Cisplatin + Tirapazamine | Radiotherapy + Cisplatin | 2-year overall survival: 66.2% vs. 65.7% (no significant difference)[11] |
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of Candidate Reductase Genes
This protocol describes the generation of a stable knockout of a candidate reductase gene (e.g., POR, encoding cytochrome P450 reductase) in a human head and neck cancer cell line (e.g., FaDu).
-
sgRNA Design and Cloning:
-
Design at least two unique sgRNAs targeting early exons of the POR gene using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., lentiCRISPRv2).
-
-
Lentivirus Production and Transduction:
-
Produce lentiviral particles by co-transfecting HEK293T cells with the sgRNA-Cas9 plasmid and packaging plasmids.
-
Transduce FaDu cells with the lentiviral supernatant in the presence of polybrene.
-
-
Selection and Single-Cell Cloning:
-
Select transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single cells into 96-well plates by limiting dilution or fluorescence-activated cell sorting (FACS).
-
-
Validation of Knockout:
Clonogenic Survival Assay
This assay is used to determine the radiosensitizing effect of this compound.[14][15][16]
-
Cell Seeding:
-
Plate a known number of wild-type and reductase-knockout cells into 6-well plates. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies.
-
-
Drug Treatment and Hypoxia Induction:
-
Allow cells to attach overnight.
-
Replace the medium with fresh medium containing this compound at the desired concentration (e.g., 1 mM) or vehicle control.
-
Place the plates in a hypoxic chamber (e.g., 1% O2) for a specified duration before irradiation.
-
-
Irradiation:
-
Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy).
-
-
Colony Formation:
-
After irradiation, replace the drug-containing medium with fresh medium and return the plates to a normoxic incubator.
-
Allow colonies to form for 10-14 days.
-
-
Staining and Counting:
-
Fix the colonies with methanol (B129727) and stain with crystal violet.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the surviving fraction for each dose and plot the survival curves.
-
Determine the Sensitizer Enhancement Ratio (SER) by dividing the radiation dose required to achieve a certain level of cell kill (e.g., 10%) in the absence of the drug by the dose required in the presence of the drug.
-
Western Blot for Protein Knockout Validation
This protocol is to confirm the absence of the target reductase protein in the CRISPR-edited cell lines.[12][17][18]
-
Protein Extraction:
-
Lyse wild-type and knockout cells in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target reductase protein.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Conclusion
This compound is a valuable tool in the treatment of HNSCC, demonstrating a clear clinical benefit in sensitizing hypoxic tumors to radiotherapy. The use of CRISPR-Cas9 gene editing provides a powerful and precise approach to further dissect its mechanism of action by identifying and validating the specific reductases responsible for its activation. This deeper understanding can lead to the development of biomarkers to predict patient response and potentially guide the development of next-generation hypoxic cell sensitizers with improved efficacy and reduced toxicity. The comparative data presented in this guide highlights the superior clinical performance of this compound over other investigated alternatives in the context of HNSCC.
References
- 1. (PDF) Safety and Radiosensitizing Efficacy of Sanazole (AK [research.amanote.com]
- 2. ijrr.com [ijrr.com]
- 3. dahanca.oncology.dk [dahanca.oncology.dk]
- 4. A randomized double-blind phase III study of this compound as a hypoxic radiosensitizer of primary radiotherapy in supraglottic larynx and pharynx carcinoma. Results of the Danish Head and Neck Cancer Study (DAHANCA) Protocol 5-85 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of specific reductases in the intracellular activation and binding of 2-nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug residue formation from ronidazole, a 5-nitroimidazole. II. Involvement of microsomal NADPH-cytochrome P-450 reductase in protein alkylation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reevaluation of the radiosensitizing effects of sanazole and this compound in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researcher.manipal.edu [researcher.manipal.edu]
- 9. AK-2123 (Sanazol) as a radiation sensitizer in the treatment of stage III cervical cancer: results of an IAEA multicentre randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase II Study of Tirapazamine, Cisplatin, and Etoposide and Concurrent Thoracic Radiotherapy for Limited-Stage Small-Cell Lung Cancer: SWOG 0222 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. ar.iiarjournals.org [ar.iiarjournals.org]
- 16. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safe Disposal of Nimorazole: A Procedural Guide for Laboratory Professionals
The proper disposal of nimorazole, a nitroimidazole radiosensitizer, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.
I. Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to prevent accidental exposure.
Required PPE:
-
Gloves: Wear chemical-impermeable gloves.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[2][3]
-
Protective Clothing: A closed-front, long-sleeved gown should be worn.[4][5]
-
Eye Protection: Safety glasses or goggles are necessary to protect against splashes or dust.[1][6][7]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a dust respirator should be used.[6][7]
Safe Handling Practices:
-
Work in a well-ventilated area to avoid inhalation of dust or vapors.[1][7]
-
Avoid the formation of dust and aerosols during handling.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Wash hands thoroughly after handling the compound, even after wearing gloves.[1][3]
II. Waste Categorization and Segregation
Proper segregation of this compound waste at the point of generation is crucial for ensuring it is managed through the correct disposal stream. This compound waste should be classified as hazardous and potentially cytotoxic waste.[8][9]
| Waste Type | Description |
| Pure this compound | Unused, expired, or surplus this compound powder or solid form. |
| Contaminated Sharps | Needles, syringes, scalpels, or any sharp objects that have come into contact with this compound. |
| Contaminated Labware | Glassware, plasticware, pipette tips, and other laboratory equipment contaminated with this compound. |
| Contaminated PPE | Gloves, gowns, and other disposable personal protective equipment worn during the handling of this compound. |
| Spill Cleanup Materials | Absorbent pads, wipes, and other materials used to clean up this compound spills. |
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management protocols.[3][8][10]
III. Step-by-Step Disposal Procedures
The following procedures outline the correct steps for the disposal of this compound and associated waste.
Step 1: Containment
-
Pure this compound and Contaminated Solids: Place in a clean, dry, sealable, and clearly labeled container.[1][6][7]
-
Contaminated Sharps: Immediately place all sharps into a designated, puncture-resistant sharps container with a purple lid, which indicates cytotoxic waste.[4][9] Do not recap needles.[5]
-
Contaminated Labware and PPE: Place in a thick, clear plastic bag, which should then be placed into a designated cytotoxic waste bag (often yellow and purple).[4][9] Alternatively, these items can be placed directly into a cytotoxic waste bag.[4]
Step 2: Labeling
-
All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic Waste" and should identify the contents, including "this compound."[5][9]
Step 3: Storage
-
Store sealed waste containers in a designated, secure area away from incompatible materials.[1] The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure that the storage area is locked up to prevent unauthorized access.[1][2][6][7]
Step 4: Final Disposal
-
Never discharge this compound waste into sewer systems or drains. [1][10] This practice can lead to environmental contamination of water sources.[10]
-
The primary recommended method for the final disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will typically manage this process.[10]
-
Ensure all necessary documentation, such as a hazardous waste consignment note, is completed for the waste transfer.[9]
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area: Alert personnel in the vicinity and restrict access to the spill area.[1][6][7]
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full required PPE as described in Section I.
-
Contain the Spill:
-
For dry spills: Use dry cleanup procedures to avoid generating dust.[6][7] Gently sweep or vacuum the material (using a vacuum with a HEPA filter) and place it into a labeled, sealable container for disposal.[6][7]
-
For wet spills: Use absorbent materials to contain the spill.[6] Shovel or vacuum the absorbed material and place it in a labeled container for disposal.[6][7]
-
-
Decontaminate the Area: After the bulk of the spill has been removed, decontaminate the area with a suitable cleaning agent and water.[6][7]
-
Dispose of Cleanup Materials: All materials used for spill cleanup must be disposed of as hazardous cytotoxic waste.[4]
V. This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your local, state, and federal regulations for any additional requirements.[1][11]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. sdmedwaste.com [sdmedwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
